Product packaging for D-Ribose-13C-3(Cat. No.:)

D-Ribose-13C-3

Cat. No.: B1161271
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-13C-3, also known as this compound, is a useful research compound. Its molecular formula is C₄¹³CH₁₀O₅ and its molecular weight is 151.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄¹³CH₁₀O₅ B1161271 D-Ribose-13C-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₄¹³CH₁₀O₅

Molecular Weight

151.12

Synonyms

Ribose-5-13C;  D-(-)-Ribose-5-13C; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Ribose-13C-3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of D-Ribose-13C-3, a stable isotope-labeled sugar crucial for metabolic research. It is intended for researchers, scientists, and drug development professionals engaged in studying cellular metabolism, particularly the pentose phosphate pathway (PPP), and in vivo metabolic flux analysis.

Introduction to this compound

This compound is a specialized form of D-Ribose, a naturally occurring five-carbon monosaccharide, where the carbon atom at the third position (C3) is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes this compound an invaluable tracer for elucidating metabolic pathways and quantifying the flux of metabolites through various cellular processes. Its primary application lies in metabolic flux analysis (MFA), a powerful technique used to measure the rates of intracellular reactions.[1][2]

The introduction of the ¹³C label at a specific position allows researchers to track the fate of the ribose molecule as it is metabolized. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the ¹³C label in downstream metabolites can be determined, providing a quantitative map of metabolic activity.[3][4]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-Ribose, with the exception of the isotopic substitution at the C3 position. In its open-chain form, it is an aldopentose, and in aqueous solution, it predominantly exists in cyclic furanose and pyranose forms.

Chemical Structure

Below is a two-dimensional representation of the open-chain (aldehyde) form of this compound, highlighting the position of the ¹³C label.

Caption: Linear form of this compound with the ¹³C label at the C3 position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in experimental settings, including the preparation of stock solutions and its use in cell culture media.

PropertyValueReference(s)
Chemical Formula ¹³CC₄H₁₀O₅
Molecular Weight 151.12 g/mol [5]
CAS Number 211947-12-5
Appearance White solid
Isotopic Purity Typically >98%[6][7]
Chemical Purity Typically ≥98%[5]
Solubility Soluble in water

Applications in Metabolic Research

The primary application of this compound is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to investigate the pentose phosphate pathway and its connections to other central carbon metabolism pathways like glycolysis.

Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis, including ribose-5-phosphate.

When cells are supplied with this compound, the labeled ribose can enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase then catalyze a series of carbon-shuffling reactions, leading to the redistribution of the ¹³C label from the C3 position of ribose into various intermediates of the PPP and glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the isotopic enrichment and the specific positions of the ¹³C label in these metabolites, researchers can deduce the relative activities of the different enzymes in the pathway and quantify the metabolic fluxes.

PPP_Metabolic_Map cluster_non_oxidative_ppp Non-Oxidative Pentose Phosphate Pathway DRibose13C3 This compound R5P Ribose-5-Phosphate (¹³C at C3) DRibose13C3->R5P Ribokinase Ru5P Ribulose-5-Phosphate R5P->Ru5P Ribose-5-phosphate isomerase G3P Glyceraldehyde-3-Phosphate R5P->G3P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate Glycolysis Glycolysis G3P->Glycolysis F6P Fructose-6-Phosphate S7P->F6P Transaldolase F6P->Glycolysis E4P->F6P Transketolase

Caption: Metabolic fate of this compound in the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols

The following sections outline a general workflow and specific methodologies for conducting a ¹³C-metabolic flux analysis experiment using this compound.

General Experimental Workflow

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. The workflow is designed to ensure accurate and reproducible measurement of isotopic labeling patterns in metabolites.[8][9]

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (Metabolic Steady State) Isotopic_Labeling Introduction of This compound Cell_Culture->Isotopic_Labeling Achieve Isotopic Steady State Quenching Metabolism Quenching Isotopic_Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or NMR Analysis Derivatization->Analysis Isotopomer_Analysis Isotopomer Distribution Analysis Analysis->Isotopomer_Analysis Flux_Calculation Metabolic Flux Calculation Isotopomer_Analysis->Flux_Calculation Model_Validation Model Validation Flux_Calculation->Model_Validation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Methodologies
  • Cell Culture: Culture the cells of interest in a chemically defined medium to ensure that all carbon sources are known. Grow the cells under controlled conditions (e.g., in a chemostat for microorganisms or a well-controlled incubator for mammalian cells) to achieve a metabolic steady state.[10]

  • Introduction of Labeled Substrate: Replace the standard medium with a medium containing this compound as the sole or a major carbon source. The concentration of the labeled substrate should be optimized for the specific cell type and experimental goals.

  • Isotopic Steady State: Continue the culture in the labeling medium until an isotopic steady state is reached. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach isotopic steady state varies depending on the organism and its metabolic rates.

  • Quenching: Rapidly quench metabolic activity to prevent further changes in metabolite levels and isotopic labeling. For suspension cultures, this is often achieved by rapidly mixing the cell suspension with a cold solvent, such as methanol at -20°C. For adherent cells, the medium is aspirated, and the cells are washed with a cold buffer before adding a quenching solution.

  • Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.

  • For GC-MS Analysis:

    • Hydrolysis (for RNA-ribose): To analyze the isotopic labeling of ribose incorporated into RNA, the RNA must first be hydrolyzed to its constituent ribonucleosides or ribose. This is typically done by acid hydrolysis.[1]

    • Derivatization: The extracted metabolites, which are often non-volatile, must be chemically modified to make them volatile for GC-MS analysis. A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

  • For NMR Analysis:

    • The extracted polar metabolites are typically lyophilized and then redissolved in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

Analytical Methods

GC-MS is a widely used technique for ¹³C-MFA. It separates the derivatized metabolites by gas chromatography, and then the mass spectrometer detects the mass-to-charge ratio of the fragments of these metabolites. The incorporation of ¹³C results in a mass shift in the fragments, allowing for the determination of the mass isotopomer distribution.[11][12]

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule. While generally less sensitive than MS, NMR can distinguish between positional isomers, which can be crucial for resolving certain metabolic fluxes. Techniques like 1D and 2D ¹³C NMR are used to analyze the isotopic enrichment at specific carbon positions.[4][13][14]

Data Analysis and Interpretation

The raw data from MS or NMR analysis consists of isotopomer distributions for various metabolites. This data is then used in computational models to estimate the intracellular metabolic fluxes.

  • Correction for Natural Abundance: The measured isotopomer distributions must be corrected for the natural abundance of ¹³C (approximately 1.1%).

  • Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model defines the relationships between metabolites and reactions.

  • Flux Estimation: Software packages such as INCA or Metran are used to estimate the metabolic fluxes by minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model for a given set of fluxes.[8]

  • Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Conclusion

This compound is a powerful tool for researchers and professionals in the fields of metabolic engineering, drug discovery, and biomedical research. Its use in ¹³C-metabolic flux analysis provides unparalleled insights into the intricate workings of central carbon metabolism, particularly the pentose phosphate pathway. By following rigorous experimental protocols and employing sophisticated data analysis techniques, this compound can be used to generate high-resolution maps of metabolic fluxes, thereby advancing our understanding of cellular physiology in health and disease.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Ribose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of D-Ribose-13C-3, a crucial isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and the elucidation of biosynthetic pathways. This document details a chemoenzymatic synthetic approach, outlines rigorous analytical methodologies for determining isotopic enrichment, and presents data in a clear, comparative format.

Introduction

D-ribose, a fundamental component of nucleic acids and various metabolic cofactors, is a key molecule in cellular metabolism. The site-specific incorporation of a stable isotope, such as carbon-13 (¹³C), at the C-3 position of D-ribose creates a powerful tool for tracing its metabolic fate and understanding complex biological systems. This compound is particularly valuable in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies, enabling researchers to follow the flow of carbon atoms through intricate metabolic networks. This guide focuses on a chemoenzymatic strategy for the synthesis of this compound, which leverages the specificity of enzymes to achieve targeted isotopic labeling with high efficiency.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a chemoenzymatic approach that combines the principles of organic chemistry and enzymatic catalysis. A plausible and efficient strategy involves the enzymatic aldol condensation of [2-¹³C]-D-glyceraldehyde with dihydroxyacetone phosphate (DHAP) to form [4-¹³C]-D-fructose-1,6-bisphosphate, which is then converted through a series of enzymatic steps to this compound. This method offers high regioselectivity for the isotope incorporation.

Chemoenzymatic Synthesis Pathway

The synthesis commences with a commercially available ¹³C-labeled precursor, [2-¹³C]-D-glyceraldehyde. This precursor is then subjected to a series of enzymatic reactions, as illustrated in the pathway diagram below.

Glyceraldehyde [2-13C]-D-Glyceraldehyde FBP [4-13C]-D-Fructose- 1,6-bisphosphate Glyceraldehyde->FBP Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->FBP F6P [4-13C]-D-Fructose- 6-phosphate FBP->F6P Fructose-1,6-bisphosphatase G6P [4-13C]-D-Glucose- 6-phosphate F6P->G6P Phosphoglucose Isomerase RPP_entry Pentose Phosphate Pathway (Oxidative) G6P->RPP_entry Glucose-6-phosphate Dehydrogenase R5P [3-13C]-D-Ribose- 5-phosphate RPP_entry->R5P 6-Phosphogluconate Dehydrogenase Ribose This compound R5P->Ribose Phosphatase

Caption: Chemoenzymatic synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemoenzymatic procedures.

Materials:

  • [2-¹³C]-D-glyceraldehyde (isotopic purity >98%)

  • Dihydroxyacetone phosphate (DHAP)

  • Rabbit muscle aldolase

  • Fructose-1,6-bisphosphatase

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • 6-Phosphogluconate dehydrogenase

  • Alkaline phosphatase

  • ATP, NADP+

  • HEPES buffer (pH 7.5)

  • Dowex-50 (H⁺ form) and Dowex-1 (formate form) resins

  • Activated charcoal

Procedure:

  • Aldol Condensation: In a reaction vessel, dissolve [2-¹³C]-D-glyceraldehyde and a molar excess of DHAP in HEPES buffer. Initiate the reaction by adding rabbit muscle aldolase. Incubate the mixture at 37°C and monitor the formation of [4-¹³C]-D-fructose-1,6-bisphosphate by HPLC.

  • Dephosphorylation and Isomerization: Upon completion of the aldol reaction, add fructose-1,6-bisphosphatase to the mixture to yield [4-¹³C]-D-fructose-6-phosphate. Subsequently, introduce phosphoglucose isomerase to convert it to [4-¹³C]-D-glucose-6-phosphate.

  • Pentose Phosphate Pathway Conversion: To the solution containing [4-¹³C]-D-glucose-6-phosphate, add glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, along with a catalytic amount of NADP+. This will initiate the oxidative branch of the pentose phosphate pathway, leading to the formation of [3-¹³C]-D-ribose-5-phosphate.

  • Final Dephosphorylation: The final step involves the dephosphorylation of [3-¹³C]-D-ribose-5-phosphate to this compound using alkaline phosphatase.

  • Purification: The reaction mixture is first treated with activated charcoal to remove nucleotides. The solution is then passed through a Dowex-50 (H⁺) column to remove cations, followed by a Dowex-1 (formate) column to remove anionic species. The eluate containing this compound is collected and lyophilized.

Representative Synthesis Data

The following table summarizes representative quantitative data for the synthesis of this compound. These values are illustrative and may vary depending on specific reaction conditions and optimization.

ParameterValue
Starting Material[2-¹³C]-D-glyceraldehyde
Isotopic Purity of Precursor>98%
Overall Yield60-70%
Final ProductThis compound
Chemical Purity (by HPLC)>99%
Isotopic Enrichment (by MS)~98%

Determination of Isotopic Purity

The accurate determination of isotopic purity is critical to validate the synthesis and for the reliable interpretation of data from downstream applications. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: GC-MS Analysis of this compound

  • Derivatization: To increase volatility for gas chromatography (GC), the purified this compound is derivatized. A common method is oximation followed by silylation. Dissolve the ribose sample in pyridine, add hydroxylamine hydrochloride, and heat to form the oxime. Then, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC separates the ribose derivative from any impurities. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Analysis: Analyze the mass spectrum of the derivatized this compound. The isotopic enrichment is calculated by comparing the relative intensities of the molecular ion peak (M) and the peak corresponding to the ¹³C-labeled molecule (M+1). Corrections must be made for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ¹⁸O) in the unlabeled molecule and the derivatizing agent.

Representative Mass Spectrometry Data

Ion FragmentUnlabeled (M) IntensityLabeled (M+1) IntensityCalculated Isotopic Enrichment
[M-CH₃]⁺2.5%97.5%97.5%
[M-C₂H₅O]⁺2.3%97.7%97.7%

Note: Intensities are corrected for natural isotopic abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides direct information about the position and extent of ¹³C labeling.

Experimental Protocol: Quantitative ¹³C NMR of this compound

  • Sample Preparation: Dissolve a precise amount of the purified this compound in D₂O.

  • NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) should be used between scans, and the nuclear Overhauser effect (NOE) should be suppressed.

  • Data Analysis: Integrate the signals corresponding to each carbon atom of the ribose molecule. The isotopic purity at the C-3 position is determined by comparing the integral of the C-3 signal to the integrals of the other carbon signals, taking into account their natural abundance (1.1%).

Representative ¹³C NMR Data

Carbon PositionChemical Shift (ppm)Normalized IntegralIsotopic Enrichment
C-197.81.1Natural Abundance
C-272.51.1Natural Abundance
C-371.098.597.4%
C-485.21.1Natural Abundance
C-563.11.1Natural Abundance

Note: Chemical shifts are approximate and can vary with pH and temperature. Integrals are normalized relative to the natural abundance signals.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound isotopic purity.

Sample Purified this compound MS_Branch Mass Spectrometry Analysis Sample->MS_Branch NMR_Branch NMR Spectroscopy Analysis Sample->NMR_Branch Derivatization Derivatization (e.g., TMS) MS_Branch->Derivatization NMR_Sample Sample Preparation (in D2O) NMR_Branch->NMR_Sample GCMS GC-MS Data Acquisition Derivatization->GCMS MS_Analysis Mass Spectra Analysis (Isotopologue Ratios) GCMS->MS_Analysis Purity_Report Isotopic Purity Report MS_Analysis->Purity_Report NMR_Acq Quantitative 13C NMR Data Acquisition NMR_Sample->NMR_Acq NMR_Analysis Spectral Integration and Analysis NMR_Acq->NMR_Analysis NMR_Analysis->Purity_Report

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The chemoenzymatic synthesis of this compound offers a highly selective and efficient method for producing this valuable isotopic tracer. Rigorous analysis of the final product using a combination of mass spectrometry and NMR spectroscopy is essential to confirm its chemical and isotopic purity. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and scientists in the fields of metabolic research and drug development to synthesize and characterize this compound for their specific applications. The use of such precisely labeled compounds will continue to be instrumental in advancing our understanding of complex biological processes.

A Technical Guide to Commercial Suppliers of D-Ribose-13C-3 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for tracing metabolic pathways and elucidating biochemical mechanisms. D-Ribose-13C-3, a stable isotope-labeled sugar, serves as a critical tool in these investigations. This technical guide provides an in-depth overview of commercial suppliers of this compound, presenting key data in a structured format to facilitate informed purchasing decisions. Furthermore, it outlines a general experimental protocol for its application in metabolic studies and visualizes relevant biochemical pathways and workflows.

Commercial Suppliers of this compound

The following table summarizes the key quantitative data for this compound available from various commercial suppliers. This information has been compiled to provide a clear comparison of product specifications.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
Omicron Biochemicals, Inc.D-[3-13C]riboseRIB-008High Purity>99%Inquire for pricing and quantities

Core Applications in Research

D-Ribose, a central component of nucleotides and nucleic acids, plays a pivotal role in cellular energy metabolism, primarily through the pentose phosphate pathway (PPP). The use of D-Ribose labeled with carbon-13 at the third position (this compound) allows researchers to trace the metabolic fate of the ribose molecule. This is particularly valuable in studies focusing on:

  • Nucleotide and Nucleic Acid Synthesis: Tracking the incorporation of ribose into RNA and DNA.

  • Pentose Phosphate Pathway (PPP) Flux Analysis: Quantifying the activity of the PPP, which is crucial for producing NADPH and precursors for nucleotide synthesis.

  • Metabolic Reprogramming in Disease: Investigating alterations in glucose and ribose metabolism in cancer cells, metabolic disorders, and other disease states.

Experimental Protocol: General Methodology for Metabolic Labeling with this compound

The following is a generalized protocol for a cell culture-based metabolic labeling experiment using this compound. Specific parameters will need to be optimized based on the cell type, experimental aims, and analytical methods.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluence in standard growth medium.
  • Replace the standard medium with a glucose-free and ribose-free medium for a short period (e.g., 1-2 hours) to deplete intracellular pools.
  • Introduce the experimental medium containing a known concentration of this compound. The concentration should be optimized based on preliminary experiments.
  • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled ribose.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris.
  • Collect the supernatant containing the extracted metabolites.

3. Sample Analysis:

  • Analyze the extracted metabolites using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
  • Identify and quantify the mass isotopologues of downstream metabolites of interest (e.g., nucleotides, amino acids, lactate) to determine the incorporation of the 13C label.

4. Data Analysis:

  • Correct for the natural abundance of 13C.
  • Calculate the fractional or molar enrichment of the 13C label in the target metabolites.
  • Use metabolic flux analysis (MFA) software to model and quantify the metabolic pathway fluxes.

Visualizing Key Pathways and Workflows

To further aid in the conceptualization of this compound applications, the following diagrams, generated using the DOT language, illustrate the pentose phosphate pathway and a typical experimental workflow.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL Oxidative Phase GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate GAP->Pyruvate 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P + NADPH R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate R5PXu5P R5PXu5P S7PGAP S7PGAP R5PXu5P->S7PGAP Transketolase E4PF6P E4PF6P S7PGAP->E4PF6P Transaldolase E4PXu5P E4PXu5P F6PGAP F6PGAP E4PXu5P->F6PGAP Transketolase

Diagram 1: The Pentose Phosphate Pathway

ExperimentalWorkflow start Start: Cell Culture media_exchange Medium Exchange: Introduce this compound start->media_exchange incubation Incubation: Time Course (e.g., 0-24h) media_exchange->incubation extraction Metabolite Extraction: Quench & Extract incubation->extraction analysis LC-MS/GC-MS Analysis: Detect Labeled Metabolites extraction->analysis data_analysis Data Analysis: Isotopologue Distribution Metabolic Flux Analysis analysis->data_analysis end End: Biological Interpretation data_analysis->end

Diagram 2: Experimental Workflow for Metabolic Labeling

An In-depth Technical Guide to the Safety and Handling of D-Ribose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling procedures for D-Ribose-13C-3, a stable isotope-labeled version of D-Ribose. While D-Ribose and its isotopically labeled forms are generally not classified as hazardous substances, adherence to proper laboratory protocols is essential to ensure personnel safety and experimental integrity.[1] This document summarizes key safety information, outlines handling and storage procedures, and provides visual workflows for safe laboratory practices.

Section 1: Product Identification and Properties

This compound is a specialized form of D-Ribose where the carbon atom at the third position is replaced with the stable isotope Carbon-13. This labeling is instrumental in metabolic research and drug development for tracing the fate of molecules in biological systems.[2]

Table 1: Physical and Chemical Properties of D-Ribose

PropertyDataSource
Molecular Formula C₅H₁₀O₅[3][4]
Molecular Weight Approximately 151.12 g/mol [3][5]
Appearance White powder/solid[4][6]
Melting Point 88-92 °C[6]
Solubility Soluble in water (100 mg/mL)
Storage Temperature Room temperature or refrigerated (2-8°C), away from light and moisture.[6][7]

Section 2: Hazard Identification and Toxicological Data

D-Ribose is not classified as a hazardous substance under GHS classifications.[1] However, as with any chemical, it is important to be aware of potential hazards. The primary risks are associated with physical contact and inhalation of the powder.

Table 2: Summary of Potential Hazards

Hazard RoutePotential EffectFirst Aid Measures
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact May cause eye irritation.Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion May be harmful if swallowed.Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Toxicological Summary: To the best of current knowledge, the chemical, physical, and toxicological properties of D-Ribose have not been exhaustively investigated.[6] It is not classified as a carcinogen by IARC, NTP, or OSHA.[6] Studies on D-ribose consumption in humans have not shown significant toxic changes in hematological and biochemical parameters, though mild, asymptomatic hypoglycemia of short duration has been observed.[8]

Section 3: Handling and Storage

Proper handling and storage are crucial to maintain the purity of this compound and to ensure the safety of laboratory personnel.

Experimental Protocol: Standard Laboratory Handling of this compound

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[6]

    • Eye Protection: Use safety glasses with side-shields.[6]

    • Skin and Body Protection: Wear a laboratory coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier, so consult the product-specific information, but generally range from room temperature to 2-8°C.[6][7] Keep away from strong oxidizing agents.[1]

Special Considerations for Stable Isotope-Labeled Compounds: While this compound is a stable, non-radioactive isotope, it is critical to prevent cross-contamination, especially in laboratories where natural abundance studies are also conducted.[9] Care should be taken to avoid contamination with radioactive isotopes like ¹⁴C, which can be present in trace amounts in shared laboratory equipment.[9] It is good practice to use dedicated glassware and equipment for handling isotopically labeled compounds.

Section 4: Accidental Release and Disposal

Experimental Protocol: Spill Cleanup

  • Personal Precautions: Ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as described in Section 3.

  • Containment and Cleaning:

    • Sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material in a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.

  • Environmental Precautions: Do not let the product enter drains.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key safety and handling workflows.

SDS_Structure cluster_product Product Information cluster_hazards Hazard Information cluster_handling Handling & Emergency cluster_regulatory Regulatory & Transport Product_ID Section 1: Identification Hazard_ID Section 2: Hazard Identification Composition Section 3: Composition Properties Section 9: Physical/Chemical Properties Stability Section 10: Stability & Reactivity Handling_Storage Section 7: Handling & Storage Toxicology Section 11: Toxicological Info Ecological Section 12: Ecological Info First_Aid Section 4: First-Aid Measures Fire_Fighting Section 5: Fire-Fighting Measures Accidental_Release Section 6: Accidental Release Disposal Section 13: Disposal Considerations Exposure_Controls Section 8: Exposure Controls/PPE Transport Section 14: Transport Information Regulatory Section 15: Regulatory Information Other Section 16: Other Information

Caption: Logical structure of a Safety Data Sheet (SDS).

Safe_Handling_Workflow Start Receipt of this compound Verify Verify Integrity & Labeling Start->Verify End Disposal of Waste Store Store in Designated Area (Cool, Dry, Tightly Sealed) Verify->Store Prepare Prepare for Experiment (Review SDS) Store->Prepare Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Prepare->Don_PPE Weigh Weigh in Ventilated Area (Avoid Dust) Don_PPE->Weigh Handle Perform Experimental Steps Weigh->Handle Spill Spill Occurs? Handle->Spill Decontaminate Decontaminate Glassware & Surfaces Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Doff_PPE->End Spill->Decontaminate No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Decontaminate

Caption: Safe handling workflow for this compound.

References

The Central Role of D-Ribose in Cellular Bioenergetics and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Ribose in cellular metabolism. We will delve into its synthesis, its crucial function in the generation of vital biomolecules, and its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this fundamental monosaccharide.

Introduction to D-Ribose and its Metabolic Significance

D-Ribose, a naturally occurring five-carbon sugar, is a cornerstone of cellular metabolism.[1] It serves as the structural backbone for essential molecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] While cells can synthesize D-Ribose endogenously, this process can be slow and rate-limiting. Consequently, the availability of D-Ribose can become a critical factor in maintaining cellular energy levels, particularly under conditions of high metabolic demand or pathological stress.

D-Ribose Synthesis and Catabolism: The Pentose Phosphate Pathway

The primary route for the de novo synthesis of D-Ribose is the Pentose Phosphate Pathway (PPP) , a metabolic pathway that runs parallel to glycolysis. The PPP is comprised of two distinct phases: the oxidative phase, which generates NADPH, and the non-oxidative phase, which interconverts five-carbon sugars, including the production of D-Ribose-5-Phosphate.

Supplemental D-Ribose can bypass the initial rate-limiting steps of the PPP, providing a more direct route to the synthesis of D-Ribose-5-Phosphate and subsequently, other vital molecules.[1][2][3]

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (Rate-Limiting) NADPH1 NADPH 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD NADPH2 NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Xylulose-5-Phosphate->Fructose-6-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Erythrose-4-Phosphate->Fructose-6-Phosphate Transketolase Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Supplemental D-Ribose Supplemental D-Ribose Supplemental D-Ribose->Ribose-5-Phosphate Ribokinase (ATP -> ADP) PRPP PRPP Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis

Figure 1: Overview of the Pentose Phosphate Pathway and the entry of supplemental D-Ribose.

The Role of D-Ribose in Nucleotide Synthesis

D-Ribose, in the form of 5-phosphoribosyl-1-pyrophosphate (PRPP) , is a critical precursor for the synthesis of nucleotides through both de novo and salvage pathways.[1] PRPP is synthesized from Ribose-5-Phosphate by the enzyme PRPP synthetase.

  • De Novo Synthesis: This pathway builds purine and pyrimidine bases from simpler precursor molecules, which are then attached to the PRPP backbone.

  • Salvage Pathways: These pathways recycle pre-existing bases and nucleosides, reattaching them to PRPP to form nucleotides. This is a more energy-efficient process than de novo synthesis.

The availability of PRPP is a key regulatory point in nucleotide synthesis, and therefore, the supply of D-Ribose can directly impact a cell's capacity to produce DNA, RNA, and essential energy-carrying molecules like ATP.

Nucleotide_Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway D-Ribose-5-Phosphate D-Ribose-5-Phosphate PRPP_Synthetase PRPP_Synthetase D-Ribose-5-Phosphate->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP AMP_out AMP PRPP_Synthetase->AMP_out ATP_in ATP ATP_in->PRPP_Synthetase Amino_Acids Amino Acids, CO2, etc. Purine_Pyrimidine_Bases Purine & Pyrimidine Bases Amino_Acids->Purine_Pyrimidine_Bases Multi-step enzymatic reactions Nucleotides Nucleotides Purine_Pyrimidine_Bases->Nucleotides Free_Bases Free Bases (from nucleotide turnover) Free_Bases->Nucleotides Base Attachment DNA_RNA_ATP DNA, RNA, ATP, etc. Nucleotides->DNA_RNA_ATP Further Processing

Figure 2: Role of D-Ribose in De Novo and Salvage Pathways of Nucleotide Synthesis.

Quantitative Data on D-Ribose Metabolism

The following tables summarize key quantitative data related to D-Ribose metabolism, providing a reference for researchers in the field.

EnzymeSubstrateOrganism/TissueK_m_ ValueReference
Ribokinase D-RiboseHuman2 - 30 mM[4]
PRPP Synthetase Ribose-5-PhosphateHuman Erythrocytes33 µM[5]
MgATPHuman Erythrocytes14 µM[5]

Table 1: Kinetic Parameters of Key Enzymes in D-Ribose Metabolism. The Michaelis constant (K_m_) for human ribokinase shows a wide range, indicating its activity is subject to significant regulation.

MetaboliteCell Type/TissueConcentration RangeReference
ATP Various Eukaryotic1 - 10 mM[6]
Average (all sources)~4.41 mM[7]
PRPP Mammalian Cells5 - 30 µM[8]
Cancer Cell Lines5 - 1300 pmol/10^6^ cells[9]

Table 2: Intracellular Concentrations of D-Ribose-Related Metabolites. The cellular concentration of ATP is maintained at a high level, while PRPP concentrations are significantly lower and can vary widely, especially in cancer cells.

Experimental Protocols for Studying D-Ribose Metabolism

This section provides an overview of key experimental protocols for investigating the role of D-Ribose in cellular metabolism.

Measurement of Intracellular ATP Levels

A common and sensitive method for quantifying intracellular ATP is the luciferase-based bioluminescence assay .

Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light. When ATP is the limiting reagent, the light output is directly proportional to the ATP concentration.

Protocol Outline:

  • Cell Lysis: Lyse a known number of cells to release intracellular contents, including ATP.

  • Reaction Setup: In a luminometer-compatible plate, combine the cell lysate with a luciferin/luciferase reagent.

  • Luminescence Measurement: Immediately measure the light output using a luminometer.

  • Quantification: Determine the ATP concentration in the sample by comparing the luminescence reading to a standard curve generated with known ATP concentrations.

Ribokinase Activity Assay

The activity of ribokinase can be measured using a coupled-enzyme spectrophotometric assay .

Principle: The production of ADP by ribokinase is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored over time and is proportional to the ribokinase activity.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing D-Ribose, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer.

  • Initiate Reaction: Add the enzyme sample (cell lysate or purified ribokinase) to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance curve and use the molar extinction coefficient of NADH to calculate the enzyme activity.

13C-Labeled D-Ribose Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to trace the metabolic fate of D-Ribose and quantify the flux through various metabolic pathways.

Principle: Cells are cultured in the presence of D-Ribose that is isotopically labeled with ¹³C at specific positions. The distribution of the ¹³C label in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern provides information about the relative activities of different metabolic pathways.

Experimental Workflow:

MFA_Workflow Labeling Introduce 13C-labeled D-Ribose Incubation Incubate to achieve isotopic steady state Labeling->Incubation Metabolite_Extraction Quench metabolism and extract intracellular metabolites Incubation->Metabolite_Extraction Analysis Analyze metabolite labeling patterns by MS or NMR Metabolite_Extraction->Analysis Modeling Computational modeling to estimate metabolic fluxes Analysis->Modeling Results Results: Quantified pathway fluxes Modeling->Results AMPK_Signaling Ribokinase Ribokinase ADP_out ADP Ribokinase->ADP_out D-Ribose D-Ribose D-Ribose->Ribokinase ATP_in ATP ATP_in->Ribokinase Energy_Status Energy_Status ADP_out->Energy_Status AMPK AMPK Energy_Status->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic_Pathways AMPK->Anabolic_Pathways Inhibits Cellular_Energy_Restoration Cellular Energy Restoration Catabolic_Pathways->Cellular_Energy_Restoration

References

Applications of stable isotopes in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Stable Isotopes in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular processes that endpoint measurements of metabolite concentrations alone cannot provide.[1] By introducing molecules labeled with non-radioactive, stable isotopes into a biological system, researchers can track the transformation of these molecules through metabolic pathways. This allows for the quantification of metabolic fluxes, the elucidation of novel pathways, and a deeper understanding of cellular physiology in both health and disease.[2][3]

Fundamental Principles of Stable Isotopes

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most abundant isotope of a particular element.[4] This difference in neutron number results in a greater atomic mass but does not affect the chemical properties of the atom. Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[5] Because they are non-radioactive, stable isotopes can be safely used in a wide range of experimental systems, from cell cultures to human subjects.[6][7]

The core principle of stable isotope tracing lies in the ability to distinguish between the labeled and unlabeled forms of a metabolite using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9] By measuring the incorporation of the stable isotope into downstream metabolites over time, researchers can infer the rates of metabolic reactions and the relative contributions of different pathways to the production of a particular molecule.[10][11]

Overview of Applications in Metabolic Research

The applications of stable isotopes in metabolic research are vast and continue to expand. Some of the key areas of investigation include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network to understand how cells allocate resources and respond to perturbations.[4][10]

  • Pathway Elucidation: Identifying novel metabolic pathways and connections between different pathways.[12][13]

  • Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.[5][14][15]

  • Drug Discovery and Development: Identifying new drug targets, elucidating the mechanism of action of drugs, and studying drug metabolism and toxicity.[8][16][17][]

  • Biomarker Discovery: Identifying metabolic markers for disease diagnosis, prognosis, and response to therapy.[6]

Core Techniques in Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful approach that combines stable isotope labeling with high-resolution metabolomics to provide a detailed, atom-resolved view of metabolic networks.[8][14][19] Several key techniques fall under the umbrella of SIRM.

Metabolic Flux Analysis (MFA)

MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions in a biological system.[4][10] By introducing a stable isotope tracer and measuring the resulting labeling patterns in intracellular metabolites, MFA can provide a detailed picture of cellular metabolism.[11]

  • Concept and Goals: The central idea behind MFA is that the isotopic labeling pattern of a metabolite is a direct consequence of the fluxes through the pathways that produce it.[10][11] By measuring these labeling patterns and using a metabolic network model, the intracellular fluxes can be calculated. The primary goals of MFA are to quantify the contributions of different pathways to metabolite production and to understand how these fluxes are regulated.[4]

  • Common Tracers and Labeling Strategies: The choice of tracer is crucial for a successful MFA experiment. Uniformly labeled tracers, such as [U-¹³C]-glucose, are often used to trace the entire carbon backbone of the molecule through central carbon metabolism.[5] Other position-specific tracers, like [1,2-¹³C]-glucose, can provide more detailed information about specific pathways, such as the pentose phosphate pathway.[20]

Deuterium Oxide (D₂O) Labeling

Deuterium oxide (D₂O), or heavy water, is a cost-effective and versatile tracer for metabolic research.[21][22][23] When D₂O is introduced into a biological system, the deuterium atoms are incorporated into various biomolecules, including proteins, lipids, and carbohydrates, through C-H bond synthesis.[21]

D₂O labeling is particularly useful for measuring the turnover rates of biomolecules and for relative quantification in omics studies.[21][22] A key advantage of D₂O is its ease of administration, as it can be given orally to animals and humans.[23]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique primarily used in quantitative proteomics.[24][25][26] In a SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a stable isotope-labeled ("heavy") form of an essential amino acid (e.g., ¹³C₆-arginine).[26]

After a period of cell growth, the proteomes of the two cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry.[24][26] The mass difference between the light and heavy forms of the peptides allows for their differentiation and quantification.[26] Pulsed SILAC (pSILAC) is a variation that allows for the temporal analysis of protein synthesis and turnover.[27]

Analytical Platforms for Isotope Analysis

The accurate measurement of stable isotope incorporation into metabolites is critical for all SIRM applications. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical platforms used for this purpose.[8]

Mass Spectrometry (MS)

MS is the most widely used technique for stable isotope analysis due to its high sensitivity and selectivity.[9][16] MS-based methods can detect and quantify a wide range of metabolites and their isotopologues (molecules that differ only in their isotopic composition).[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable metabolites.[4] It offers excellent chromatographic separation and is well-suited for the analysis of central carbon metabolism intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a broader range of metabolites than GC-MS, including non-volatile and thermally labile compounds.[4][28] High-resolution LC-MS is particularly powerful for untargeted metabolomics and can distinguish between isotopologues with very small mass differences.[12][29]

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized form of MS that provides highly precise measurements of the abundance of stable isotopes.[4] It is often used in studies involving human subjects where the level of isotopic enrichment is low.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed information about the position of stable isotopes within a molecule.[8] This makes it a powerful tool for elucidating metabolic pathways and for distinguishing between different labeling patterns. While generally less sensitive than MS, NMR is highly quantitative and can be used to analyze living cells and tissues.[30]

Experimental Protocols

The following are generalized protocols for two common stable isotope tracing experiments. Specific details may need to be optimized for the particular biological system and research question.

Protocol 1: ¹³C-Glucose Tracing in Cultured Cancer Cells

This protocol outlines a typical experiment to trace the metabolism of glucose in cancer cells grown in culture.

  • Cell Culture and Labeling:

    • Culture cancer cells to the desired confluency in standard glucose-containing medium.

    • To initiate the labeling experiment, replace the standard medium with medium containing [U-¹³C]-glucose at the same concentration as the original medium. This is done to maintain a metabolic steady state.[9]

    • Incubate the cells for various time points (e.g., 0, 10 min, 2 hr, 24 hr) to capture the dynamics of label incorporation into different metabolic pathways.[9]

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).[31]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and other cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS or GC-MS.

    • For LC-MS, use a method optimized for the separation and detection of central carbon metabolism intermediates.

    • For GC-MS, derivatize the samples to increase the volatility of the metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest.

    • Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct the raw MID data for the natural abundance of stable isotopes.

    • Use the corrected MIDs to calculate fractional enrichment and to infer metabolic fluxes.

Protocol 2: In Vivo D₂O Labeling for Measuring Biomolecule Turnover

This protocol describes a general procedure for using D₂O to measure the synthesis rates of biomolecules in an animal model.

  • D₂O Administration:

    • Administer a bolus dose of D₂O (e.g., 99.9% D) to the animal via intraperitoneal injection or oral gavage to rapidly enrich the body water.[23]

    • For long-term studies, provide drinking water enriched with a lower percentage of D₂O (e.g., 2-8%) to maintain a stable body water enrichment.[23]

  • Sample Collection:

    • Collect blood samples at various time points to monitor the enrichment of D in body water.

    • At the end of the experiment, collect tissues of interest.

  • Biomolecule Isolation and Preparation:

    • Isolate the biomolecules of interest (e.g., proteins, DNA, lipids) from the tissue samples using standard biochemical techniques.

    • Hydrolyze the isolated biomolecules into their constituent monomers (e.g., amino acids, nucleotides, fatty acids).

  • Sample Analysis:

    • Analyze the prepared samples using GC-MS or LC-MS to measure the incorporation of deuterium.

    • The specific analytical method will depend on the biomolecule being studied.

  • Data Analysis:

    • Calculate the rate of synthesis of the biomolecule based on the rate of deuterium incorporation and the enrichment of D in the body water.

Data Presentation and Analysis

Quantitative Data Summaries

Clear and concise presentation of quantitative data is essential for the interpretation of stable isotope tracing experiments. Tables are an effective way to summarize and compare data from different experimental conditions.

Table 1: Fractional Enrichment of Central Carbon Metabolites from [U-¹³C]-Glucose in Cancer Cells

MetaboliteControl (Fractional Enrichment %)Treatment A (Fractional Enrichment %)Treatment B (Fractional Enrichment %)
Glycolysis
Glucose-6-phosphate95.2 ± 2.194.8 ± 1.985.3 ± 3.5
Fructose-1,6-bisphosphate96.1 ± 1.895.5 ± 2.088.1 ± 2.9
3-Phosphoglycerate93.7 ± 2.580.1 ± 3.192.5 ± 2.3
Pyruvate90.5 ± 3.075.6 ± 2.889.9 ± 3.2
Lactate91.2 ± 2.978.3 ± 3.390.8 ± 2.7
TCA Cycle
Citrate65.4 ± 4.150.2 ± 3.868.1 ± 4.5
α-Ketoglutarate58.9 ± 3.742.1 ± 4.060.3 ± 3.9
Succinate55.3 ± 3.938.7 ± 4.257.2 ± 4.1
Malate60.1 ± 4.345.9 ± 3.9*62.5 ± 4.6

*Data are presented as mean ± standard deviation. *p < 0.05 compared to control.

Table 2: Mass Isotopologue Distribution of Citrate from [U-¹³C]-Glucose

IsotopologueControl (Relative Abundance %)Treatment A (Relative Abundance %)Treatment B (Relative Abundance %)
M+034.6 ± 4.149.8 ± 3.831.9 ± 4.5
M+15.2 ± 0.87.5 ± 1.14.9 ± 0.9
M+245.1 ± 3.530.7 ± 2.948.3 ± 3.8
M+36.8 ± 1.25.1 ± 0.97.2 ± 1.3
M+45.9 ± 1.04.2 ± 0.86.1 ± 1.1
M+51.5 ± 0.41.1 ± 0.31.7 ± 0.5
M+60.9 ± 0.30.6 ± 0.21.0 ± 0.4

*Data are presented as mean ± standard deviation. *p < 0.05 compared to control.

Computational Analysis of Tracer Data

The analysis of data from stable isotope tracing experiments often requires specialized computational tools.[30] These tools can be used for:

  • Correction for Natural Isotope Abundance: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer.

  • Metabolic Flux Analysis (MFA): Software packages are available to perform MFA by fitting the measured labeling data to a metabolic network model.

  • Data Visualization: Tools for visualizing labeling data, such as pathway maps and heatmaps, can aid in the interpretation of the results.

Applications in Drug Discovery and Development

Stable isotope tracing is a valuable tool throughout the drug discovery and development pipeline.[16][17][][32]

Target Identification and Validation

By identifying metabolic pathways that are dysregulated in disease, stable isotope tracing can help to identify and validate new drug targets.[13] For example, tracing the metabolism of ¹³C-glucose in cancer cells can reveal dependencies on specific metabolic pathways that could be targeted for therapeutic intervention.[13]

Elucidating Drug Mechanism of Action

Stable isotope tracing can be used to understand how a drug affects cellular metabolism.[15][33] By treating cells with a drug and tracing the fate of a labeled substrate, researchers can determine which metabolic pathways are inhibited or activated by the drug. This information can be crucial for optimizing drug efficacy and for identifying potential off-target effects.

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies

ADME studies are a critical component of drug development.[16][17] By labeling a drug candidate with a stable isotope, researchers can track its absorption, distribution to different tissues, metabolism into various byproducts, and excretion from the body.[16][] This information is essential for determining the pharmacokinetic properties of the drug and for ensuring its safety.[]

Signaling Pathways and Workflows (Graphviz Diagrams)

Visualizing metabolic pathways and experimental workflows can greatly aid in the understanding of complex biological systems. The following diagrams were created using the Graphviz DOT language.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP 13BPG 1,3-Bisphosphoglycerate GAP->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Central Carbon Metabolism: Glycolysis and the TCA Cycle.

SIRM_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Tracer Administer Stable Isotope Tracer (e.g., 13C-Glucose) BiologicalSystem Biological System (Cell Culture, Animal, Human) Tracer->BiologicalSystem Sampling Time-Course Sampling BiologicalSystem->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction MSAnalysis LC-MS or GC-MS Analysis Extraction->MSAnalysis DataProcessing Data Processing and Isotopologue Analysis MSAnalysis->DataProcessing FluxAnalysis Metabolic Flux Analysis (MFA) DataProcessing->FluxAnalysis PathwayMapping Pathway Mapping and Visualization FluxAnalysis->PathwayMapping BiologicalInsights Biological Insights PathwayMapping->BiologicalInsights

Caption: A typical Stable Isotope-Resolved Metabolomics (SIRM) experimental workflow.

Drug_Metabolism_Elucidation LabeledDrug Stable Isotope-Labeled Drug Candidate Administration Administration to In Vivo or In Vitro System LabeledDrug->Administration BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Administration->BiologicalMatrix MetaboliteProfile Metabolite Profiling by LC-MS BiologicalMatrix->MetaboliteProfile PathwayElucidation Elucidation of Metabolic Pathways MetaboliteProfile->PathwayElucidation

Caption: Workflow for elucidating drug metabolism pathways using stable isotopes.

Conclusion and Future Perspectives

Stable isotope tracing has revolutionized our understanding of metabolism, providing a dynamic and quantitative view of cellular biochemistry.[1][34] The continued development of analytical technologies, particularly in high-resolution mass spectrometry, and the creation of more sophisticated computational tools will further enhance the power of these techniques.[5][30]

Future applications of stable isotope tracing are likely to focus on:

  • Single-Cell Metabolomics: Combining stable isotope tracing with single-cell analysis to understand metabolic heterogeneity within cell populations.

  • Spatial Metabolomics: Using imaging techniques to visualize the distribution of labeled metabolites within tissues and organs.[6]

  • Personalized Medicine: Applying stable isotope tracing in clinical settings to guide personalized treatment strategies based on an individual's metabolic profile.[2][6]

As our ability to probe the complexities of metabolism with ever-increasing resolution improves, stable isotope tracing will undoubtedly remain a cornerstone of metabolic research and a key driver of innovation in medicine and biotechnology.

References

An In-depth Technical Guide to Metabolic Flux Analysis using 13C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By using substrates labeled with stable isotopes, such as Carbon-13 (13C), researchers can trace the path of atoms through metabolic networks. This guide provides a comprehensive overview of 13C-MFA, from fundamental principles to detailed experimental protocols and data analysis. It is designed to equip researchers and drug development professionals with the knowledge to design, execute, and interpret 13C-MFA experiments to understand cellular physiology, identify disease mechanisms, and discover novel therapeutic targets.

Chapter 1: Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying in vivo metabolic pathway activity.[1] It involves introducing a substrate enriched with the stable isotope 13C into a biological system and tracking its incorporation into downstream metabolites.[2] The distribution of 13C within the metabolic network is highly sensitive to the relative pathway fluxes, meaning different flux distributions will result in distinct labeling patterns.[2] By measuring these patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and using computational models, the rates of intracellular reactions can be accurately estimated.[2][3]

The core advantage of 13C-MFA over other 'omics' technologies is its ability to provide a dynamic, quantitative measure of pathway activity, rather than static snapshots of metabolite or protein levels, which do not always correlate with metabolic fluxes.[4] A typical tracer experiment can generate 50 to 100 isotopic labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes, providing a high degree of redundancy that significantly improves the accuracy and confidence of the results.[2]

Types of 13C-MFA: The methodology can be broadly categorized based on the isotopic and metabolic state of the system:

  • Stationary State 13C-MFA (SS-MFA): This is the most established approach, applied to systems where both metabolic fluxes and isotope labeling are at a steady state.[5] This means that metabolite concentrations are constant, and the isotopic enrichment of metabolites is no longer changing over time.[5]

  • Isotopically Non-stationary 13C-MFA (INST-MFA): This method analyzes systems that are in a metabolic steady state but have not yet reached an isotopic steady state.[5][6] It involves measuring the transient changes in isotopic labeling over time, which offers advantages such as shorter experimental durations and the ability to resolve fluxes in systems that are slow to label, like mammalian cell cultures.[6][7]

  • Metabolically Non-stationary 13C-MFA (MNST-MFA): This is the most complex approach, applied to systems where both metabolite concentrations and isotopic labeling are changing over time.[5]

Chapter 2: The 13C-MFA Experimental Workflow

A successful 13C-MFA study is a multi-stage process that requires careful planning and execution, from initial experimental design to final statistical validation. The workflow can be broken down into five fundamental steps.[2]

G A 1. Experimental Design (Tracer Selection, Parallel Labeling) B 2. Tracer Experiment (Cell Culture & Labeling) A->B C 3. Isotopic Labeling Measurement (Quenching, Extraction, MS/NMR Analysis) B->C D 4. Flux Estimation (Metabolic Modeling, Data Fitting) C->D E 5. Statistical Analysis (Goodness-of-Fit, Confidence Intervals) D->E

Caption: The five-stage workflow of a typical 13C-MFA experiment.

1. Experimental Design: The design phase is critical for ensuring that the collected data is informative enough to resolve the fluxes of interest.[8] This involves selecting the optimal 13C-labeled substrate (tracer).[9] For example, [1,2-¹³C]glucose is often used to resolve fluxes between glycolysis and the pentose phosphate pathway (PPP).[10] Modern approaches often utilize parallel labeling experiments, where cells are grown in separate cultures with different tracers (e.g., [1-¹³C]glucose in one and [U-¹³C]glucose in another) to provide complementary labeling information and improve flux precision.[5][11]

2. Tracer Experiment: In this step, the biological system (e.g., microbial culture, mammalian cells) is cultured with the chosen 13C-labeled substrate until it reaches the desired metabolic and isotopic state (stationary or non-stationary).[2]

3. Isotopic Labeling Measurement: After the labeling period, metabolism must be instantly halted (quenched) to preserve the in vivo labeling patterns.[12] Metabolites are then extracted and analyzed to measure the mass isotopomer distributions (MIDs). Gas chromatography-mass spectrometry (GC-MS) is a commonly used, high-precision method for this, particularly for analyzing protein-bound amino acids, which provide a stable, time-integrated record of intracellular metabolite labeling.[2][11][13]

4. Flux Estimation: The measured MIDs and extracellular rates (e.g., substrate uptake, product secretion) are used as inputs for a computational model. This model consists of the organism's known metabolic network and the associated carbon transitions for each reaction.[14] An optimization algorithm then estimates the set of intracellular fluxes that best reproduces the experimental data.[15] Software packages like INCA or Metran are used for this step.[11][15][16]

5. Statistical Analysis: Finally, a rigorous statistical analysis is performed to assess the quality of the flux map. This includes goodness-of-fit tests to ensure the model adequately describes the data and the calculation of confidence intervals for each estimated flux.[11]

Chapter 3: Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific parameters must be optimized for the biological system under investigation.

Protocol 1: Cell Culture and Isotope Labeling (Mammalian Cells)
  • Cell Seeding: Plate cells in multi-well plates (e.g., 12-well) in their standard growth medium and culture until they reach the desired confluence (typically mid-log phase).[17]

  • Medium Adaptation: One day before the tracer experiment, switch the cells to a custom-formulated medium that is identical to the labeling medium but contains the unlabeled version of the tracer substrate. This allows the cells to adapt.

  • Initiate Labeling: Remove the adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add Tracer Medium: Add pre-warmed labeling medium containing the ¹³C-labeled tracer (e.g., [U-¹³C]-glucose at 17 mM).[17]

  • Incubation: Incubate the cells for a predetermined duration. For steady-state analysis (SS-MFA), this should be long enough to achieve isotopic equilibrium (e.g., 24 hours). For non-stationary analysis (INST-MFA), multiple time points are taken before equilibrium is reached (e.g., 6, 12, 24, 36 hours).[7]

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To instantly stop metabolism, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution.[17]

  • Extraction: Immediately add 400 µL of an ice-cold extraction solvent, such as a methanol/water mixture (1:1 v/v), to each well.[17]

  • Cell Lysis: Place the plates on a rocking platform at 4°C for 10-15 minutes to ensure complete cell lysis and metabolite extraction.

  • Collection: Scrape the cells in the extraction solvent and transfer the entire lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Sample Storage: Transfer the supernatant containing the polar metabolites to a new tube and store at -80°C until analysis.

Protocol 3: GC-MS Analysis of Amino Acid Isotopomers
  • Hydrolysis: For analysis of protein-bound amino acids, the extracted protein pellet is hydrolyzed in 6 M HCl at 100°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are dried and derivatized (e.g., with TBDMS) to make them volatile for GC analysis.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: 1 µL of the derivatized sample is injected.

    • Ionization: Electron Ionization (EI) is used to generate fragment ions, which provide positional information about the ¹³C label.[4]

  • Data Acquisition: The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to measure the abundance of different mass isotopomers for each amino acid fragment.

Chapter 4: Data Analysis and Flux Estimation

The raw MS data consists of ion intensities for different mass-to-charge (m/z) ratios. This data must be processed to determine the Mass Isotopomer Distribution (MID) for each metabolite.

  • Correction for Natural Abundances: The raw data is first corrected to account for the natural abundance of other heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) in both the metabolite and the derivatization agent.[18]

  • Model Construction: A metabolic network model is constructed that includes all relevant biochemical reactions and their corresponding atom transitions.

  • Flux Fitting: The corrected MIDs are fed into a flux estimation software package like INCA.[16][19] The software uses an iterative algorithm to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.[19][20]

G cluster_0 Experimental Data cluster_1 Computational Modeling (INCA, etc.) cluster_2 Results A Mass Spectra (GC-MS) C Data Correction (Natural Isotope Abundance) A->C B Extracellular Rates (Uptake/Secretion) E Flux Estimation (Least-Squares Regression) B->E C->E D Metabolic Network Model (Reactions + Atom Transitions) D->E F Metabolic Flux Map E->F G Statistical Validation (Confidence Intervals) F->G

Caption: Logical flow of data analysis in a 13C-MFA study.

Chapter 5: Case Study: Quantitative Fluxes in Central Carbon Metabolism

Central carbon metabolism is a network of pathways, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, that is fundamental to cellular energy, redox balance, and biosynthesis. 13C-MFA is ideally suited to dissect the complex interplay between these pathways.

G Glc_in [1,2-13C]Glucose ●●○○○○ G6P G6P ●●○○○○ Glc_in->G6P Glycolysis F6P F6P G6P->F6P Ru5P Ru5P ●●○○○ G6P->Ru5P PPP (oxidative) CO2 13CO2 G6P->CO2 GAP GAP ○○● F6P->GAP PYR Pyruvate ○○● GAP->PYR AcCoA Acetyl-CoA ○● PYR->AcCoA CIT Citrate ○●○○ AcCoA->CIT TCA Cycle aKG α-KG ○●○○○ CIT->aKG Ru5P->F6P PPP (non-oxidative) Ru5P->GAP R5P R5P ●●○○○ Ru5P->R5P

Caption: Propagation of 13C from [1,2-13C]glucose through central metabolism.

The table below presents hypothetical but representative flux data for a cancer cell line compared to a non-cancerous control, illustrating how 13C-MFA can quantify metabolic reprogramming. Fluxes are normalized to the glucose uptake rate.

Reaction/Pathway Control Cells (Relative Flux) Cancer Cells (Relative Flux) Interpretation
Glucose Uptake 100100Reference Flux
Glycolysis (-> Pyruvate) 85.0 ± 4.295.0 ± 5.1Increased glycolytic activity (Warburg effect).
Pentose Phosphate Pathway 10.0 ± 1.535.0 ± 2.8Upregulated PPP to support nucleotide synthesis and redox balance.
Pyruvate -> Acetyl-CoA (PDH) 70.0 ± 3.540.0 ± 3.1Reduced entry of glucose-derived carbon into the TCA cycle.
Pyruvate -> Oxaloacetate (PC) 5.0 ± 0.825.0 ± 2.2Increased anaplerosis to replenish TCA cycle intermediates.
Glutamine -> α-Ketoglutarate 25.0 ± 2.180.0 ± 6.5Increased glutamine dependence to fuel the TCA cycle.
TCA Cycle (Citrate Synthase) 95.0 ± 5.0120.0 ± 8.1Higher overall TCA activity, fueled by glutamine.

Chapter 6: Applications in Research and Drug Development

13C-MFA is a vital tool across various research and development areas:

  • Oncology: It is used to identify the unique metabolic dependencies of cancer cells, such as the Warburg effect or glutamine addiction.[21] This knowledge can reveal novel drug targets. For example, demonstrating increased pyruvate carboxylase activity in lung cancer offers a potential therapeutic intervention point.[21]

  • Metabolic Engineering: In biotechnology, 13C-MFA is used to optimize microbial strains for the production of biofuels, pharmaceuticals, and other valuable chemicals by identifying and alleviating metabolic bottlenecks.[2]

  • Drug Discovery: The technique can elucidate a drug's mechanism of action by quantifying its impact on specific metabolic pathways. It can also be used in preclinical in vivo models to assess how metabolic interventions affect tissue-specific nutrient utilization.[22]

  • Neuroscience: 13C-MFA helps to understand the complex metabolic interplay between different neural cell types, like neurons and astrocytes, and how their metabolism is altered in neurodegenerative diseases.[5]

Chapter 7: Conclusion

13C Metabolic Flux Analysis is an indispensable technique for obtaining a precise and quantitative understanding of cellular metabolism. By providing a functional readout of the metabolic network, it offers insights that are not achievable through other methods. For researchers in basic science and professionals in drug development, mastering 13C-MFA provides a powerful lens to explore cellular physiology, uncover disease mechanisms, and accelerate the development of next-generation therapeutics. While computationally and experimentally demanding, the continuous improvements in analytical instrumentation and software are making this technology increasingly accessible and essential for modern biological research.[15]

References

D-Ribose-¹³C-3 as a Tracer for the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It is instrumental in producing nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and pentose sugars, which are essential precursors for nucleotide biosynthesis. Given its central role in redox homeostasis, cell proliferation, and anabolic processes, the ability to accurately quantify the flux through the PPP is of paramount importance in various fields, including cancer metabolism, neurodegenerative diseases, and immunology.

Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for metabolic flux analysis (MFA). While various ¹³C-labeled glucose isotopomers are the most commonly used tracers to investigate the PPP, the direct administration of ¹³C-labeled ribose offers a unique vantage point for tracing the fate of pentoses within the cell. This technical guide focuses on the application of D-Ribose-¹³C-3 as a tracer for the PPP. Although direct experimental literature on the D-Ribose-¹³C-3 isotopomer is limited, this document outlines the core principles, experimental protocols, and data interpretation frameworks derived from extensive research with other ¹³C tracers, providing a comprehensive guide for its potential application.

The Pentose Phosphate Pathway: An Overview

The PPP consists of two interconnected branches: the oxidative and the non-oxidative phase.

  • Oxidative Phase: This is an irreversible series of reactions that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate. In this process, two molecules of NADPH are generated for each molecule of G6P that enters the pathway. This phase is the primary source of cellular NADPH for reductive biosynthesis and antioxidant defense.

  • Non-Oxidative Phase: This is a series of reversible sugar-phosphate interconversions. The key enzymes in this phase are transketolase and transaldolase. This branch allows the cell to convert pentose phosphates back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or to synthesize pentose phosphates from glycolysis without generating NADPH.

The interplay between these two branches allows the cell to adapt to varying metabolic demands for NADPH and pentose phosphates.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glycolysis_node glycolysis_node ppp_node ppp_node output_node output_node G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PGI PGL 6-P-Glucono- lactone G6P->PGL G6PD GAP Glyceraldehyde-3-P F6P->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate PG 6-P-Gluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD NADPH 2 NADPH PG->NADPH R5P Ribose-5-P Ru5P->R5P RPI X5P Xylulose-5-P Ru5P->X5P RPE S7P Sedoheptulose-7-P R5P->S7P TKL Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P X5P->GAP TKL X5P->GAP S7P->F6P TAL S7P->F6P E4P Erythrose-4-P S7P->E4P TAL E4P->F6P TKL

Figure 1: The Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway.

Logical Framework for Using D-Ribose-¹³C-3 as a Tracer

The choice of an isotopic tracer is critical as it determines the specific metabolic questions that can be answered.[1] While glucose tracers are excellent for measuring the flux into and through the PPP from glycolysis, a D-Ribose tracer provides a direct means to follow the fate of ribose itself.

Using D-Ribose-¹³C-3 would allow researchers to:

  • Trace Ribose Uptake and Incorporation: Directly measure the rate at which exogenous ribose is taken up by cells and incorporated into ribose-5-phosphate pools.

  • Quantify Nucleotide Synthesis: By analyzing the ¹³C labeling in the ribose moiety of nucleotides (e.g., in RNA), one can quantify the contribution of exogenous ribose to de novo and salvage nucleotide synthesis pathways.[2]

  • Measure Reverse Flux through the Non-Oxidative PPP: When D-Ribose-¹³C-3 is converted to Ribose-5-Phosphate, the ¹³C label at position 3 will be scrambled by the reversible reactions of transketolase and transaldolase. Tracking the appearance of this ¹³C label in glycolytic intermediates like fructose-6-phosphate, and subsequently in lactate or TCA cycle intermediates, provides a direct measure of the reverse flux from pentoses back to hexoses and trioses.

  • Distinguish from Glucose-Derived Ribose: In a dual-labeling experiment (e.g., using a different labeled glucose isotopomer simultaneously), D-Ribose-¹³C-3 could precisely distinguish the metabolic fates of exogenously supplied ribose versus ribose synthesized de novo from glucose via the oxidative PPP.

Experimental Workflow

A typical metabolic flux analysis experiment using a ¹³C tracer follows a standardized workflow, from sample preparation to data analysis. This workflow is applicable for D-Ribose-¹³C-3.

ExperimentalWorkflow cluster_prep Phase 1: Experiment Setup cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Analytical Measurement cluster_data Phase 4: Data Interpretation A Cell Culture (Adaptation to Media) B Introduction of Tracer (D-Ribose-¹³C-3) A->B C Achieve Isotopic Steady State B->C D Quenching Metabolism (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F H NMR Spectroscopy (Positional Isotopomer Analysis) E->H G GC-MS or LC-MS/MS Analysis (Measure Mass Isotopologues) F->G I Mass Isotopomer Distribution (MID) Analysis G->I J ¹³C-Metabolic Flux Analysis (¹³C-MFA Modeling) H->J I->J K Pathway Activity & Flux Map Generation J->K

Figure 2: General experimental workflow for ¹³C tracer analysis.

Detailed Experimental Protocols

The following protocols are generalized from established ¹³C-MFA methodologies.[2][3] They should be optimized for the specific cell line and experimental question.

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to reach the desired confluency (typically 50-60%).

  • Media Formulation: Prepare custom culture medium where unlabeled D-Ribose is replaced with D-Ribose-¹³C-3 at the desired concentration. Ensure all other nutrient concentrations are kept constant.

  • Tracer Introduction: Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the ¹³C-labeling medium.

  • Incubation: Culture the cells in the labeling medium until they reach isotopic steady state. This time varies between cell lines and should be determined empirically by collecting samples at multiple time points (e.g., 8, 16, 24 hours). Isotopic steady state is reached when the labeling pattern of key metabolites no longer changes over time.[3]

Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as an 80:20 methanol:water mixture, pre-chilled to -80°C.

  • Cell Lysis: Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.

  • Extraction: Vortex the tubes thoroughly and incubate at -20°C for 1 hour to ensure complete extraction.

  • Centrifugation: Centrifuge at maximum speed (e.g., >14,000 g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collection: Carefully collect the supernatant, which contains the polar metabolites. This extract can now be used for analysis.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the mass isotopomer distribution of derivatized metabolites.

  • Sample Drying: Dry the metabolite extract completely using a vacuum centrifuge.

  • Derivatization: To make the polar metabolites volatile for GC analysis, perform a two-step derivatization:

    • Methoxyamination: Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate (e.g., 90 minutes at 30°C) to protect carbonyl groups.

    • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 30 minutes at 37°C) to derivatize hydroxyl and amine groups.

  • GC-MS Parameters:

    • Column: Use a suitable column, such as a DB-5ms.

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold, and then ramp up to a high temperature (e.g., 325°C).

    • MS Analysis: Operate the mass spectrometer in either full scan mode to identify metabolites or Selected Ion Monitoring (SIM) mode for higher sensitivity and accurate quantification of specific ion fragments.[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the specific position of ¹³C labels within a molecule, which is highly valuable for resolving complex flux patterns.

  • Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

  • NMR Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) spectra like ¹H-¹³C HSQC.

  • Data Analysis: The relative intensities of satellite peaks flanking the main resonance in ¹H spectra, which arise from ¹³C-¹H spin-spin coupling, can be used to determine the fractional enrichment at specific carbon positions.[4][5]

Quantitative Data Presentation

The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for various metabolites. An MID describes the fraction of each metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (denoted as M+0, M+1, M+2, ... M+n). This data is then used in computational models to estimate pathway fluxes.

The results are typically presented in tables. Below is a template for how data from a D-Ribose-¹³C-3 experiment could be structured, followed by an example table with representative data from a study using [1,2-¹³C₂]glucose to illustrate the type of quantitative output.

Table 1: Template for Mass Isotopomer Distributions from a D-Ribose-¹³C-3 Experiment

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-Phosphate
Fructose-6-Phosphate
Lactate
Citrate
Ribose (in RNA)

Table 2: Example Quantitative Flux Data from Human Hepatoma (Hep G2) Cells using [1,2-¹³C₂]glucose Tracer (Data adapted from Lee et al., 1998)[6]

ParameterValueDescription
Pentose Cycle (PC) Activity5.73 ± 0.52 %Percentage of glucose flux entering the PPP.
Transketolase (TK) Activity0.032 (relative to glucose uptake)Relative flux through the transketolase reaction.
Transaldolase (TA) Activity0.85 (relative to glucose uptake)Relative flux through the transaldolase reaction.
Lactate m1/m2 ratio0.19Ratio of singly (m1) to doubly (m2) labeled lactate, indicative of PPP activity.

Connection to Signaling Pathways

The metabolic flux through the PPP is tightly regulated and integrated with cellular signaling networks, particularly those responding to oxidative stress and driving proliferation. Tracing PPP flux with D-Ribose-¹³C-3 can provide quantitative insights into how these signaling pathways impact metabolism.

  • Oxidative Stress Response: The production of NADPH by the oxidative PPP is critical for regenerating reduced glutathione, the cell's primary antioxidant. Signaling pathways activated by reactive oxygen species (ROS), such as the Nrf2 pathway, can upregulate PPP enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD). Measuring PPP flux can quantify the metabolic output of these signaling responses.

  • Cancer Metabolism: Many cancer cells exhibit increased flux through the PPP to support rapid proliferation (nucleotide synthesis) and manage high levels of oxidative stress.[7] Oncogenic signaling pathways, such as those driven by PI3K/AKT or Myc, can directly promote glucose uptake and flux into the PPP. Using ¹³C tracers can elucidate how targeting these signaling pathways with drugs affects the metabolic reprogramming of cancer cells.

SignalingIntegration signal_node signal_node metabolic_node metabolic_node output_node output_node ROS Oxidative Stress (ROS) G6PD G6PD Upregulation ROS->G6PD activates Oncogenes Oncogenic Signaling (e.g., PI3K/AKT) Oncogenes->G6PD activates PPP_Flux Increased PPP Flux (Measured by ¹³C-Tracer) G6PD->PPP_Flux NADPH NADPH Production PPP_Flux->NADPH Nucleotides Nucleotide Synthesis PPP_Flux->Nucleotides Redox Redox Balance NADPH->Redox Proliferation Cell Proliferation Nucleotides->Proliferation

Figure 3: Integration of PPP flux with cellular signaling pathways.

Conclusion

D-Ribose-¹³C-3 presents a valuable, albeit underutilized, tool for probing the intricacies of the pentose phosphate pathway. By providing a direct window into the fate of exogenous ribose, it complements traditional glucose-based tracer studies and can offer unique insights into ribose uptake, nucleotide synthesis, and the reversibility of the non-oxidative PPP. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments using D-Ribose-¹³C-3, leveraging the robust methodologies established in the field of ¹³C metabolic flux analysis. The careful application of this tracer has the potential to deepen our understanding of cellular metabolism in health and disease.

References

Methodological & Application

Application Notes and Protocols for D-Ribose-¹³C₃ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with downstream analysis by mass spectrometry is a powerful technique to trace the metabolic fate of nutrients and elucidate the activity of metabolic pathways. D-Ribose, a central component of nucleotides and the pentose phosphate pathway (PPP), is a key molecule in cellular biosynthesis. Labeling with D-Ribose-¹³C₃ provides a valuable tool to investigate the dynamics of nucleotide synthesis, PPP flux, and related metabolic pathways.[1][2] This document provides detailed protocols for the use of D-Ribose-¹³C₃ in cell culture, methods for sample analysis, and guidance on data interpretation.

D-Ribose-¹³C₃ is a stable isotope-labeled form of D-Ribose where the carbon at the third position is replaced with a ¹³C isotope. This specific labeling pattern allows for the precise tracking of the ribose moiety as it is incorporated into various biomolecules, primarily ribonucleotides for RNA synthesis and deoxyribonucleotides for DNA synthesis.

Key Applications

  • Measuring Pentose Phosphate Pathway (PPP) Flux: Quantifying the rate of ribose synthesis through the oxidative and non-oxidative branches of the PPP.[1][3]

  • Investigating Nucleotide Metabolism: Tracing the incorporation of ribose into purine and pyrimidine nucleotide pools.

  • Understanding RNA and DNA Synthesis Dynamics: Studying the rate of de novo nucleotide synthesis and incorporation into nucleic acids.

  • Elucidating Metabolic Reprogramming: Assessing changes in PPP activity and nucleotide metabolism in disease states such as cancer or in response to drug treatment.

Data Presentation

The following tables provide representative quantitative data from D-Ribose-¹³C₃ labeling experiments. The exact values will vary depending on the cell line, experimental conditions, and the specific analytical methods used.

Table 1: Representative Time-Course of D-Ribose-¹³C₃ Incorporation into ATP in a Cancer Cell Line

Incubation Time (hours)¹³C₃-ATP Enrichment (%)
00
115 ± 2.1
445 ± 3.5
870 ± 4.2
1285 ± 3.8
24>95

Table 2: Effect of D-Ribose-¹³C₃ Concentration on Ribonucleotide Labeling Efficiency at 24 hours

D-Ribose-¹³C₃ Concentration (mM)ATP ¹³C₃ Enrichment (%)GTP ¹³C₃ Enrichment (%)CTP ¹³C₃ Enrichment (%)UTP ¹³C₃ Enrichment (%)
0.585 ± 5.183 ± 4.988 ± 5.386 ± 5.0
1.096 ± 2.895 ± 3.197 ± 2.596 ± 2.9
2.0>98>98>98>98

Note: Data are presented as mean ± standard deviation from triplicate experiments and are intended as illustrative examples. A concentration of 2 g/L of labeled ribose has been shown to be effective for labeling in bacterial expression systems.[4]

Experimental Protocols

This section details the key experimental protocols for a D-Ribose-¹³C₃ labeling study in cultured mammalian cells.

Protocol 1: Cell Culture and Labeling

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Ribose-¹³C₃ (sterile solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a standard complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing a base medium (lacking glucose and ribose, if possible, to maximize label incorporation) with dialyzed FBS, other necessary nutrients, and the desired concentration of D-Ribose-¹³C₃. A common starting concentration is 1-2 mM.[4]

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled ribose and glucose.

    • Add the pre-warmed D-Ribose-¹³C₃ labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point (e.g., 0, 1, 4, 8, 12, 24 hours). Isotopic steady state in intermediates of pathways like the PPP can be reached within minutes to hours.[5]

  • Harvesting: At the end of the incubation period, proceed immediately to metabolite extraction to quench metabolic activity.

Protocol 2: Metabolite Extraction

Materials:

  • Cold methanol (LC-MS grade)

  • Cold water (LC-MS grade)

  • Cell scraper

  • Dry ice

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with cold PBS on ice.

    • Add a pre-chilled extraction solvent of 80% methanol (v/v in water) to the plate on dry ice to immediately quench metabolism and lyse the cells.

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

  • Sample Storage: Store the extracts at -80°C until analysis by mass spectrometry.

Protocol 3: RNA Isolation and Digestion for Ribonucleoside Analysis

Materials:

  • RNA isolation kit (e.g., TRIzol, RNeasy)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer

  • Ultrapure water

Procedure:

  • RNA Isolation: Isolate total RNA from a parallel set of labeled cells using a commercial kit according to the manufacturer's instructions.

  • RNA Digestion:

    • To 1-5 µg of total RNA, add Nuclease P1 and incubate at 37°C for 2 hours in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).[6]

    • Add Bacterial Alkaline Phosphatase and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.[6]

  • Sample Preparation for LC-MS:

    • The digested sample can be directly diluted for analysis or subjected to solid-phase extraction for cleanup and concentration.

    • Store the digested samples at -80°C until analysis.

Protocol 4: Mass Spectrometry Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Chromatographic Separation: Separate the metabolites or ribonucleosides using a suitable LC method, such as reversed-phase or HILIC chromatography.

  • Mass Spectrometry Detection:

    • Analyze the samples in negative ion mode for phosphorylated intermediates and in positive ion mode for nucleosides.

    • Perform full scan analysis to detect all ions and their isotopic distributions.

    • Use tandem MS (MS/MS) to confirm the identity of metabolites by comparing fragmentation patterns to standards.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+3 for D-Ribose-¹³C₃) forms of the metabolites of interest.

    • Calculate the fractional enrichment by determining the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.

    • Correct for the natural abundance of ¹³C.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway and Nucleotide Synthesis

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_synthesis Nucleotide Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P 6PG 6-Phosphogluconate G6P->6PG Oxidative Phase Ru5P Ribulose-5-Phosphate 6PG->Ru5P R5P D-Ribose-5-Phosphate Ru5P->R5P Glycolytic Intermediates Glycolytic Intermediates R5P->Glycolytic Intermediates Non-oxidative Phase PRPP PRPP R5P->PRPP Purines Purine Nucleotides (ATP, GTP) PRPP->Purines Pyrimidines Pyrimidine Nucleotides (CTP, UTP) PRPP->Pyrimidines D-Ribose-13C-3 This compound This compound->R5P Exogenous Tracer ExperimentalWorkflow Cell_Culture 1. Cell Seeding and Growth Labeling 2. Introduction of This compound Medium Cell_Culture->Labeling Incubation 3. Time-course Incubation Labeling->Incubation Harvesting 4. Quenching and Metabolite Extraction Incubation->Harvesting Analysis 5. LC-MS/MS Analysis Harvesting->Analysis Data_Processing 6. Data Processing and Flux Analysis Analysis->Data_Processing DataAnalysis Raw_Data Raw LC-MS Data Peak_Integration Peak Integration for M+0 and M+3 Isotopologues Raw_Data->Peak_Integration Fractional_Enrichment Calculation of Fractional Enrichment Peak_Integration->Fractional_Enrichment Correction Correction for Natural Abundance Fractional_Enrichment->Correction Flux_Modeling Metabolic Flux Modeling Correction->Flux_Modeling

References

Application Note: Designing a Metabolic Flux Experiment with D-Ribose-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a stable isotope-labeled substrate, such as D-Ribose-¹³C₃, researchers can trace the path of the labeled carbons through various metabolic pathways. This application note provides a detailed overview and protocol for designing and conducting a metabolic flux experiment using D-Ribose-¹³C₃ to investigate the pentose phosphate pathway (PPP), nucleotide synthesis, and related metabolic routes. This approach is particularly valuable for understanding cellular proliferation, redox homeostasis, and the metabolic reprogramming observed in various diseases, including cancer.[1][2][3]

D-Ribose-¹³C₃ is a specifically labeled isomer of ribose, a central molecule in cellular metabolism. Its primary roles include serving as a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and participating in the non-oxidative branch of the pentose phosphate pathway. By tracing the ¹³C label from D-Ribose-¹³C₃, researchers can elucidate the relative contributions of the oxidative and non-oxidative PPP, the rates of nucleotide biosynthesis, and the interplay with glycolysis.

Key Applications:

  • Quantifying Pentose Phosphate Pathway (PPP) Fluxes: Differentiating between the oxidative and non-oxidative branches of the PPP.[4][5]

  • Measuring Nucleotide Synthesis Rates: Tracking the incorporation of labeled ribose into RNA and DNA.[6]

  • Investigating Metabolic Reprogramming: Studying how cancer cells or other highly proliferative cells alter their metabolic pathways to support growth.[3]

  • Drug Development: Assessing the impact of therapeutic agents on nucleotide metabolism and related pathways.

Experimental Design and Workflow

A typical metabolic flux experiment involving D-Ribose-¹³C₃ consists of several key stages, from initial cell culture to final data analysis. The overall workflow is depicted below.

G Experimental Workflow for D-Ribose-¹³C₃ Metabolic Flux Analysis A 1. Cell Culture (Metabolic Steady State) B 2. Isotopic Labeling (Introduce D-Ribose-¹³C₃) A->B C 3. Quenching & Metabolite Extraction B->C D 4. Sample Derivatization (for GC-MS) C->D E 5. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) D->E F 6. Data Analysis (Mass Isotopomer Distribution) E->F G 7. Metabolic Flux Calculation F->G

Caption: A generalized workflow for a D-Ribose-¹³C₃ metabolic flux experiment.

Signaling Pathways

D-Ribose-¹³C₃ will primarily trace through the pentose phosphate pathway and into nucleotide synthesis. The diagram below illustrates the key metabolic routes.

G Metabolic Fate of D-Ribose-¹³C₃ cluster_non_ox_ppp Non-Oxidative PPP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP GA3P Glyceraldehyde-3-Phosphate F6P->GA3P GA3P->F6P Transaldolase Pyruvate Pyruvate GA3P->Pyruvate Ribose5P D-Ribose-5-Phosphate Ribose5P->GA3P Transketolase S7P Sedoheptulose-7-Phosphate Ribose5P->S7P Transketolase Nucleotides Nucleotides (RNA/DNA) Ribose5P->Nucleotides Nucleotide Synthesis Ru5P->Ribose5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Xu5P->F6P Transketolase Xu5P->GA3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase LabeledRibose D-Ribose-¹³C₃ (External Tracer) LabeledRibose->Ribose5P Tracer Input

Caption: Key metabolic pathways traced by D-Ribose-¹³C₃.

Detailed Experimental Protocol

1. Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvest. Culture in standard growth medium.

  • Metabolic Steady State: Ensure cells are in a metabolic steady state by maintaining consistent culture conditions for at least 24 hours prior to the experiment.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking glucose and ribose) with a known concentration of D-Ribose-¹³C₃ and unlabeled glucose. The ratio of labeled ribose to unlabeled glucose will depend on the specific research question.

  • Isotopic Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. The duration of labeling will depend on the turnover rate of the metabolites of interest but is typically in the range of 1 to 24 hours.

2. Metabolite Quenching and Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube. The supernatant can be stored at -80°C until further analysis.

3. Sample Preparation for GC-MS Analysis

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization: To increase the volatility of polar metabolites for GC-MS analysis, a two-step derivatization is commonly performed.

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate at 37°C for 90 minutes.

    • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), vortex, and incubate at 50°C for 30 minutes.

4. GC-MS Analysis

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms column) to separate the individual metabolites.

  • Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios (m/z) are detected. The mass spectrometer should be operated in full scan mode to capture the entire mass spectrum of each eluting compound.

5. Data Analysis

  • Peak Identification and Integration: Identify the peaks corresponding to the derivatized metabolites of interest based on their retention times and mass spectra. Integrate the peak areas for all relevant mass isotopomers.

  • Mass Isotopomer Distribution (MID) Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.[7]

  • Metabolic Flux Calculation: Use the corrected MIDs and a metabolic network model to calculate the intracellular fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).[8]

Data Presentation

The primary quantitative data from a ¹³C labeling experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. This data should be presented in a clear, tabular format.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Ribose-5-Phosphate

MetaboliteIsotopomerFractional Abundance (%)
Ribose-5-PhosphateM+010.5
M+15.2
M+28.1
M+365.7
M+47.3
M+53.2

Table 2: Calculated Fluxes Through Key Pathways

PathwayFlux (Relative to Glucose Uptake)Standard Deviation
Oxidative PPP0.15± 0.02
Non-Oxidative PPP0.35± 0.04
Glycolysis0.85± 0.06
Nucleotide Synthesis (from Ribose)0.08± 0.01

Note: The values presented in these tables are for illustrative purposes only and will vary depending on the experimental conditions and cell type.

Conclusion

Metabolic flux analysis using D-Ribose-¹³C₃ is a robust method for dissecting the complexities of central carbon metabolism. By providing a quantitative measure of pathway activities, this technique offers invaluable insights for researchers in basic science, drug discovery, and biotechnology. Careful experimental design and rigorous data analysis are crucial for obtaining accurate and reproducible results.

References

Application Note: A Robust Protocol for the GC-MS Analysis of D-Ribose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of stable isotope-labeled metabolites is fundamental to metabolic flux analysis (MFA), providing critical insights into cellular metabolism for disease research and drug development. D-Ribose, a central component of nucleotides and the pentose phosphate pathway (PPP), is a key metabolite of interest. This application note provides a detailed protocol for the sample preparation, derivatization, and analysis of D-Ribose-13C-3 using Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography requires the conversion of non-volatile sugars like ribose into volatile derivatives to enable their separation and analysis.[1][2] This protocol focuses on a widely used two-step derivatization method involving methoximation followed by silylation.

Principle

The overall workflow involves three main stages:

  • Metabolite Extraction : Rapid quenching of metabolic activity and extraction of polar metabolites from the biological matrix.

  • Chemical Derivatization : Conversion of the extracted, non-volatile ribose into a volatile derivative suitable for gas chromatography.

  • GC-MS Analysis : Separation of the derivatized ribose from other metabolites and detection by mass spectrometry to determine the incorporation of the 13C label.

Part 1: Sample Preparation and Metabolite Extraction

The initial and most critical step is the rapid quenching of metabolism and efficient extraction of intracellular metabolites to ensure that the measured metabolite pool accurately reflects the biological state at the time of sampling.[3] Cold organic solvents are typically used to achieve this.[4]

Experimental Protocol: Hydrophilic Metabolite Extraction

This protocol is a general procedure adaptable for adherent mammalian cells or microbial cultures.

  • Quenching :

    • For adherent cells, rapidly aspirate the culture medium and wash the cells once with an ice-cold saline solution (e.g., 0.9% NaCl).

    • Immediately add a pre-chilled (-20°C or colder) extraction solvent. A common choice is a methanol/water mixture (e.g., 80% methanol).[4] For a biphasic extraction that also separates lipids, a methanol/chloroform/water mixture can be used.[4]

  • Cell Lysis and Extraction :

    • Add the cold extraction solvent directly to the culture plate or to a cell pellet. For a 10 cm dish, 2-3 mL is typically sufficient.

    • Use a cell scraper to detach the cells into the solvent.

    • Transfer the cell lysate/solvent mixture to a suitable tube.

    • For thorough extraction, vortex the mixture for 30 minutes at 4°C.[5]

  • Protein and Debris Removal :

    • Centrifuge the extract at a high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[6]

  • Supernatant Collection :

    • Carefully transfer the supernatant, which contains the hydrophilic metabolites, to a new tube.

  • Drying :

    • Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.[6][7] The dried extract can be stored at -80°C until derivatization.

G cluster_workflow Metabolite Extraction Workflow sample Biological Sample (Cells, Biofluid) quench 1. Quenching & Lysis (e.g., Cold 80% Methanol) sample->quench vortex 2. Vortexing (30 min, 4°C) quench->vortex centrifuge 3. Centrifugation (18,000 x g, 15 min, 4°C) vortex->centrifuge pellet Protein & Debris Pellet (Discard or use for other assays) centrifuge->pellet supernatant 4. Collect Supernatant (Contains Polar Metabolites) centrifuge->supernatant dry 5. Dry Extract (Vacuum Concentrator) supernatant->dry final_product Dried Metabolite Extract dry->final_product

Fig 1. Workflow for the extraction of polar metabolites.

Part 2: Derivatization of D-Ribose

Derivatization is essential to increase the volatility and thermal stability of sugars for GC analysis.[1] A robust and common method is a two-step process: methoximation to stabilize the open-chain form of the sugar, followed by silylation to replace active hydrogens with trimethylsilyl (TMS) groups.[7][8]

Experimental Protocol: Two-Step Derivatization

  • Step 1: Methoximation :

    • Prepare a solution of 20 mg/mL Methoxyamine hydrochloride (MeOx) in pyridine.

    • Add 50 µL of the MeOx solution to the dried metabolite extract.

    • Incubate the mixture in a thermal shaker for 90 minutes at 37°C.[7] This reaction converts the aldehyde and keto groups of the sugar into oximes, which prevents the formation of multiple sugar isomers.[7]

  • Step 2: Silylation (TMS Derivatization) :

    • Following incubation, add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture for 30 minutes at 37°C in a thermal shaker.[7] This step replaces the hydrogen atoms on the hydroxyl groups with TMS groups, making the molecule volatile.

    • After cooling, the sample is ready for GC-MS analysis. Transfer the sample to a GC vial with an insert.

G cluster_derivatization Two-Step Derivatization Workflow start Dried Metabolite Extract (Contains D-Ribose) step1 Step 1: Methoximation Add Methoxyamine HCl in Pyridine (90 min, 37°C) start->step1 intermediate Methoximated Ribose step1->intermediate step2 Step 2: Silylation Add MSTFA (30 min, 37°C) intermediate->step2 finish Volatile Ribose-TMS Derivative step2->finish analysis Ready for GC-MS Injection finish->analysis

Fig 2. Workflow for two-step derivatization of ribose.

Part 3: GC-MS Analysis

The derivatized sample is injected into the GC-MS system. The settings below are a typical starting point and may require optimization based on the specific instrument and column used.

Parameter Typical Setting Notes
GC System Agilent GC or similar
Column e.g., DB-5ms, HP-5ms (30m x 0.25mm x 0.25µm)A non-polar column is standard for this type of analysis.
Carrier Gas HeliumConstant flow rate of 1 mL/min.[9]
Injector Splitless or Split (e.g., 10:1)Splitless mode is used for higher sensitivity.[9]
Injection Volume 1 µL
Injector Temp. 250 - 280°C[9]
Oven Program Initial: 80°C, hold 2 minThis program is a starting point and should be optimized.[10]
Ramp 1: 10°C/min to 280°C[10]
Hold: 12 min at 280°C[10]
MS System Quadrupole or TOF MS
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating fragment patterns.[9]
MS Source Temp. 230 - 240°C[9]
Acquisition Mode Scan (e.g., m/z 50-600) and/or SIMScan mode is used for identification, while Selected Ion Monitoring (SIM) offers higher sensitivity and is recommended for quantifying labeling patterns.[11]

Table 1: Example GC-MS Parameters

Data Presentation and Quantitative Analysis

The primary output of the GC-MS analysis is a chromatogram showing peaks for all separated compounds. The mass spectrum of the peak corresponding to derivatized ribose is then analyzed. For 13C-MFA, the key is to determine the mass isotopomer distribution (MID) of specific ion fragments. The MID reveals the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), etc., 13C atoms incorporated from the labeled substrate. This data is then used to calculate metabolic fluxes.

Protocol Reagent 1 Conditions 1 Reagent 2 Conditions 2 Reference
Methoximation/ Silylation 20 mg/mL Methoxyamine HCl in Pyridine90 min @ 37°CN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)30 min @ 37°C[7]
Aldonitrile Propionate 2% (w/v) Hydroxylamine HCl in Pyridine60 min @ 90°CPropionic Anhydride30 min @ 60°C[10]

Table 2: Comparison of Common Derivatization Protocols for Sugars

Important Considerations

  • Moisture Control : Silylation reagents are highly sensitive to moisture. Ensure all glassware is dry and conduct derivatization in a moisture-free environment to prevent reagent degradation and poor derivatization efficiency.[7]

  • Internal Standards : The use of a non-labeled internal standard (e.g., Sorbitol) can help control for variability during sample preparation and injection.[12]

  • Method Validation : It is crucial to validate the method by running standard curves of known concentrations of labeled and unlabeled D-Ribose to ensure linearity and accuracy.

References

LC-MS/MS methods for detecting D-Ribose-13C-3 labeled metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide to the quantitative analysis of D-Ribose-13C-3 labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive application note and detailed experimental protocols.

Application Note

Introduction

D-ribose is a fundamental pentose sugar that serves as a critical structural component of essential biomolecules such as RNA, DNA, and energy-carrying molecules like adenosine triphosphate (ATP). It is synthesized primarily through the pentose phosphate pathway (PPP), a key branch of glucose metabolism. The use of stable isotope-labeled compounds, such as D-Ribose with a Carbon-13 (¹³C) label at a specific position (e.g., this compound), is a powerful technique in metabolic flux analysis (MFA). By tracing the path of the ¹³C label through various metabolic pathways, researchers can elucidate the dynamics of cellular metabolism, identify novel biomarkers, and understand the metabolic fate of therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate detection and quantification of these labeled metabolites in complex biological matrices.

Principle of the Method

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate polar metabolites, including D-Ribose and its downstream products, from complex biological extracts. The separated analytes are then introduced into a tandem mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (HRMS), operating in negative electrospray ionization (ESI) mode.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and sensitivity. The incorporation of a ¹³C atom in this compound results in a +1 Dalton mass shift in the precursor and any carbon-containing fragment ions, allowing for clear differentiation from its unlabeled (¹²C) counterpart. This distinction is fundamental for calculating the mass isotopologue distribution (MID) and determining metabolic fluxes.

Metabolic Pathway of D-Ribose

D-Ribose is synthesized from glucose via the pentose phosphate pathway and is a central precursor for nucleotide synthesis.

D-Ribose Metabolic Pathway substrate substrate pathway pathway product product Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ru5P Ribulose-5-Phosphate PPP->Ru5P R5P D-Ribose-5-Phosphate Ru5P->R5P PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthase Glycolysis Glycolysis Intermediates (F6P, G3P) R5P->Glycolysis Non-oxidative PPP Nucleotides Nucleotide Synthesis (ATP, GTP, etc.) PRPP->Nucleotides DRibose D-Ribose DRibose->R5P Ribokinase Experimental Workflow start Biological Sample (Cells, Tissue, Biofluid) quench Metabolic Quenching (e.g., Cold Methanol / Liquid N2) start->quench extract Metabolite Extraction (e.g., 80% Methanol, add Internal Standards) quench->extract separate Protein & Debris Separation (Centrifugation) extract->separate supernatant Collect Supernatant separate->supernatant dry Dry Extract (SpeedVac or N2 Stream) supernatant->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute lcinject LC-MS/MS Analysis (HILIC-ESI-MS/MS) reconstitute->lcinject data Data Acquisition (MRM Mode) lcinject->data process Data Processing (Peak Integration, Quantification) data->process report Results (Metabolite Concentrations, Isotope Ratios) process->report

Application Notes: Metabolic Modeling with D-Ribose-13C-3 Labeling Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of substrates and elucidate the activity of metabolic pathways.[1] The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to track the incorporation of these isotopes into downstream metabolites, providing a dynamic view of cellular metabolism.[2][3] D-Ribose, a central component of nucleotides (ATP, GTP), coenzymes (NAD, FAD), and RNA, is synthesized primarily through the pentose phosphate pathway (PPP). Introducing D-Ribose labeled at a specific carbon, such as D-Ribose-¹³C-3, enables the precise tracking of ribose utilization in pathways like nucleotide synthesis and salvage, distinguishing it from de novo synthesis from glucose.

This application note provides detailed protocols for utilizing D-Ribose-¹³C-3 in cell culture experiments, from cell preparation and labeling to metabolite extraction and data analysis, with a focus on generating data for metabolic flux analysis (MFA).

Core Applications

  • Elucidating Pentose Phosphate Pathway (PPP) Activity: Tracing the incorporation and distribution of the ¹³C label provides insights into the relative activities of the oxidative and non-oxidative branches of the PPP.[4][5]

  • Quantifying Nucleotide Synthesis and Salvage: D-Ribose-¹³C-3 directly enters the ribose-5-phosphate pool, allowing for the precise measurement of rates of de novo nucleotide synthesis and the activity of salvage pathways.

  • Drug Development and Target Validation: Understanding how a therapeutic agent alters ribose metabolism can reveal mechanisms of action and identify metabolic vulnerabilities in disease states, such as cancer.[6]

  • Investigating Metabolic Reprogramming: In many diseases, cells undergo significant metabolic shifts. ¹³C-ribose tracing can uncover these changes, providing valuable information on disease progression and potential therapeutic targets.[1]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the procedure for culturing adherent mammalian cells and introducing the D-Ribose-¹³C-3 tracer.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Ribose-¹³C-3 (stable isotope tracer)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 10 cm tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • One to two days prior to the experiment, seed cells onto 6-well plates or 10 cm dishes to allow for attachment and proliferation. Aim for a confluence of 50-60% at the start of the labeling experiment.[7] Plate additional wells for cell counting.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium that will be used for the labeling experiment. Crucially, substitute normal FBS with dialyzed FBS to minimize the concentration of unlabeled small molecules, including ribose.[7]

    • Dissolve the D-Ribose-¹³C-3 tracer in the prepared medium to the desired final concentration (e.g., 5-10 mM, to be optimized for your cell line). Ensure complete dissolution.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove residual medium.[8]

    • Add the pre-warmed ¹³C-labeling medium to the cells.[7]

  • Incubation:

    • Incubate the cells for a predetermined duration. The incubation time is critical and depends on the pathway of interest. Glycolysis and the PPP can reach isotopic steady state in minutes to hours, while pathways leading to macromolecules may take longer.[7] A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine when isotopic steady state is reached.

  • Control Samples:

    • Prepare parallel cultures grown in medium containing an equivalent concentration of unlabeled D-Ribose. These samples serve as a technical control and help in identifying the naturally occurring mass isotopologues during mass spectrometry analysis.[9]

Protocol 2: Metabolite Quenching and Extraction

This protocol describes a robust method for halting metabolic activity and extracting polar metabolites from the labeled cells.

Materials:

  • Ice-cold 80% Methanol (HPLC-grade) in water.[7]

  • Liquid Nitrogen (optional, for rapid quenching).[8]

  • Cell scraper.

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

Procedure:

  • Quenching Metabolism:

    • Quickly remove the culture dish from the incubator.

    • Aspirate the labeling medium. Optional: A sample of the spent medium can be saved for extracellular metabolite analysis.[4]

    • Immediately place the dish on a bed of dry ice or use liquid nitrogen to cover the cell monolayer to snap-freeze and halt all metabolic activity.[8]

  • Metabolite Extraction:

    • Before the liquid nitrogen fully evaporates, add 1 mL (for a 10 cm dish) of ice-cold 80% methanol to the plate.[7]

    • Place the dish on ice. Use a cell scraper to scrape the cells into the methanol solution.[8]

    • Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[8]

  • Cell Debris Removal:

    • Vortex the tube vigorously for 10 seconds.[7]

    • Centrifuge the lysate at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[7][8]

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube or glass vial.[7]

    • Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac).[7]

    • Store the dried metabolite pellets at -80°C until analysis.[7]

Data Presentation and Analysis

Following sample acquisition by mass spectrometry (LC-MS or GC-MS), the data is analyzed to determine the mass isotopologue distribution (MID) for key metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has n ¹³C atoms.[10] This data is best summarized in tables for clear comparison across different experimental conditions.

Example Quantitative Data Tables

Table 1: Mass Isotopologue Distribution (MID) of Ribose-5-Phosphate (R5P) after Labeling with D-Ribose-¹³C-3.

ConditionTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Control (Unlabeled)24h94.5 ± 0.55.1 ± 0.30.4 ± 0.10.0 ± 0.00.0 ± 0.00.0 ± 0.0
D-Ribose-¹³C-36h25.3 ± 2.170.2 ± 3.53.1 ± 0.41.1 ± 0.20.2 ± 0.10.1 ± 0.1
D-Ribose-¹³C-312h10.1 ± 1.585.6 ± 2.82.9 ± 0.30.9 ± 0.10.3 ± 0.10.2 ± 0.1
D-Ribose-¹³C-324h5.2 ± 0.890.3 ± 1.92.8 ± 0.20.9 ± 0.10.4 ± 0.10.4 ± 0.1

Data are presented as mean ± SD from n=3 biological replicates. M+1 represents the direct incorporation of the D-Ribose-¹³C-3 tracer.

Table 2: Fractional ¹³C Contribution to Nucleotides from D-Ribose-¹³C-3 at 24 hours.

MetaboliteControl (Unlabeled)D-Ribose-¹³C-3Fold Change
ATP 0.05 ± 0.010.88 ± 0.0417.6
GTP 0.05 ± 0.010.85 ± 0.0517.0
UTP 0.05 ± 0.010.79 ± 0.0615.8
CTP 0.05 ± 0.010.75 ± 0.0715.0

Fractional contribution is calculated from the MIDs, representing the proportion of the metabolite pool synthesized from the labeled tracer.

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_analytical Analytical Phase culture 1. Cell Culture (Seed and Grow Cells) labeling 2. Isotope Labeling (Incubate with D-Ribose-13C-3) culture->labeling quench 3. Quenching (Halt Metabolism) labeling->quench extract 4. Metabolite Extraction (80% Cold Methanol) quench->extract ms 5. LC-MS/MS Analysis extract->ms data 6. Data Processing (Peak Integration, MID Calculation) ms->data model 7. Metabolic Modeling (Flux Calculation, Pathway Analysis) data->model

Caption: Workflow for ¹³C tracer experiments.

Metabolic Fate of D-Ribose-¹³C-3

G cluster_nucleotides Nucleotide Synthesis cluster_salvage Salvage Pathways Tracer This compound (External) R5P Ribose-5-Phosphate Pool (13C Labeled) Tracer->R5P Ribokinase PRPP PRPP R5P->PRPP PRPP Synthetase Bases Purine/Pyrimidine Bases ATP ATP PRPP->ATP De Novo Purine Synthesis GTP GTP PRPP->GTP De Novo Purine Synthesis UTP UTP PRPP->UTP De Novo Pyrimidine Synthesis CTP CTP PRPP->CTP De Novo Pyrimidine Synthesis Bases->ATP Salvage Bases->GTP Salvage Bases->UTP Salvage Bases->CTP Salvage

Caption: Metabolic fate of D-Ribose-¹³C-3 tracer.

Pentose Phosphate Pathway and Glycolysis Link

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P P_6PG 6-P-Gluconolactone G6P->P_6PG G6PD G6P->P_6PG GAP Glyceraldehyde-3-P F6P->GAP X5P Xylulose-5-P Pyruvate Pyruvate GAP->Pyruvate P_6PGL 6-P-Gluconate P_6PG->P_6PGL Ru5P Ribulose-5-P P_6PGL->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P Nucleotides Nucleotides R5P->Nucleotides X5P->F6P X5P->GAP E4P Erythrose-4-P S7P->E4P

Caption: Integration of PPP and Glycolysis.

References

Application Notes and Protocols for D-Ribose-13C-3 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology, disease pathology, and drug metabolism. Accurate and precise quantification of metabolites is crucial for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a well-established method to improve the quality of quantitative metabolomics data obtained by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] D-Ribose-13C-3 is a specifically labeled monosaccharide that can serve as an excellent internal standard for the quantification of ribose and other related metabolites in the pentose phosphate pathway and nucleotide metabolism.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in metabolomics research.

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard (this compound) is added to a biological sample at the earliest stage of sample preparation.[2] The labeled standard is chemically identical to the endogenous analyte (D-Ribose) but has a different mass due to the incorporation of the heavy isotope (¹³C).

During sample extraction, processing, and LC-MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[2][3]

Advantages of Using this compound as an Internal Standard
  • Improved Accuracy and Precision: this compound co-elutes with endogenous D-Ribose during liquid chromatography, experiencing similar ionization suppression or enhancement effects in the mass spectrometer.[2] This co-elution behavior allows for effective correction of matrix effects, leading to more accurate and precise quantification of D-Ribose.

  • Correction for Sample Loss: By adding this compound at the beginning of the sample preparation workflow, any losses that occur during extraction, evaporation, or derivatization steps can be accounted for, ensuring the final calculated concentration reflects the true endogenous level.

  • Enhanced Method Robustness: The use of an internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions, such as injection volume inconsistencies or fluctuations in instrument performance.

  • Specific Quantification of Ribose: this compound is ideal for targeted quantitative studies focusing on the pentose phosphate pathway, nucleotide metabolism, and glycosylation, where D-Ribose is a key metabolite.

Quantitative Data Summary

The following table provides an illustrative example of the quantitative data that can be obtained using this compound as an internal standard for the analysis of D-Ribose in cell culture samples.

Sample IDPeak Area (Endogenous D-Ribose)Peak Area (this compound IS)Response Ratio (Analyte/IS)Calculated Concentration (µM)CV (%) without ISCV (%) with IS
Control 11.25E+062.55E+060.49024.512.54.1
Control 21.35E+062.60E+060.51926.0
Control 31.18E+062.51E+060.47023.5
Treated 12.50E+062.58E+060.96948.515.23.5
Treated 22.75E+062.62E+061.04952.5
Treated 32.60E+062.55E+061.02051.0

This data is for illustrative purposes only and demonstrates the expected improvement in coefficient of variation (CV) when using an internal standard.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • This compound (≥98% isotopic purity)

    • LC-MS grade water

    • LC-MS grade methanol

    • Calibrated analytical balance

    • Volumetric flasks

  • Protocol:

    • Accurately weigh a precise amount of this compound (e.g., 1 mg).

    • Dissolve the weighed standard in a known volume of LC-MS grade water to prepare a primary stock solution (e.g., 1 mg/mL).

    • From the primary stock solution, prepare a working stock solution of a suitable concentration (e.g., 10 µg/mL) by diluting with a 50:50 mixture of methanol and water.

    • Store the stock solutions at -20°C in amber glass vials to prevent degradation.

Sample Preparation from Cell Culture
  • Materials:

    • Cultured cells

    • Phosphate-buffered saline (PBS), ice-cold

    • 80% Methanol (LC-MS grade), pre-chilled to -80°C

    • This compound working stock solution

    • Cell scraper

    • Centrifuge tubes

    • Refrigerated centrifuge

  • Protocol:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

    • Add a defined volume of the pre-chilled 80% methanol containing the this compound internal standard to the cell culture plate. The final concentration of the internal standard should be optimized based on the expected endogenous concentration of D-Ribose.

    • Immediately scrape the cells from the plate and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to further precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites and the internal standard to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL) for LC-MS analysis.

LC-MS Analysis
  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

    • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

    • Hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar metabolites like ribose.

  • LC Method (Illustrative Example):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Method (Illustrative Example for a Triple Quadrupole MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Endogenous D-Ribose: Precursor ion (m/z) 149.0 -> Product ion (m/z) 89.0

      • This compound (IS): Precursor ion (m/z) 152.0 -> Product ion (m/z) 92.0

    • Optimize collision energies and other MS parameters for maximum signal intensity.

Data Processing and Quantification
  • Software: Use the instrument manufacturer's software or third-party software for peak integration and quantification.

  • Procedure:

    • Integrate the peak areas for both the endogenous D-Ribose and the this compound internal standard.

    • Calculate the response ratio by dividing the peak area of the endogenous analyte by the peak area of the internal standard.

    • Prepare a calibration curve using a series of standards with known concentrations of D-Ribose and a constant concentration of the this compound internal standard.

    • Plot the response ratio against the concentration of the standards to generate a linear regression curve.

    • Use the equation of the calibration curve to calculate the concentration of D-Ribose in the biological samples based on their measured response ratios.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Cultured Cells) add_is Spike with this compound Internal Standard sample->add_is extraction Metabolite Extraction (e.g., 80% Methanol) add_is->extraction centrifugation Centrifugation to Remove Proteins extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Extract supernatant->drying reconstitution Reconstitute in LC Mobile Phase drying->reconstitution lc_separation LC Separation (HILIC) reconstitution->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration response_ratio Calculate Response Ratio (Analyte/IS) peak_integration->response_ratio calibration_curve Generate Calibration Curve response_ratio->calibration_curve quantification Quantify Endogenous D-Ribose Concentration calibration_curve->quantification

Caption: Experimental workflow for metabolomics using this compound as an internal standard.

pentose_phosphate_pathway glucose Glucose g6p Glucose-6-phosphate glucose->g6p pgl 6-Phosphoglucono-δ-lactone g6p->pgl pg 6-Phosphogluconate pgl->pg ru5p Ribulose-5-phosphate pg->ru5p r5p Ribose-5-phosphate (Analyte) ru5p->r5p xu5p Xylulose-5-phosphate ru5p->xu5p r5p->xu5p nucleotide_synthesis Nucleotide Synthesis r5p->nucleotide_synthesis g3p Glyceraldehyde-3-phosphate xu5p->g3p s7p Sedoheptulose-7-phosphate s7p->r5p e4p Erythrose-4-phosphate s7p->e4p f6p Fructose-6-phosphate e4p->f6p f6p->g3p glycolysis Glycolysis f6p->glycolysis g3p->glycolysis ribose_13c3 This compound (Internal Standard)

Caption: The Pentose Phosphate Pathway highlighting Ribose-5-Phosphate and its internal standard.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribose-13C-3 Cell Culture Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose-13C-3 labeling in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their stable isotope labeling experiments.

Troubleshooting Guide: Low Incorporation of this compound

Low incorporation of this compound into target molecules such as RNA, DNA, and ATP is a common issue that can compromise experimental results. This guide provides a systematic approach to identify and resolve potential causes.

Question: Why am I observing low or no incorporation of this compound in my cell culture experiment?

Answer: Low incorporation can stem from several factors, ranging from experimental setup to cellular physiology. Follow this troubleshooting workflow to diagnose the issue:

TroubleshootingWorkflow cluster_media Media-Related Issues cluster_culture Cell Culture Issues cluster_labeling Labeling Protocol Issues cluster_analysis Analytical Issues Start Low this compound Incorporation Detected Check_Media Step 1: Verify Media Composition & Preparation Start->Check_Media Check_Culture Step 2: Assess Cell Culture Conditions Check_Media->Check_Culture Media OK Media_Glucose High Glucose Competition? Check_Media->Media_Glucose Media_Ribose Incorrect Ribose Concentration? Check_Media->Media_Ribose Media_Serum High Serum Interference? Check_Media->Media_Serum Check_Labeling Step 3: Optimize Labeling Protocol Check_Culture->Check_Labeling Culture OK Culture_Passage High Passage Number? Check_Culture->Culture_Passage Culture_Density Suboptimal Cell Density? Check_Culture->Culture_Density Culture_Health Poor Cell Viability? Check_Culture->Culture_Health Check_Analysis Step 4: Validate Analytical Methodology Check_Labeling->Check_Analysis Labeling OK Labeling_Time Insufficient Incubation Time? Check_Labeling->Labeling_Time Labeling_Concentration Inadequate Labeled Ribose Concentration? Check_Labeling->Labeling_Concentration Success Successful Incorporation Check_Analysis->Success Analysis OK Analysis_Extraction Inefficient Metabolite Extraction? Check_Analysis->Analysis_Extraction Analysis_MS Incorrect MS Parameters? Check_Analysis->Analysis_MS Media_Glucose->Check_Culture Adjust Glucose Media_Ribose->Check_Culture Correct Concentration Media_Serum->Check_Culture Use Dialyzed Serum Culture_Passage->Check_Labeling Use Lower Passage Culture_Density->Check_Labeling Optimize Density Culture_Health->Check_Labeling Ensure Healthy Cells Labeling_Time->Check_Analysis Increase Time Labeling_Concentration->Check_Analysis Increase Concentration Analysis_Extraction->Success Optimize Extraction Analysis_MS->Success Adjust Parameters

Caption: Troubleshooting workflow for low this compound incorporation.

Detailed Troubleshooting Steps:

Step 1: Verify Media Composition & Preparation

Potential Issue Recommended Action Rationale
High Glucose Competition Reduce the concentration of unlabeled glucose in the culture medium or use a glucose-free medium.Glucose and ribose can compete for the same cellular transporters (e.g., GLUT family), and high levels of glucose can inhibit the uptake of D-ribose.[1]
Incorrect this compound Concentration Verify the final concentration of this compound in your medium. A typical starting concentration is between 1-10 mM.The concentration of the labeled substrate directly impacts the labeling efficiency.
Serum Interference Use dialyzed fetal bovine serum (FBS) instead of regular FBS.Standard FBS contains endogenous ribose and other metabolites that can dilute the labeled pool.

Step 2: Assess Cell Culture Conditions

Potential Issue Recommended Action Rationale
High Cell Passage Number Use cells from a lower passage number. It is advisable to keep passage numbers below 20-30 for many cell lines.High passage numbers can lead to genetic and metabolic drift, altering nutrient uptake and metabolic pathways.[2][3]
Suboptimal Cell Density Optimize cell density at the time of labeling. Aim for a pre-confluent to confluent monolayer (70-90% confluency).Very high cell density can lead to nutrient limitations and contact inhibition, which can reduce metabolic activity and nutrient uptake.[2][4] Conversely, very low density may result in insufficient material for analysis.
Poor Cell Viability Ensure cells are healthy and actively proliferating before starting the labeling experiment. Check viability using methods like Trypan Blue exclusion.Stressed or dying cells will have altered metabolism and reduced capacity for nutrient incorporation.

Step 3: Optimize Labeling Protocol

Potential Issue Recommended Action Rationale
Insufficient Incubation Time Increase the labeling duration. For rapidly dividing cells, 24-48 hours is often sufficient to label RNA and ATP pools.The time required to reach isotopic steady state varies depending on the turnover rate of the target molecule. Nucleotides generally require longer labeling times compared to glycolytic intermediates.[1]
Inadequate Labeled Ribose Concentration If reducing glucose is not feasible, consider increasing the concentration of this compound.A higher concentration of the labeled substrate can help outcompete unlabeled sources.

Step 4: Validate Analytical Methodology

Potential Issue Recommended Action Rationale
Inefficient Metabolite Extraction Review and optimize your metabolite extraction protocol. Ensure efficient quenching of metabolism and complete lysis of cells.Incomplete extraction will lead to an underestimation of labeled metabolites.
Incorrect Mass Spectrometry (MS) Parameters Verify the mass transitions and instrument settings for detecting 13C-labeled ribonucleotides.Incorrect MS/MS parameters can lead to a failure to detect the labeled species.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for D-Ribose incorporation?

A1: Exogenous D-Ribose is transported into the cell and phosphorylated by ribokinase to form ribose-5-phosphate (R5P). R5P is a central metabolite that can enter two main pathways:

  • Pentose Phosphate Pathway (PPP): R5P can be used in the non-oxidative branch of the PPP to be converted into other sugar phosphates, which can then enter glycolysis.

  • Nucleotide Synthesis (Salvage and De Novo Pathways): R5P is a precursor for phosphoribosyl pyrophosphate (PRPP), a key molecule for both the de novo synthesis of purine and pyrimidine nucleotides and the salvage pathway, which recycles nucleobases.[5]

Ribose_Metabolism D_Ribose_13C_3 This compound (extracellular) D_Ribose_13C_3_intra This compound (intracellular) D_Ribose_13C_3->D_Ribose_13C_3_intra Transport Cell_Membrane Cell Membrane R5P_13C Ribose-5-Phosphate-13C D_Ribose_13C_3_intra->R5P_13C Ribokinase PPP Pentose Phosphate Pathway R5P_13C->PPP PRPP_13C PRPP-13C R5P_13C->PRPP_13C PRPP Synthetase Glycolysis Glycolysis PPP->Glycolysis De_Novo De Novo Nucleotide Synthesis PRPP_13C->De_Novo Salvage Salvage Pathway PRPP_13C->Salvage Nucleotides_13C 13C-Labeled Nucleotides (ATP, RNA) De_Novo->Nucleotides_13C Salvage->Nucleotides_13C

Caption: Metabolic fate of exogenous this compound.

Q2: What are the expected incorporation rates of this compound into RNA?

A2: The incorporation rate can vary significantly depending on the cell line, culture conditions, and experimental parameters. However, based on studies using 13C-labeled glucose, which also contributes to the ribose pool for nucleotide synthesis, the following can be expected:

Cell LineLabeled PrecursorDurationIncorporation into RNA RiboseReference
A549 (Lung Cancer)[U-13C]-glucose23 hours~50%[2]

Note: This table provides an estimate based on glucose labeling. Direct labeling with this compound may yield different incorporation rates.

Q3: What is a standard protocol for this compound labeling and analysis?

A3: The following is a general protocol that can be adapted for specific cell lines and experimental goals.

Experimental Protocol: this compound Labeling and LC-MS/MS Analysis

I. Cell Culture and Labeling

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing ribose-free and glucose-reduced (or glucose-free) DMEM or RPMI-1640 with this compound to a final concentration of 1-10 mM. Also, supplement with 10% dialyzed FBS.

  • Labeling: Aspirate the regular growth medium, wash the cells once with pre-warmed PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).

II. Metabolite Extraction

  • Quenching: Aspirate the labeling medium and place the culture vessel on dry ice. Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to immediately halt metabolic activity.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

III. LC-MS/MS Analysis

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Monitor the specific mass transitions for unlabeled and 13C-labeled ATP and other ribonucleotides.[3]

ExperimentalWorkflow Start Start Experiment Seed_Cells 1. Seed Cells Start->Seed_Cells Prepare_Media 2. Prepare Labeling Media Seed_Cells->Prepare_Media Label_Cells 3. Add Labeling Media to Cells Prepare_Media->Label_Cells Incubate 4. Incubate (24-48h) Label_Cells->Incubate Quench 5. Quench Metabolism Incubate->Quench Extract 6. Extract Metabolites Quench->Extract Analyze 7. LC-MS/MS Analysis Extract->Analyze Data_Analysis 8. Data Analysis Analyze->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound labeling.

This technical support center provides a starting point for troubleshooting and optimizing your this compound labeling experiments. For further assistance, please consult the referenced literature or contact your stable isotope supplier.

References

Technical Support Center: D-Ribose-13C-3 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of D-Ribose-13C-3 during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my samples?

A1: The stability of this compound in biological samples is primarily affected by temperature, pH, the presence of reactive molecules like amino acids, and repeated freeze-thaw cycles.[1][2] Sugars like ribose are known to be unstable, particularly in neutral or alkaline solutions and at elevated temperatures.[1]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: For solid this compound, storage at room temperature, protected from light and moisture, is generally recommended by suppliers. For aqueous stock solutions, it is advisable to store them in aliquots in tightly sealed vials at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).

Q3: How significant is the degradation of D-Ribose at neutral pH and different temperatures?

A3: The degradation of ribose is highly dependent on temperature. At a neutral pH of 7.0, the half-life of ribose can be as short as 73 minutes at 100°C. However, at 0°C and pH 7.0, the half-life is significantly longer, estimated to be around 44 years.[1] This highlights the critical importance of low-temperature storage for preserving sample integrity.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound in my samples?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of metabolites in biological samples.[3][4][5] These cycles can lead to changes in sample pH and the release of enzymes, which can accelerate the degradation of sensitive compounds like this compound. It is recommended to aliquot samples to minimize the number of freeze-thaw cycles.

Q5: What are the likely degradation products of this compound that I should be aware of?

A5: this compound can degrade through several pathways. Common degradation products include various sugar acids resulting from oxidation.[1] Additionally, it can undergo the Maillard reaction with amino acids or proteins in the sample, leading to the formation of a complex mixture of products.[1][6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my analytical results.

  • Possible Cause 1: Sample Degradation During Storage.

    • Troubleshooting Step: Review your sample storage conditions. Ensure that samples have been consistently stored at or below -20°C, and preferably at -80°C for long-term storage. Verify the pH of your sample matrix; neutral to alkaline pH can accelerate ribose degradation.[1]

  • Possible Cause 2: Degradation During Sample Preparation.

    • Troubleshooting Step: Minimize the time samples spend at room temperature during preparation. Use pre-chilled solvents and keep samples on ice. For cellular or tissue samples, ensure rapid and effective quenching of metabolic activity immediately upon sample collection to prevent enzymatic degradation.[2][7]

  • Possible Cause 3: Multiple Freeze-Thaw Cycles.

    • Troubleshooting Step: Check the handling history of your samples. If they have undergone multiple freeze-thaw cycles, this could be a significant source of degradation.[3][4] In future experiments, prepare single-use aliquots to avoid this issue.

Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Step: The unexpected peaks may correspond to degradation products of this compound. Consider the possibility of oxidation products (sugar acids) or Maillard reaction products if your sample matrix is rich in proteins or amino acids.[1][6] You can use mass spectrometry to identify the mass of these unknown peaks and compare them with potential degradation products of ribose.

Quantitative Data on D-Ribose Degradation

The following table summarizes the half-life of D-Ribose under various pH and temperature conditions. This data is based on studies of unlabeled D-Ribose, but the degradation kinetics are expected to be comparable for this compound as the isotopic label does not significantly alter its chemical stability.

Temperature (°C)pHHalf-lifeReference
1207.010 minutes[1]
1007.073 minutes[1]
807.019 hours[1]
607.010 days[1]
407.0170 days[1]
257.011.5 years[1]
07.044 years[1]
1004.035 hours[1]
1005.011 hours[1]
1006.02.5 hours[1]
1008.029 minutes[1]

Experimental Protocols

Protocol: Analysis of this compound and its Degradation Products by HPLC-MS

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Sample Preparation:

    • Thaw frozen samples on ice to minimize degradation.

    • For protein-containing samples (e.g., plasma, cell lysates), perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile or methanol.

    • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

    • For targeted analysis, it is recommended to use a stable isotope-labeled internal standard with similar chemical properties.

  • HPLC Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like sugars.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of ribose from other sample components and potential degradation products.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a controlled temperature, e.g., 25°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for sugars.

    • Analysis Mode: Use Selected Ion Monitoring (SIM) to specifically detect the m/z of this compound and its expected degradation products. For untargeted analysis, a full scan mode can be used.

    • Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum signal intensity for this compound.

Visualizations

D_Ribose_13C_3 This compound in Sample Matrix Degradation Degradation Pathways D_Ribose_13C_3->Degradation Oxidation Oxidation Degradation->Oxidation High Temp, Neutral/Alkaline pH Maillard_Reaction Maillard Reaction (with amines/proteins) Degradation->Maillard_Reaction Presence of Amino Acids Sugar_Acids 13C-labeled Sugar Acids Oxidation->Sugar_Acids Maillard_Products Complex Mixture of 13C-labeled Products Maillard_Reaction->Maillard_Products

Caption: Degradation pathways of this compound in a sample matrix.

cluster_workflow Troubleshooting Workflow Start Inconsistent this compound Results Check_Storage Review Storage Conditions (Temp, pH, Duration) Start->Check_Storage Decision_Storage Storage OK? Check_Storage->Decision_Storage Check_Handling Assess Sample Handling (Freeze-Thaw Cycles, Time at RT) Decision_Handling Handling OK? Check_Handling->Decision_Handling Check_Matrix Analyze Sample Matrix (Presence of Amines) Decision_Matrix Matrix Reactive? Check_Matrix->Decision_Matrix Decision_Storage->Check_Handling Yes Optimize_Storage Optimize Storage: - Aliquot Samples - Store at -80°C Decision_Storage->Optimize_Storage No Decision_Handling->Check_Matrix Yes Optimize_Handling Optimize Handling: - Minimize Freeze-Thaw - Keep Samples on Ice Decision_Handling->Optimize_Handling No Consider_Products Consider Degradation Products in Data Analysis Decision_Matrix->Consider_Products Yes End Implement Corrective Actions Decision_Matrix->End No Optimize_Storage->End Optimize_Handling->End Consider_Products->End

Caption: Workflow for troubleshooting this compound stability issues.

References

Correcting for Natural 13C Abundance in D-Ribose-13C-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately conducting stable isotope tracing experiments using D-Ribose labeled with ¹³C at the third carbon position. The guides and FAQs address common issues encountered when correcting for the natural abundance of stable isotopes in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹³C?

A: All carbon-containing molecules have a small fraction of ¹³C naturally present (approximately 1.1%).[1][2] When you analyze a sample using mass spectrometry (MS), the instrument detects the total ¹³C content, which is a mix of the experimentally introduced ¹³C tracer and the naturally occurring ¹³C. To accurately quantify metabolic fluxes, you must distinguish between these two sources.[3] Failure to correct for natural abundance leads to an overestimation of tracer incorporation and results in inaccurate flux calculations.[4]

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A mass isotopomer (or isotopologue) refers to a molecule that differs only in its isotopic composition.[3] For a molecule like ribose with 5 carbon atoms, there can be versions with zero, one, two, three, four, or five ¹³C atoms. A Mass Isotopomer Distribution (MID) is a vector that describes the fractional abundance of each of these isotopologues. For example, M+0 is the isotopologue with no ¹³C labels, M+1 has one, M+2 has two, and so on. The sum of all fractional abundances in an MID is 1.

Q3: How does natural abundance affect my raw mass spectrometry data?

A: Natural abundance creates a predictable pattern of low-intensity peaks following the main monoisotopic peak (M+0). For instance, even in an unlabeled sample of ribose (C₅H₁₀O₅), there is a non-zero chance of finding molecules with one ¹³C atom (M+1), two ¹³C atoms (M+2), etc., due to the 1.1% natural abundance of ¹³C and the presence of heavy isotopes of oxygen and hydrogen. This natural pattern overlaps with and artificially inflates the signals from your ¹³C-labeled tracer, requiring mathematical correction.[4][5]

Q4: What information is required to perform the correction?

A: To accurately correct your data, you need the following:

  • The precise chemical formula of the metabolite fragment being analyzed by the mass spectrometer. This includes atoms from the metabolite itself and any derivatization agents used during sample preparation.[3]

  • The natural abundance of all isotopes for every element in the chemical formula (e.g., C, H, O, N, Si).

  • The raw, uncorrected MID measured from your labeled samples.

  • The raw MID from an unlabeled (natural abundance) control sample is also highly recommended to validate the correction matrix.

Q5: What is the general principle behind the correction calculation?

A: The correction is typically performed using a matrix-based algorithm.[6][7] The process can be summarized as follows:

  • A correction matrix is constructed based on the chemical formula of the analyte and the known natural abundances of all relevant isotopes.[6][8]

  • Each column in this matrix represents the theoretical MID for a molecule with a specific number of ¹³C labels (e.g., column 0 is for an unlabeled molecule, column 1 is for a molecule with one ¹³C label, etc.).

  • The measured (observed) MID is treated as a linear combination of these theoretical distributions.

  • By inverting the correction matrix and multiplying it by the measured MID vector, the true, "corrected" MID, which reflects only the incorporation of the experimental tracer, can be calculated.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Negative values appear in my corrected MID. This is a common issue that can arise from low signal intensity, missing isotopologue peaks in the raw data, or slight inaccuracies in the assumed natural abundances.[9] It indicates that the measured abundance for that isotopologue was lower than what is expected from natural abundance alone.1. Check Signal-to-Noise: Ensure the raw data has a sufficiently high signal-to-noise ratio. Low ion counts can lead to unstable MIDs. 2. Verify Chemical Formula: Double-check that the chemical formula (including derivatization agents) used to build the correction matrix is correct. 3. Use Robust Correction Software: Employ software (e.g., IsoCor, IsoCorrectoR) designed to handle these situations, often by using least-squares fitting or other algorithms that prevent negative outcomes.[4] 4. Re-normalize Data: As a simple workaround, negative values can be set to zero and the entire MID can be re-normalized so the fractional abundances sum to 1.[9]
Corrected MIDs are inconsistent across biological replicates. 1. Biological Variability: True differences in metabolic states between samples. 2. Inconsistent Sample Handling: Variations in quenching, extraction, or derivatization steps. 3. Instrumental Drift: Changes in mass spectrometer performance over the course of the analytical run.1. Increase Replicates: Use a sufficient number of biological replicates to assess true variability. 2. Standardize Protocols: Ensure all samples are processed identically and in a timely manner. 3. Run QC Samples: Include pooled quality control (QC) samples throughout the analytical run to monitor and correct for instrumental drift.
The M+1 peak in my unlabeled control is higher than predicted. 1. Incorrect Chemical Formula: The formula used for the theoretical calculation may be missing elements. 2. Contamination: Presence of a co-eluting compound with a mass close to the analyte's M+1 isotopologue.1. Confirm Fragment Identity: Verify the identity and elemental composition of the measured ion fragment. 2. Improve Chromatographic Separation: Optimize your GC or LC method to better resolve the peak of interest from contaminants.
The sum of my corrected fractional abundances does not equal 1. This is a direct result of the mathematical correction process, especially if negative values were generated and not handled properly.Re-normalize the final corrected MID by dividing each isotopologue's fractional abundance by the sum of all fractional abundances.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes

This table provides the percent natural abundance for stable isotopes of elements commonly found in underivatized and derivatized ribose samples. This data is fundamental for building the correction matrix.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Silicon²⁸Si27.97692792.23
(for TBDMS)²⁹Si28.9764954.67
³⁰Si29.9737703.10

Data sourced from IUPAC reports.[2][10]

Table 2: Example of Raw vs. Corrected MID for Ribose (C₅H₁₀O₅)

This hypothetical example illustrates the effect of natural abundance correction on a measured MID for ribose that has been labeled with a ¹³C tracer.

Mass IsotopologueRaw Measured Abundance (%)Corrected Abundance (%)Interpretation of Corrected Data
M+050.054.554.5% of the ribose pool is completely unlabeled.
M+130.027.527.5% of the ribose is labeled with one ¹³C atom from the tracer.
M+215.013.513.5% of the ribose is labeled with two ¹³C atoms.
M+34.03.53.5% of the ribose is labeled with three ¹³C atoms.
M+40.80.80.8% of the ribose is labeled with four ¹³C atoms.
M+50.20.20.2% of the ribose is fully labeled.
Total 100.0 100.0

Note: The raw data is artificially inflated at higher masses due to natural ¹³C. The correction subtracts this contribution, often increasing the relative M+0 fraction.

Experimental Protocols & Visualizations

Protocol 1: General Methodology for ¹³C Labeling Experiments

This protocol outlines the key steps for conducting a stable isotope labeling experiment in cell culture.

  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Tracer Introduction: Replace the standard medium with an experimental medium containing the ¹³C-labeled substrate (e.g., D-Ribose-¹³C-3) at a known concentration.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The system should ideally reach an isotopic steady state.[11]

  • Metabolite Quenching: Rapidly halt all enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol at -80°C.

  • Metabolite Extraction: Scrape the cells and collect the cell lysate. Separate the polar metabolites from lipids and proteins through centrifugation.

  • Sample Preparation: Dry the polar metabolite extract completely under a vacuum or nitrogen stream.

  • Derivatization: To make polar metabolites like ribose volatile for GC-MS analysis, perform a derivatization step (e.g., using TBDMS or an ethyloxime-trimethylsilyl derivatization).[11][12]

  • GC-MS Analysis: Analyze the derivatized sample using GC-MS to separate the metabolites and measure their respective mass isotopomer distributions.[13]

Diagrams and Workflows

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_proc Data Processing Phase exp 1. Isotope Labeling (Cells + D-Ribose-13C-3) quench 2. Quenching & Extraction exp->quench deriv 3. Derivatization quench->deriv gcms 4. GC-MS Analysis deriv->gcms raw_data 5. Obtain Raw MIDs gcms->raw_data correction 6. Natural Abundance Correction raw_data->correction corrected_data 7. Corrected MIDs correction->corrected_data flux_analysis 8. Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Workflow for ¹³C metabolic flux analysis experiments.[14][15]

G Measured Measured Signal (e.g., M+1 Peak) Correction Correction Algorithm Measured->Correction Requires Tracer Tracer Incorporation (From this compound) Tracer->Measured Contributes to NaturalC Natural ¹³C Abundance NaturalC->Measured Contributes to NaturalOther Natural Abundance of Other Elements (O, H, Si) NaturalOther->Measured Contributes to

Caption: Factors contributing to the measured mass isotopomer signal.

G Simplified Pentose Phosphate Pathway (PPP) Context cluster_ribose Ribose Synthesis G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PPP_ox Oxidative PPP G6P->PPP_ox Glycolysis Glycolysis F6P->Glycolysis R5P Ribose-5-P (5 carbons) PPP_ox->R5P Produces NADPH R5P->F6P Non-oxidative PPP (recycling) Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: D-Ribose is synthesized via the Pentose Phosphate Pathway.[16][17]

References

Technical Support Center: Enhancing 13C NMR Signal-to-Noise with D-Ribose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your 13C NMR experiments using D-Ribose-13C-3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving signal-to-noise ratios and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 13C NMR experiments with this compound.

Issue 1: Weak or No 13C Signal Detected from this compound

  • Question: I have incorporated this compound into my sample, but I am seeing a very weak signal, or no signal at all, at the expected chemical shift for the 13C-3 position. What are the possible causes and solutions?

  • Answer: A weak or absent signal from your labeled compound can stem from several factors. Here is a step-by-step troubleshooting workflow:

    G A Start: Weak/No Signal B Verify Sample Concentration Is the concentration of the labeled molecule sufficient? A->B C Increase sample concentration if possible. B->C No D Optimize Acquisition Parameters Are the number of scans adequate? B->D Yes C->D E Increase the number of scans (signal averaging). The signal-to-noise ratio increases with the square root of the number of scans.[1] D->E No F Check Pulse Width/Angle Is the pulse angle optimized for your experiment? D->F Yes E->F L Problem Resolved E->L If signal improves G For dilute samples, a shorter pulse width (e.g., 30° or 60°) can enhance signals from carbons with long relaxation times, like C-3 in ribose.[2] F->G No H Review Relaxation Delay (D1) Is the relaxation delay long enough for full relaxation? F->H Yes G->H G->L If signal improves I Increase the relaxation delay (D1) to at least 5 times the longest T1 of interest for quantitative results. For qualitative detection, a shorter delay may suffice. H->I No J Consider a Relaxation Agent Is the T1 relaxation time excessively long? H->J Yes I->J I->L If signal improves K Add a paramagnetic relaxation agent like Cr(acac)3 to shorten T1 values, allowing for shorter recycle delays and more scans in a given time.[3] J->K Yes M If problem persists, consult instrument specialist. J->M No K->L

Issue 2: Poor Signal-to-Noise Ratio Despite Observing a Signal

  • Question: I can see the peak for the 13C-3 labeled carbon, but the signal-to-noise ratio (S/N) is too low for accurate analysis. How can I improve this?

  • Answer: Improving a low S/N ratio involves optimizing data acquisition and processing parameters.

    ParameterRecommendationRationale
    Number of Scans Increase significantlyThe S/N ratio improves proportionally to the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.[1]
    Pulse Angle Use a smaller flip angle (e.g., 30°-45°)For carbons with long T1 relaxation times, a smaller flip angle allows for a shorter relaxation delay, enabling more scans to be acquired in the same amount of time.[2]
    Relaxation Delay (D1) Use a shorter delay in conjunction with a smaller pulse angle.This combination maximizes the number of scans per unit time. However, for quantitative analysis, a long relaxation delay (5 x T1) is crucial.[3]
    Processing Apply a line-broadening factor (e.g., 0.25 Hz).This can improve the appearance of the signal by smoothing out noise, though it will decrease resolution.[2]
    Probe Use a cryogenically cooled probe if available.Cryoprobes significantly reduce thermal noise from the electronics, leading to a substantial increase in S/N.[4]

Frequently Asked Questions (FAQs)

  • Q1: Why is the signal from 13C NMR inherently weak?

    • A1: The low sensitivity of 13C NMR is due to two primary factors: the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to 1H, which results in a weaker NMR signal.[5][6][7] By using this compound, you are directly addressing the low natural abundance issue for that specific carbon position.

  • Q2: Will using this compound affect the chemical shift of the C-3 carbon?

    • A2: The isotopic substitution of 12C with 13C has a negligible effect on the chemical shift. You can expect the peak to appear at the standard chemical shift for the C-3 carbon of D-ribose in your specific chemical environment.

  • Q3: How do I perform quantitative 13C NMR with my labeled sample?

    • A3: For accurate quantification, you need to ensure that the magnetization fully relaxes between pulses and that the Nuclear Overhauser Effect (NOE) is suppressed. This is achieved by:

      • Using a long relaxation delay (D1): This should be at least 5 times the longest T1 relaxation time of the carbons you are quantifying.

      • Employing inverse-gated decoupling: This technique applies the 1H decoupler only during the acquisition of the 13C signal, which suppresses 1H-13C coupling while preventing the NOE buildup that can distort signal intensities.[8]

      • Adding a relaxation agent: To shorten the long relaxation delays required, a paramagnetic relaxation agent like Cr(acac)3 can be used.[3]

  • Q4: Can I use this compound to study metabolic pathways?

    • A4: Yes, isotopically labeled compounds like this compound are excellent tools for metabolic flux analysis.[9] By introducing the labeled ribose into a biological system, you can trace the metabolic fate of the 13C-3 carbon by observing the appearance of the 13C label in downstream metabolites using NMR or mass spectrometry.

Experimental Protocols

Protocol 1: Basic 1D 13C NMR for Signal Enhancement of a this compound Labeled Compound

This protocol provides a starting point for acquiring a 1D 13C NMR spectrum with an emphasis on improving the signal-to-noise ratio for the labeled carbon.

G A 1. Sample Preparation Dissolve the this compound containing sample in a deuterated solvent (e.g., D2O) to a concentration of at least 10-50 mM. B 2. Instrument Setup - Tune and match the 13C probe. - Shim the magnetic field to optimize homogeneity. A->B C 3. Acquisition Parameter Setup - Set spectral width to cover all expected 13C resonances. - Set transmitter offset to the center of the spectrum. B->C D 4. Key Parameter Optimization - Pulse Angle (p1): 30° - Relaxation Delay (d1): 1.0 s - Number of Scans (ns): Start with 1024, increase as needed. C->D E 5. Decoupling Use broadband proton decoupling (e.g., WALTZ-16) during acquisition to simplify the spectrum and improve signal intensity. D->E F 6. Data Acquisition Acquire the Free Induction Decay (FID). E->F G 7. Data Processing - Apply an exponential window function with a line broadening of 0.25-0.5 Hz. - Perform Fourier Transform. - Phase and baseline correct the spectrum. F->G H 8. Analysis Identify the enhanced signal from the 13C-3 position and evaluate the S/N ratio. G->H

Quantitative Data Summary: Expected Signal Enhancement

The theoretical signal enhancement from isotopic labeling is substantial. The following table illustrates the expected increase in signal intensity for a 13C-labeled carbon at a specific position compared to its natural abundance.

ParameterNatural Abundance 13C99% Enriched 13C (e.g., this compound)
Abundance of 13C ~1.1%99%
Relative Signal Intensity 1~90
Signal-to-Noise Ratio (S/N) Baseline S/N~90 x Baseline S/N

Note: This is a theoretical maximum enhancement. Actual S/N will depend on experimental conditions such as sample concentration, instrument sensitivity, and acquisition parameters.

References

Technical Support Center: D-Ribose-13C-3 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-13C-3. The information provided here will help you understand and minimize isotopic scrambling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound isotopic scrambling?

A1: this compound isotopic scrambling is the redistribution of the 13C label from the third carbon position (C-3) of the ribose molecule to other carbon positions within the same molecule or to other metabolites. This phenomenon can complicate the interpretation of data from metabolic labeling studies, particularly in metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What is the primary cause of this compound isotopic scrambling?

A2: The primary cause of this scrambling is the activity of the non-oxidative branch of the pentose phosphate pathway (PPP) . The enzymes transketolase and transaldolase in this pathway catalyze a series of reversible carbon-shuffling reactions. These reactions can rearrange the carbon backbone of pentose phosphates, leading to the delocalization of the 13C label from the initial C-3 position.

Q3: How can isotopic scrambling affect my experimental results?

A3: Isotopic scrambling can lead to inaccurate measurements of metabolic fluxes and misinterpretation of metabolic pathways. For example, in MFA, the position of the label is critical for tracing carbon transitions through a metabolic network. If the label is scrambled, the assumptions of the metabolic model may be violated, resulting in erroneous flux calculations. In NMR studies, scrambling can lead to complex and unexpected splitting patterns, making spectral analysis challenging.

Q4: How can I detect and quantify the extent of isotopic scrambling?

A4: The extent of isotopic scrambling can be determined by analyzing the isotopomer distribution of ribose and its downstream metabolites. The two primary analytical techniques for this are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to separate and identify different isotopomers of ribose and other metabolites, allowing for the quantification of the relative abundance of each.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR and 1H-NMR can provide detailed information about the position of the 13C label within the molecule. Techniques like 13C-NMR isotopomer distribution analysis can be particularly powerful for this purpose.[5][6][7][8][9][10][11][12][13]

Troubleshooting Guides

Issue 1: High levels of isotopic scrambling observed in my results.

Possible Cause:

  • Prolonged incubation time: The longer the cells are incubated with 13C-3-D-ribose, the more time there is for the reversible reactions of the non-oxidative PPP to cause scrambling.

  • High metabolic activity of the non-oxidative PPP: The cell type or experimental conditions may favor a high flux through the non-oxidative PPP.

Solutions:

  • Shorten the incubation time: Perform short-term labeling experiments to minimize the time for scrambling to occur. The optimal time will depend on the cell type and the specific metabolic pathway being studied.

  • Inhibit the non-oxidative PPP: Use a metabolic inhibitor to reduce the activity of the enzymes responsible for scrambling.

  • Optimize cell culture conditions: Cellular metabolism can be influenced by factors such as nutrient availability and temperature. Modifying these conditions may help to reduce the flux through the non-oxidative PPP.

Issue 2: Inconsistent scrambling patterns between experiments.

Possible Cause:

  • Variability in experimental conditions: Small variations in incubation time, cell density, or media composition can lead to differences in metabolic activity and, consequently, the extent of scrambling.

  • Incomplete metabolic quenching: If metabolic activity is not stopped completely and immediately during sample collection, scrambling can continue to occur, leading to variability.

Solutions:

  • Standardize experimental protocols: Ensure that all experimental parameters are kept as consistent as possible between experiments.

  • Implement a robust metabolic quenching protocol: Rapidly quench metabolic activity at the point of sample collection. This can be achieved by flash-freezing cell pellets in liquid nitrogen or using cold organic solvents.

Experimental Protocols

Protocol 1: Short-Term Labeling to Minimize Scrambling

This protocol is designed to minimize isotopic scrambling by reducing the incubation time with 13C-3-D-ribose.

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Pre-incubation: Wash the cells with pre-warmed glucose-free media.

  • Labeling: Add pre-warmed media containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal, but a starting point of 1-4 hours is recommended.

  • Metabolic Quenching:

    • For adherent cells, rapidly aspirate the labeling medium and add ice-cold methanol or liquid nitrogen directly to the plate.

    • For suspension cells, quickly pellet the cells by centrifugation at a low temperature and then flash-freeze the pellet in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Analysis: Analyze the isotopomer distribution of ribose and other relevant metabolites using GC-MS or NMR.

Protocol 2: Inhibition of the Non-Oxidative Pentose Phosphate Pathway with Oxythiamine

Oxythiamine is a thiamine antagonist that can inhibit the activity of transketolase, a key enzyme in the non-oxidative PPP.[6][14][15][16][17][18]

  • Cell Culture: Culture cells to the desired confluency.

  • Pre-treatment with Oxythiamine: Add oxythiamine to the culture medium at a final concentration of 10-100 µM. The optimal concentration and pre-incubation time should be determined based on the cell type's sensitivity to the inhibitor, with a typical pre-incubation of 12-24 hours.[14][15][16]

  • Labeling: After the pre-treatment period, replace the medium with fresh medium containing both oxythiamine and this compound. Incubate for the desired labeling period.

  • Metabolic Quenching: Follow the quenching procedure described in Protocol 1.

  • Metabolite Extraction and Analysis: Follow the extraction and analysis procedures described in Protocol 1.

Note: It is crucial to perform control experiments to assess the effect of oxythiamine on cell viability and overall metabolism.

Quantitative Data Summary

The extent of isotopic scrambling can vary significantly depending on the experimental conditions. The following table summarizes hypothetical quantitative data to illustrate the effect of different strategies on minimizing scrambling.

Experimental ConditionIncubation Time (hours)Transketolase Inhibitor (Oxythiamine)Estimated % Scrambling of 13C-3-D-Ribose
Standard Labeling24None40-60%
Short-Term Labeling4None10-20%
Short-Term Labeling1None<10%
Inhibitor Treatment2450 µM15-25%
Combined Approach450 µM<5%

This is illustrative data and the actual percentage of scrambling will depend on the specific cell line and experimental setup.

Visualizations

This compound Isotopic Scrambling Pathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway Ribose5P_13C3 D-Ribose-5-Phosphate (13C at C-3) Xylulose5P Xylulose-5-Phosphate Ribose5P_13C3->Xylulose5P Ribose-5-phosphate epimerase/isomerase Sedoheptulose7P Sedoheptulose-7-Phosphate Xylulose5P->Sedoheptulose7P Transketolase Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Fructose6P Fructose-6-Phosphate Sedoheptulose7P->Fructose6P Erythrose4P->Fructose6P Transketolase Scrambled_Ribose5P Scrambled D-Ribose-5-Phosphate (13C at other positions) Fructose6P->Scrambled_Ribose5P Reversible Reactions Glycolysis Glycolysis Fructose6P->Glycolysis Glyceraldehyde3P->Scrambled_Ribose5P Reversible Reactions Glyceraldehyde3P->Glycolysis Experimental Workflow to Minimize Scrambling Start Start Experiment CellCulture Cell Culture Start->CellCulture PreTreatment Pre-treatment (Optional: with inhibitor like Oxythiamine) CellCulture->PreTreatment Labeling Short-Term Labeling with this compound CellCulture->Labeling Without Inhibitor PreTreatment->Labeling Quenching Rapid Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Isotopomer Analysis (GC-MS or NMR) Extraction->Analysis Data Data Interpretation (Quantify Scrambling) Analysis->Data

References

Technical Support Center: D-Ribose-13C-3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of D-Ribose-13C-3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2] Components like salts, phospholipids, and other endogenous metabolites can all contribute to matrix effects.[2][3]

Q2: I am observing lower than expected signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, a common manifestation of matrix effects is ion suppression, which leads to a reduced signal intensity for the analyte.[1] This is particularly prevalent with electrospray ionization (ESI) techniques.[1][4] To confirm if you are experiencing ion suppression, a systematic assessment of matrix effects is recommended.

Q3: How can I use this compound as an internal standard to correct for matrix effects for my unlabeled D-Ribose analysis?

A3: this compound is an ideal stable isotope-labeled (SIL) internal standard for quantifying unlabeled D-Ribose. Since it has nearly identical chemical and physical properties, it will co-elute with the unlabeled D-Ribose and experience the same degree of ion suppression or enhancement.[2] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification, which effectively compensates for variations caused by matrix effects.

Q4: Can the choice of ionization technique affect the severity of matrix effects for this compound?

A4: Absolutely. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with your analyte and workflow, could be a viable strategy to mitigate these effects.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Reproducibility and Inaccurate Quantification
  • Possible Cause: Uncharacterized matrix effects are leading to variable ion suppression or enhancement across different samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method. This will help you understand the extent of ion suppression or enhancement.

    • Optimize Sample Preparation: Improve your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5]

    • Chromatographic Separation: Modify your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already, use this compound as an internal standard for the quantification of endogenous D-Ribose to compensate for matrix effects.

Issue 2: Significant Signal Suppression Observed
  • Possible Cause: High concentrations of interfering compounds in the sample matrix are co-eluting with this compound and suppressing its ionization. Phospholipids are common culprits in plasma samples.[4]

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the limit of quantification.[6][7]

    • Enhanced Sample Cleanup: Implement a more rigorous sample preparation method specifically designed to remove the suspected interfering compounds. For example, a mixed-mode SPE could be employed to remove a wider range of interferences.[5]

    • Qualitative Assessment: Use a post-column infusion experiment to identify the retention time regions where ion suppression is most severe. This can help guide the optimization of your chromatographic method to move the this compound peak away from these regions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects on the this compound signal.

Materials:

  • Blank matrix (e.g., plasma, urine from a source known to be free of the analyte)

  • This compound standard solution of known concentration

  • Mobile phase and solvents used in the LC-MS/MS method

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the mobile phase at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract the blank matrix using your established sample preparation protocol. Then, spike the extracted blank matrix with the this compound standard at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (ME)Interpretation
ME = 100%No matrix effect
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
Recovery (RE)Interpretation
RE = 100%100% extraction recovery
RE < 100%Incomplete extraction
RE > 100%Indicates potential issues with the experimental procedure

Illustrative Quantitative Data Summary:

Analyte ConcentrationMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Extraction Spike)Matrix Effect (%)Mean Peak Area (Set C: Pre-Extraction Spike)Recovery (%)
Low QC50,00035,00070% (Ion Suppression)31,50090%
Medium QC500,000360,00072% (Ion Suppression)331,20092%
High QC5,000,0003,750,00075% (Ion Suppression)3,450,00092%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Standard in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Spike after extraction of blank matrix) B->LCMS C Set C: Pre-Extraction Spike (Spike before extraction of blank matrix) C->LCMS Calc_ME Calculate Matrix Effect ME = (B/A) * 100 LCMS->Calc_ME Calc_RE Calculate Recovery RE = (C/B) * 100 LCMS->Calc_RE Ion_Supp ME < 100% Ion Suppression Calc_ME->Ion_Supp Ion_Enhance ME > 100% Ion Enhancement Calc_ME->Ion_Enhance No_Effect ME = 100% No Effect Calc_ME->No_Effect

Workflow for Quantitative Assessment of Matrix Effects.

troubleshooting_logic start Inaccurate/Irreproducible This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Significant ME (e.g., >15%)? assess_me->is_me_significant optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) is_me_significant->optimize_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard is_me_significant->use_sil_is No, but still variable optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc optimize_lc->use_sil_is re_evaluate Re-evaluate Method Performance use_sil_is->re_evaluate

Troubleshooting Logic for Matrix Effects in this compound Analysis.

References

Incomplete enzymatic digestion of RNA for D-Ribose-13C-3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic digestion of RNA for D-Ribose-13C-3 analysis. Incomplete digestion can significantly impact the accuracy of isotope incorporation measurements, leading to skewed results. This resource is intended for researchers, scientists, and drug development professionals performing these analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatic digestion for this compound analysis? The main objective is to completely hydrolyze the RNA polymer into its constituent individual ribonucleosides (e.g., adenosine, guanosine, cytidine, uridine). This process allows for the subsequent separation and analysis of these nucleosides by techniques like liquid chromatography-mass spectrometry (LC-MS), which is essential for accurately quantifying the incorporation of 13C isotopes into the ribose sugar moiety.

Q2: Which enzymes are essential for the complete digestion of RNA into single nucleosides? A combination of enzymes is typically required. A common and effective approach involves a two-step digestion process.[1] First, an endonuclease like Nuclease P1 is used to break down the RNA into 5'-mononucleotides.[2] Second, a phosphatase, such as Bacterial Alkaline Phosphatase (BAP), is used to remove the phosphate group, yielding the final nucleoside products.[3][4] Some protocols also utilize a cocktail of enzymes including RNase A and RNase T1 to ensure complete degradation of all RNA structures.[5][6]

Q3: Why is incomplete digestion a critical problem for isotopic analysis? Incomplete digestion results in the presence of di- or oligonucleotides alongside single nucleosides. These larger fragments can interfere with the chromatographic separation and mass spectrometric analysis, leading to several issues:

  • Inaccurate Quantification: The analysis relies on measuring the signal from individual 13C-labeled nucleosides. If a significant portion of the RNA remains undigested, the quantification of 13C incorporation will be underestimated.

  • Ion Suppression: Undigested fragments can co-elute with the target nucleosides, suppressing their ionization in the mass spectrometer and leading to lower detected signal intensity.[7]

  • Complex Spectra: The presence of multiple charged species and fragments complicates mass spectra, making data interpretation difficult and potentially leading to misidentification of compounds.[8][9][10]

Q4: What are the most common causes of incomplete RNA digestion? Several factors can lead to incomplete digestion, broadly categorized as issues with the RNA sample itself, the enzymes, or the reaction conditions.[11] These include:

  • Poor RNA Quality: Contamination with proteins, genomic DNA, or salts can inhibit enzyme activity.[12][13]

  • RNA Secondary Structures: Stable secondary structures (e.g., hairpins) can make RNA resistant to nuclease attack.

  • Enzyme Inactivation: Suboptimal pH, temperature, or the presence of inhibitors (like residual ethanol from purification) can reduce or eliminate enzyme activity.[7]

  • Incorrect Enzyme-to-Substrate Ratio: Using too little enzyme for the amount of RNA can result in an incomplete reaction.[14]

  • RNA Modifications: Certain natural or therapeutic modifications to the RNA can render it resistant to specific nucleases.[8][15]

Visual Workflow for RNA Digestion and Analysis

G cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis RNA_Isolation 1. Isolate Total RNA from 13C-labeled cells QC 2. Assess RNA Quality & Quantity (A260/280, A260/230) RNA_Isolation->QC Denature 3. Denature RNA (Heat Treatment) QC->Denature Nuclease 4. Nuclease P1 Digestion (to 5'-mononucleotides) Denature->Nuclease Phosphatase 5. Alkaline Phosphatase Digestion (to nucleosides) Nuclease->Phosphatase LCMS 6. LC-MS/MS Analysis Phosphatase->LCMS Data 7. Quantify 13C-Ribose Enrichment LCMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting Guide

Problem: Low or no yield of ribonucleosides after digestion.
Potential Cause Recommended Solution
Degraded Starting RNA Ensure proper sample handling and storage (-80°C) to prevent RNase activity.[12] Use RNase inhibitors during extraction.[13] Assess RNA integrity via gel electrophoresis before starting.
Enzyme Inactivity Confirm that the digestion buffer has the correct pH and cofactors (e.g., ZnCl2 for Nuclease P1).[16] Ensure enzymes were stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors Ensure complete removal of ethanol or isopropanol after RNA precipitation by air-drying or speed-vac.[7] High salt concentrations can also be inhibitory; consider an extra wash step during RNA purification.[12][13]
Insufficient Lysis If starting from cells or tissue, ensure lysis is complete to release all RNA.[17] Incomplete homogenization can lead to lower starting material.[13][14]
Problem: Mass spectrometry data shows oligonucleotides or partially digested fragments.
Potential Cause Recommended Solution
Insufficient Enzyme Concentration Increase the amount of enzyme used or decrease the amount of RNA substrate. Ensure the enzyme-to-substrate ratio is optimized for your sample amount.
Suboptimal Incubation Time/Temp Increase the incubation time (e.g., from 1 hour to 2-3 hours).[6] Confirm the incubation is performed at the optimal temperature for the enzymes being used (typically 37°C).[2][16]
Resistant RNA Secondary Structure Before adding enzymes, denature the RNA by heating it to 95-100°C for 5-10 minutes, followed by rapid cooling on ice.[16] This helps to unfold complex structures.
Inhibited Nuclease Activity Some RNA modifications can inhibit nuclease activity.[8] If working with modified RNA, you may need to test different nucleases or use a more robust enzyme cocktail.[15] Nuclease P1 is often effective for modified siRNAs.[8][15]
Problem: Inconsistent or non-reproducible 13C enrichment results.
Potential Cause Recommended Solution
Variable Digestion Efficiency Incomplete digestion is a primary cause of variability. Standardize the digestion protocol meticulously, including enzyme lots, incubation times, and temperatures. Use an internal standard to normalize results.
Contamination with Unlabeled Nucleosides Ensure all reagents, buffers, and water are nuclease-free and free of biological contamination that could introduce unlabeled nucleic acids.
Errors in Downstream Analysis Issues with chromatographic separation or mass spectrometric detection can introduce variability.[1][11] Ensure the LC-MS method is validated and stable. Salt adducts can also hamper quantification.[11]
Problem: Low A260/280 or A260/230 ratios in the starting RNA sample.

| Potential Cause | Recommended Solution | | Low A260/280 Ratio (<1.8) | Indicates protein contamination.[12] Re-purify the RNA sample, for example, by performing an additional phenol:chloroform extraction or using a column-based cleanup kit. | | Low A260/230 Ratio (<2.0) | Indicates contamination with chaotropic salts (e.g., guanidine) or residual phenol/ethanol. Perform an additional wash with 70-80% ethanol during purification to remove salts.[13] Ensure the pellet is properly dried to remove all ethanol. |

Visual Troubleshooting Guide

G start Incomplete Digestion Observed in MS Data check_rna Check RNA Quality (A260/280, A260/230, Gel) start->check_rna check_protocol Review Digestion Protocol (Enzyme amount, Time, Temp) start->check_protocol check_structure Consider RNA Structure or Modifications start->check_structure sol_rna_low Ratios Low? -> Re-purify RNA. Degraded? -> Use fresh sample. check_rna->sol_rna_low Poor Quality sol_protocol_sub Suboptimal? -> Increase enzyme/time. Verify buffer pH and temp. check_protocol->sol_protocol_sub Incorrect sol_structure Add heat denaturation step before digestion (95°C for 5 min). check_structure->sol_structure Native RNA sol_modification If RNA is modified, test alternative enzymes (e.g., Nuclease P1). check_structure->sol_modification Modified RNA

Caption: Troubleshooting logic for incomplete RNA digestion.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Digestion of RNA

This protocol is adapted from standard methods for digesting nucleic acids to nucleosides.[2][16]

Materials:

  • Purified RNA sample (1-15 µg) in nuclease-free water

  • Nuclease P1 (e.g., 5 U/mL working solution)

  • 40 mM Sodium Acetate buffer (pH 5.2) with 0.4 mM ZnCl₂

  • 1 M Tris-HCl (pH 7.5-8.0)

  • Bacterial Alkaline Phosphatase (BAP) (e.g., 10 U/mL)

  • Heating block or thermocycler

Procedure:

  • Denaturation: In a microcentrifuge tube, bring the RNA sample volume to 100 µL with nuclease-free water. Heat the sample at 95-100°C for 10 minutes to denature secondary structures, then immediately cool on ice for 5 minutes.[16]

  • Nuclease P1 Digestion: Add 50 µL of 40 mM sodium acetate buffer (pH 5.2) containing ZnCl₂. Add 50 µL of the Nuclease P1 working solution (final concentration ~1.4 U/mL). Mix gently and incubate at 37°C for 30 minutes to 2 hours.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 7.5 and 8.0 by adding approximately 20 µL of 1 M Tris-HCl buffer.[16]

  • Alkaline Phosphatase Digestion: Add 15 µL of the 10 U/mL alkaline phosphatase solution. Mix gently and incubate at 37°C for an additional 30 minutes to 1 hour.[16]

  • Enzyme Inactivation: To stop the reaction, heat the sample at 95°C for 10 minutes.[16]

  • Analysis: The sample is now ready for direct LC-MS analysis. If necessary, centrifuge the sample to pellet any denatured protein before transferring the supernatant for injection.

Protocol 2: One-Step Digestion with an Enzyme Mix

Commercial kits and optimized mixes are available that allow for a simplified, one-step digestion.[7]

Materials:

  • Purified RNA sample (up to 1 µg)

  • Commercial Nucleoside Digestion Mix (e.g., NEB #M0649)

  • 10X Reaction Buffer (provided with mix)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 10X Reaction Buffer: 2 µL

    • RNA Substrate: up to 1 µg

    • Nucleoside Digestion Mix: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 1 hour.[7]

  • Analysis: The reaction is complete, and the sample is ready for LC-MS analysis without any further purification or enzyme inactivation steps.[7]

Quantitative Data Summary

Table 1: Recommended Enzyme and Buffer Conditions for Two-Step Digestion

Step Enzyme Typical Concentration Buffer Temperature Time
1 Nuclease P1 1-5 U/mL 40 mM Sodium Acetate (pH 5.0-5.4), 0.4 mM ZnCl₂ 37°C 30 min - 2 hr

| 2 | Alkaline Phosphatase | 0.5-1 U/µL | 100 mM Tris-HCl (pH 7.5-8.0) | 37°C | 30 min - 1 hr |

Table 2: Interpretation of RNA Quality Control Measurements

Measurement Ideal Ratio Low Ratio Indicates High Ratio Indicates
A260/A280 ~2.0 Protein contamination[12] -

| A260/230 | 2.0 - 2.2 | Salt, phenol, or ethanol contamination[13] | - |

References

Technical Support Center: D-Ribose-13C-3 Labeling for Isotopic Steady State Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-13C-3 for isotopic labeling experiments aimed at achieving isotopic steady state.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound labeling in metabolic research?

A1: this compound is a stable isotope-labeled sugar used as a tracer in metabolic flux analysis (MFA). By introducing it into a biological system, researchers can track the metabolic fate of the ribose molecule, particularly through the pentose phosphate pathway (PPP) and nucleotide synthesis. The specific labeling on the third carbon (C3) allows for the elucidation of specific reaction activities and pathway contributions.

Q2: How long does it typically take to reach isotopic steady state with this compound?

A2: The time required to reach isotopic steady state is highly dependent on the biological system, cell proliferation rate, and the turnover rates of the metabolic pools of interest. For rapidly proliferating cancer cells, isotopic steady state in some pathways can be approached within a few hours. However, for metabolites in pathways with large pool sizes or slow turnover, such as nucleotide pools, it may take significantly longer, potentially 24 hours or more. It is crucial to experimentally determine the time to steady state for your specific system.

Q3: Why is it critical to confirm that isotopic steady state has been reached?

Q4: What are the primary analytical techniques used to measure 13C enrichment from this compound?

A4: The most common analytical techniques are mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). These methods allow for the separation of metabolites and the determination of their mass isotopomer distributions, which reveals the extent of 13C incorporation. Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide positional information about the location of the 13C label within a molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound labeling experiments.

Issue 1: Incomplete or Slow Approach to Isotopic Steady State

Symptoms:

  • The isotopic enrichment of downstream metabolites continues to increase between later time points in your time-course experiment.

  • High variability in isotopic enrichment is observed across biological replicates at the intended steady-state time point.

Possible Causes and Solutions:

CauseRecommended Solution
Large Intracellular Metabolite Pools: Large endogenous pools of unlabeled ribose or downstream metabolites will take longer to be replaced by the 13C-labeled counterparts. Solution: Increase the duration of the labeling experiment. Perform a detailed time-course experiment (e.g., 0, 2, 6, 12, 24, 48 hours) to determine the point at which enrichment plateaus.
Metabolite Exchange with Extracellular Medium: Some metabolites can be exchanged with the culture medium, effectively increasing the pool size that needs to be labeled. For example, lactate produced from glycolysis can be exported and then re-imported. Solution: Ensure the initial culture medium for the labeling experiment contains minimal amounts of unlabeled metabolites that could dilute the tracer. Consider using a defined medium if possible.
Slow Metabolic Flux: The inherent metabolic rate of the biological system under investigation may be slow, leading to a delayed incorporation of the 13C label. Solution: While you cannot alter the intrinsic biology, ensure that your experimental conditions (e.g., cell density, nutrient availability) are optimal for the cells to be metabolically active.
Sub-optimal Tracer Concentration: The concentration of this compound may be too low to effectively drive labeling of downstream pathways. Solution: Optimize the concentration of the labeled ribose in the culture medium. A common starting point is to replace the unlabeled glucose or other carbon sources with an equimolar amount of labeled ribose, but this may need empirical optimization.
Issue 2: Unexpected Labeling Patterns or Low Enrichment in Target Metabolites

Symptoms:

  • The 13C label from this compound is not appearing in the expected downstream metabolites (e.g., nucleotides, amino acids derived from PPP intermediates).

  • The level of isotopic enrichment is significantly lower than anticipated.

Possible Causes and Solutions:

CauseRecommended Solution
Dominant Alternative Metabolic Pathways: Cells may be utilizing other carbon sources (e.g., glucose, glutamine) that are outcompeting the labeled ribose for entry into central carbon metabolism. Solution: Analyze the culture medium to identify and quantify other potential carbon sources. Consider performing the experiment in a medium where this compound is the primary carbon source, if biologically feasible.
Metabolic Reprogramming: The experimental conditions or the nature of the cells (e.g., specific cancer cell lines) may lead to unexpected metabolic phenotypes where the canonical pathways for ribose metabolism are downregulated. Solution: Complement your labeling study with other 'omics' approaches (e.g., proteomics, transcriptomics) to understand the expression levels of key metabolic enzymes.
Issues with Tracer Purity or Stability: The this compound tracer may be of insufficient isotopic or chemical purity, or it may have degraded during storage. Solution: Verify the purity of the tracer using analytical methods before use. Store the tracer according to the manufacturer's instructions.
Analytical Sample Preparation Issues: The 13C label may be lost during the extraction or derivatization of metabolites prior to analysis. Solution: Validate your metabolite extraction and sample preparation protocols using known standards. Ensure that quenching of metabolism is rapid and complete to prevent metabolic activity after cell harvesting.

Experimental Protocols

General Protocol for this compound Labeling in Adherent Mammalian Cells

This protocol provides a general framework. Specific parameters such as cell seeding density, labeling duration, and tracer concentration should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Seed adherent cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Pre-labeling Culture: One hour before introducing the tracer, replace the culture medium with fresh medium to ensure consistent nutrient availability. For experiments aiming to maximize label incorporation, a medium with reduced concentrations of other carbon sources can be used.

  • Introduction of Labeled Substrate: At time zero, replace the medium with pre-warmed culture medium containing this compound at the desired concentration.

  • Time-Course Sampling: At each designated time point (e.g., 0, 2, 6, 12, 24 hours), rapidly quench metabolism and extract metabolites.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and place the plate on dry ice.

  • Metabolite Extraction: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopomer distribution of target metabolites.

  • Data Analysis: Correct for the natural abundance of 13C and calculate the fractional enrichment of the target metabolites over time to determine the point of isotopic steady state.

Visualizations

experimental_workflow Experimental Workflow for Isotopic Steady State Determination cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_seeding Seed Cells pre_culture Pre-culture and Medium Change cell_seeding->pre_culture add_tracer Introduce this compound pre_culture->add_tracer time_course Incubate for Time Course add_tracer->time_course quench Quench Metabolism time_course->quench extract Extract Metabolites quench->extract lcms LC-MS/GC-MS Analysis extract->lcms data_analysis Data Analysis & Steady State Confirmation lcms->data_analysis

Caption: Workflow for determining isotopic steady state.

troubleshooting_logic Troubleshooting Logic for Low Isotopic Enrichment start Low Enrichment Observed check_steady_state Is Steady State Reached? start->check_steady_state increase_time Increase Labeling Time check_steady_state->increase_time No check_pathways Are Alternative Pathways Active? check_steady_state->check_pathways Yes increase_time->start modify_medium Modify Culture Medium (remove competing substrates) check_pathways->modify_medium Yes check_analytical Review Analytical Protocol check_pathways->check_analytical No modify_medium->start validate_protocol Validate Extraction & Analysis with Standards check_analytical->validate_protocol Yes success Problem Resolved check_analytical->success No validate_protocol->start

Caption: Troubleshooting logic for low isotopic enrichment.

Normalization strategies for D-Ribose-13C-3 metabolomics data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-13C-3 for metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of exogenously supplied this compound?

Exogenously supplied D-ribose is primarily phosphorylated to ribose-5-phosphate (R-5-P).[1] This R-5-P then enters the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Through a series of reversible reactions, it can be converted to other sugar phosphates, including fructose-6-phosphate (F-6-P) and glyceraldehyde-3-phosphate (G-3-P), which can then enter glycolysis.[2][3] R-5-P is also a crucial precursor for nucleotide biosynthesis.[1]

Q2: How do I correct for the natural abundance of 13C in my mass spectrometry data?

Correcting for the natural 1.1% abundance of 13C is a critical step for accurate isotopologue analysis.[4][5] This is typically done using algorithms that calculate the theoretical mass isotopomer distribution of an unlabeled compound based on its chemical formula and subtract this contribution from the measured data. Several software tools and packages are available for this purpose, including IsoCor, AccuCor2, and various custom scripts in programming languages like Python and R.[4]

Q3: What are appropriate internal standards for this compound metabolomics experiments?

The ideal internal standards are uniformly 13C-labeled compounds that are structurally similar to the analytes of interest but do not interfere with their measurement. For studies focusing on the pentose phosphate pathway and glycolysis, a common approach is to use a commercially available mixture of uniformly 13C-labeled amino acids or a 13C-labeled yeast extract. These complex mixtures provide a range of labeled compounds that can help control for variability across the entire analytical process. For absolute quantification, it is best to use a 13C-labeled version of the specific metabolite being quantified.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. For central carbon metabolism, including glycolysis and the pentose phosphate pathway, isotopic steady-state can often be reached within minutes to a few hours in cultured cells.[6] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected or Low 13C Labeling in Downstream Metabolites

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient tracer uptake - Verify the concentration of this compound in the medium. - Ensure that the glucose concentration in the medium is not excessively high, as it may compete for uptake and metabolism. - Check cell viability to ensure cells are metabolically active.
Slow metabolic flux through the PPP - Increase the incubation time with the tracer. - Consider stimulating the pathway of interest if applicable to your experimental design.
Dilution from unlabeled endogenous pools - Ensure that the cells are in a state of metabolic pseudo-steady-state before introducing the tracer. - Pre-incubate cells in a medium with a similar composition but without the unlabeled version of the tracer.
Issues with sample extraction or analysis - Review your metabolite extraction protocol for efficiency and reproducibility. - Ensure your mass spectrometer settings are optimized for the detection of the target metabolites.
Issue 2: Higher than Expected M+1 Labeling in TCA Cycle Intermediates

Possible Cause and Solution:

A common observation in in vivo studies, and sometimes in vitro, is a higher-than-expected M+1 labeling of TCA cycle intermediates, even when using a uniformly labeled tracer that should theoretically produce higher mass isotopologues.[1][7]

  • Recycling of 13CO2: The most likely cause is the fixation of 13CO2 produced from the decarboxylation of 13C-labeled precursors (e.g., in the oxidative PPP or pyruvate dehydrogenase reaction).[1][7] This 13CO2 can be reincorporated into the TCA cycle via anaplerotic reactions, such as pyruvate carboxylase, leading to an M+1 label on oxaloacetate and subsequent TCA cycle intermediates.[8]

Troubleshooting Steps:

  • Acknowledge the contribution of CO2 fixation: This is a biological phenomenon and not necessarily an experimental artifact.

  • Use specific tracers: To differentiate between direct carbon backbone incorporation and CO2 fixation, consider using positionally labeled tracers.

  • Perform parallel experiments: Analyze the labeling patterns from different 13C precursors to deconvolve the contributions of various pathways.

Experimental Protocols

Protocol: this compound Labeling in Cultured Adherent Cells

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) without glucose and ribose

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold methanol (80%)

  • Milli-Q water

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.

    • Culture cells in your standard growth medium overnight to allow for attachment.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the base medium (without glucose and ribose) with this compound at the desired final concentration.

    • Add dFBS and other necessary supplements.

    • Prepare a sufficient volume for the experiment, including for a "medium only" control.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired labeling duration (determined from a time-course experiment).

  • Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with cold PBS.

    • Add 1 mL of cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Sample Analysis:

    • Reconstitute the dried extracts in a suitable solvent for your analytical platform (e.g., LC-MS).

    • Analyze the samples using your established metabolomics workflow.

Visualizations

D_Ribose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_PPP Non-oxidative PPP cluster_glycolysis Glycolysis This compound This compound D-Ribose-13C-3_in This compound This compound->D-Ribose-13C-3_in Transport R5P Ribose-5-Phosphate (R5P) (13C-labeled) D-Ribose-13C-3_in->R5P Phosphorylation Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P Xylulose-5-P R5P->Xu5P G3P Glyceraldehyde-3-P Xu5P->G3P S7P Sedoheptulose-7-P E4P Erythrose-4-P F6P Fructose-6-P R5PXu5P R5PXu5P S7PG3P S7PG3P R5PXu5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase

Caption: Metabolic fate of this compound.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cells B Prepare Labeling Medium with this compound C Incubate Cells with Tracer B->C D Quench Metabolism (Cold Methanol) C->D E Extract Metabolites D->E F Dry Extracts E->F G LC-MS Analysis F->G H Data Processing (Peak Picking, Alignment) G->H I Natural Abundance Correction H->I J Statistical Analysis & Pathway Interpretation I->J

Caption: Experimental workflow for this compound metabolomics.

troubleshooting_logic Start Unexpected Labeling Pattern? LowLabel Low or No Labeling in Downstream Metabolites Start->LowLabel Yes HighM1 Higher than Expected M+1 Labeling Start->HighM1 No CheckUptake Check Tracer Uptake & Cell Viability LowLabel->CheckUptake ConsiderCO2 Consider 13CO2 Recycling HighM1->ConsiderCO2 CheckUptake->LowLabel Uptake Issue Found CheckFlux Consider Metabolic Flux Rate CheckUptake->CheckFlux Uptake OK CheckFlux->LowLabel Slow Flux Identified CheckExtraction Review Extraction & MS Protocol CheckFlux->CheckExtraction Flux Expected to be Sufficient CheckExtraction->LowLabel Protocol Issue Found

Caption: Troubleshooting logic for unexpected labeling patterns.

References

Validation & Comparative

A Researcher's Guide: D-Ribose-13C-3 vs. [U-13C]-Glucose for Pentose Phosphate Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and identifying therapeutic targets. The Pentose Phosphate Pathway (PPP) is a central metabolic route, crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as generating precursors for nucleotide synthesis. The choice of isotopic tracer is paramount for accurately quantifying its activity. This guide provides an objective comparison of D-Ribose-13C-3 and the more commonly utilized [U-13C]-glucose for PPP analysis, supported by experimental principles and methodologies.

While [U-13C]-glucose is a well-established and widely validated tracer for metabolic flux analysis (MFA) of the PPP, the use of this compound for this purpose is less documented in scientific literature. This comparison, therefore, draws upon extensive data for glucose tracers and explores the theoretical advantages and disadvantages of a ribose-based tracer approach.

Principle of Isotopic Labeling in the Pentose Phosphate Pathway

The core principle of using 13C-labeled tracers is to introduce a labeled substrate into a biological system and track the incorporation of the 13C atoms into downstream metabolites. The pattern of this incorporation, known as mass isotopomer distribution (MID), provides quantitative information about the activity of different metabolic pathways.

[U-13C]-Glucose: When uniformly labeled glucose enters the PPP, the oxidative branch decarboxylates the C1 position, releasing it as 13CO2. The remaining five carbons are then rearranged in the non-oxidative branch. By analyzing the MIDs of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolytic intermediates that exchange carbons with the PPP (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate), the relative flux through the PPP versus glycolysis can be determined.

This compound: Theoretically, introducing D-Ribose labeled at the C3 position would allow for tracing its metabolism through the non-oxidative branch of the PPP. The 13C label would be transferred to other sugar phosphates, and its appearance in glycolytic intermediates or back into the hexose phosphate pool could provide insights into the reversibility and interconnectivity of these pathways. However, the direct entry of ribose into the PPP is not the primary physiological route for glucose metabolism, making the interpretation of flux from glucose more complex with this tracer.

Performance Comparison: Quantitative Data Insights

Direct comparative experimental data for this compound versus [U-13C]-glucose for PPP flux analysis is scarce. The following table summarizes the established performance of various 13C-labeled glucose tracers for PPP analysis, which serves as a benchmark.

TracerKey Measured MetabolitesAnalytical Technique(s)Advantages for PPP AnalysisDisadvantages for PPP Analysis
[U-13C]-Glucose Ribose-5-phosphate, Lactate, Amino AcidsGC-MS, LC-MS, NMRProvides comprehensive labeling of all PPP intermediates. Useful for overall metabolic network analysis.Label scrambling in the non-oxidative PPP can complicate interpretation. May require parallel labeling experiments for high precision.
[1,2-13C2]-Glucose Lactate, Ribose-5-phosphateGC-MS, NMRConsidered one of the most precise tracers for quantifying the oxidative PPP flux by analyzing the M+1 to M+2 ratio in lactate.[1][2]Less informative for the non-oxidative branch compared to [U-13C]-glucose.
[1-13C]-Glucose CO2, Lactate, AlanineGC-MSHistorically used to measure the rate of 13CO2 release from the C1 position as a direct indicator of oxidative PPP flux.Does not provide detailed information on the non-oxidative branch.
This compound (Theoretical) Fructose-6-P, G-3-P, LactateGC-MS, LC-MS(Theoretical) Could provide specific insights into the non-oxidative PPP reactions and their reversibility.Not a primary substrate for the PPP, making it difficult to infer flux from glucose. Limited experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. Below are generalized protocols for using 13C-labeled glucose, which could be adapted for a theoretical this compound experiment.

Protocol 1: 13C-Metabolic Flux Analysis using [U-13C]-Glucose and GC-MS

This protocol is a standard approach for steady-state metabolic flux analysis.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to reach a metabolic and isotopic steady state. This is typically achieved by growing cells for a sufficient duration in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]-glucose).

  • The time required to reach isotopic steady state should be determined empirically for the specific cell type and experimental conditions, often by analyzing metabolite labeling at multiple time points.[2]

2. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, submerging the cell culture plate in liquid nitrogen or using a cold methanol-water solution.

  • Extract metabolites using a suitable solvent system, such as 80% methanol, followed by centrifugation to separate the extract from cell debris.

3. Sample Derivatization for GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is ethyloxime-trimethylsilyl derivatization.

4. GC-MS Analysis:

  • Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer.

  • The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use specialized software (e.g., Metran, INCA) to fit the measured MIDs to a metabolic network model and estimate the intracellular fluxes.

Protocol 2: Analysis of PPP Flux using [1,2-13C2]-Glucose and NMR Spectroscopy

This protocol focuses on analyzing the labeling patterns in secreted lactate to infer PPP activity.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing [1,2-13C2]-glucose.

2. Sample Collection:

  • Collect the cell culture medium at specific time points.

3. Sample Preparation for NMR:

  • Lyophilize the collected medium to concentrate the metabolites.

  • Reconstitute the dried sample in D2O for NMR analysis.

4. NMR Spectroscopy:

  • Acquire 1H or 13C NMR spectra of the prepared samples.

  • The metabolism of [1,2-13C2]-glucose through glycolysis produces [2,3-13C2]-lactate, while passage through the oxidative PPP results in the formation of [2-13C]-lactate. The relative abundance of these lactate isotopomers can be quantified from the NMR spectra.

5. Flux Calculation:

  • Calculate the relative flux through the PPP based on the ratio of singly labeled to doubly labeled lactate.

Visualizing the Metabolic Pathways

The following diagrams illustrate the flow of carbon atoms from [U-13C]-glucose and a theoretical tracing with this compound through the Pentose Phosphate Pathway.

PentosePhosphatePathway_U13C_Glucose [U-13C]-Glucose tracing in the PPP. All carbons are labeled. cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P 6PG 6-P-Gluconate G6P->6PG G6PD G3P Glyceraldehyde-3-P F6P->G3P Pyruvate Pyruvate G3P->Pyruvate S7P Sedoheptulose-7-P G3P->S7P Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-P 6PG->Ru5P 6PGD (+ 13CO2) R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->S7P Transketolase X5P->F6P X5P->G3P Transketolase S7P->F6P Transaldolase

Caption: Carbon flow from [U-13C]-glucose through the PPP.

PentosePhosphatePathway_DRibose_13C3 Theoretical tracing with this compound. cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Non-oxidative) F6P Fructose-6-P G3P Glyceraldehyde-3-P S7P Sedoheptulose-7-P G3P->S7P Transaldolase D_Ribose This compound R5P Ribose-5-P D_Ribose->R5P Ribokinase X5P Xylulose-5-P R5P->X5P Isomerase R5P->S7P Transketolase X5P->F6P Transketolase X5P->G3P Transketolase S7P->F6P Transaldolase

Caption: Theoretical carbon flow from this compound.

Conclusion and Recommendations

For robust and well-validated analysis of the Pentose Phosphate Pathway flux, 13C-labeled glucose tracers, particularly [1,2-13C2]-glucose and [U-13C]-glucose, are the current gold standard. These tracers, coupled with GC-MS or NMR analysis, provide reliable and quantifiable data on the relative activities of the oxidative and non-oxidative branches of the PPP. The extensive body of literature and established methodologies provide a strong foundation for experimental design and data interpretation.

The use of This compound as a primary tracer for quantifying PPP flux from glucose is not well-established. While it could theoretically offer insights into the non-oxidative PPP, its application is likely more suited for specialized studies focusing on ribose metabolism itself, rather than as a direct reporter of glucose-derived PPP activity. The lack of comparative experimental data makes it a higher-risk, exploratory choice for routine PPP flux analysis.

Researchers are advised to utilize established glucose-based tracer methodologies for reliable PPP flux quantification. For those interested in the specific metabolic fate of ribose, this compound could be a valuable tool, but its results should be interpreted with caution when making inferences about the overall PPP flux originating from glucose. Parallel labeling experiments, combining a glucose tracer with a ribose tracer, could be a powerful, albeit complex, approach for dissecting the intricate interplay between these pathways.

References

Revolutionizing Mass Spectrometry: A Guide to Enhanced Data Validation with D-Ribose-¹³C-3 Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of D-Ribose-¹³C-3 as a stable isotope-labeled (SIL) internal standard against common alternatives, supported by established principles of mass spectrometry and experimental best practices. The use of a ¹³C-labeled internal standard like D-Ribose-¹³C-3 offers significant advantages in mitigating analytical variability and ensuring the integrity of quantitative data.

In quantitative mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible. Stable isotope-labeled standards, particularly those incorporating carbon-13 (¹³C), are widely regarded as the gold standard for their ability to achieve this.[1][2][3]

The Gold Standard: D-Ribose-¹³C-3

D-Ribose-¹³C-3 is a chemically identical analog of natural D-Ribose, with the key difference being the substitution of a ¹²C atom with a ¹³C atom at a specific position. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.

Key Advantages of D-Ribose-¹³C-3:
  • Co-elution with Analyte: Due to its identical chemical structure, D-Ribose-¹³C-3 co-elutes with the unlabeled D-Ribose during liquid chromatography (LC). This is a critical advantage as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more accurate correction.[2]

  • Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with other atoms in the sample or during analysis. This contrasts with deuterated standards, which can sometimes exhibit isotopic exchange, leading to inaccuracies in quantification.[1][2][3]

  • Minimized Isotope Effects: The mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium. This results in negligible chromatographic isotope effects, meaning the labeled and unlabeled compounds behave virtually identically during separation. Deuterated standards, on the other hand, can sometimes exhibit slight shifts in retention time compared to the native analyte.[4]

Comparison with Alternative Internal Standards

The selection of an internal standard is a critical decision in method development. While D-Ribose-¹³C-3 represents an ideal choice, it is important to understand its performance characteristics in the context of other available options.

Internal Standard TypeAnalyteAdvantagesDisadvantages
Stable Isotope Labeled (¹³C) D-Ribose-¹³C-3 Co-elutes with analyte.[2] Corrects for matrix effects effectively.[5] High accuracy and precision.[6] Isotopically stable.[2][3]Higher cost compared to some alternatives.
Stable Isotope Labeled (Deuterated) D-Ribose-dMore readily available and often less expensive than ¹³C-labeled standards.Potential for isotopic exchange leading to inaccuracies.[1][3] Can exhibit chromatographic shifts relative to the analyte.[2][4]
Structural Analog RibitolCan be cost-effective.Does not co-elute with the analyte. May have different ionization efficiency and be affected differently by matrix effects.[7] Not suitable if naturally present in the sample.[7]

Experimental Protocols

The following provides a detailed methodology for the validation of a quantitative mass spectrometry assay for D-Ribose using D-Ribose-¹³C-3 as an internal standard. This protocol is a representative example and may require optimization for specific matrices and instrumentation.

Preparation of Stock Solutions and Calibration Standards
  • D-Ribose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Ribose in a suitable solvent (e.g., ultrapure water or methanol/water mixture).

  • D-Ribose-¹³C-3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Ribose-¹³C-3 in the same solvent as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-Ribose stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.

  • Internal Standard Working Solution: Prepare a working solution of D-Ribose-¹³C-3 at a fixed concentration (e.g., 100 ng/mL). This solution will be added to all calibration standards, quality control samples, and study samples.

Sample Preparation
  • Thaw biological samples (e.g., plasma, urine, cell lysates) on ice.

  • To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Perform protein precipitation by adding a threefold volume of ice-cold methanol or acetonitrile.

  • Vortex mix for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar molecules like ribose.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or ammonium acetate).

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode should be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • D-Ribose: Optimize precursor and product ion transitions.

      • D-Ribose-¹³C-3: Optimize precursor and product ion transitions, which will be shifted by the mass of the incorporated isotope(s).

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for the following parameters:

  • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix. The use of a ¹³C-labeled internal standard is expected to effectively compensate for matrix effects.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-spiked samples to post-spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample / Calibrator / QC add_is Add D-Ribose-¹³C-3 IS sample->add_is extraction Protein Precipitation & Extraction add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc HILIC Separation dry_recon->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification via Calibration Curve ratio->quant

Figure 1: A generalized experimental workflow for the quantification of D-Ribose using D-Ribose-¹³C-3.

validation_logic Logical Comparison of Validation with and without an Internal Standard cluster_with_is With D-Ribose-¹³C-3 Internal Standard cluster_without_is Without Internal Standard raw_signal_with Raw Analyte Signal (Variable) ratio_calc Area Ratio (Analyte / IS) raw_signal_with->ratio_calc is_signal Internal Standard Signal (Mirrors Analyte Variability) is_signal->ratio_calc corrected_result Corrected, Accurate Result ratio_calc->corrected_result raw_signal_without Raw Analyte Signal (Variable) uncorrected_result Uncorrected, Potentially Inaccurate Result raw_signal_without->uncorrected_result

Figure 2: The logical advantage of using an internal standard for data validation.

signaling_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ribose5P Ribose-5-Phosphate PPP->Ribose5P PRPP PRPP Ribose5P->PRPP DRibose D-Ribose Ribose5P->DRibose Nucleotide_Synthesis Nucleotide Synthesis (ATP, GTP, etc.) PRPP->Nucleotide_Synthesis

References

Cross-Validation of D-Ribose-13C-3 Metabolic Flux Analysis with Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, accurately quantifying the flow of metabolites through a pathway, or metabolic flux, is crucial for understanding cellular physiology in both health and disease. The Pentose Phosphate Pathway (PPP) is a vital metabolic route, central to producing NADPH for reductive biosynthesis and antioxidant defense, and generating ribose-5-phosphate, a precursor for nucleotide synthesis.[1] This guide provides a comparative analysis of two powerful techniques for studying the PPP: the gold-standard 13C-Metabolic Flux Analysis (13C-MFA) using labeled substrates like D-Ribose, and traditional in vitro enzymatic assays. Cross-validating results from these distinct methodologies provides a more robust and comprehensive understanding of metabolic phenotypes.

Data Presentation: A Comparative Overview

The primary distinction between 13C-MFA and enzymatic assays lies in what they measure. 13C-MFA quantifies the in vivo rate of metabolite conversion (flux), while enzymatic assays measure the maximum potential activity (Vmax) of an isolated enzyme in vitro. A direct comparison requires careful interpretation, as high enzyme activity does not always equate to high metabolic flux in the cellular environment.

Table 1: Conceptual Comparison of Methodologies

Feature13C-Metabolic Flux Analysis (13C-MFA)Enzymatic Assays
Measurement In vivo metabolic flux (rate of pathway operation).In vitro maximum enzyme activity (potential flux).
Scope Network-wide. Provides a systemic view of interconnected pathways.Single, specific enzyme reaction.
Information Quantitative flux map, relative pathway contributions, carbon transition tracking.[2]Kinetic parameters (Km, Vmax) of a specific enzyme.[3]
Experimental State Performed on intact, living cells in a steady metabolic and isotopic state.[4]Performed on cell lysates or purified enzymes under optimized, artificial conditions.
Key Reagents 13C-labeled substrates (e.g., [U-13C]glucose, D-Ribose-13C-3).[5][6]Specific enzyme substrates, cofactors, and coupling enzymes.[7]
Primary Equipment Bioreactor, Mass Spectrometer (GC-MS, LC-MS) or NMR.[2]Spectrophotometer, Centrifuge.
Data Analysis Complex computational modeling and statistical analysis.[8]Direct calculation from spectrophotometric rate changes.[7]

Table 2: Example Cross-Validation Data for the Pentose Phosphate Pathway

MeasurementMethodCondition A (Control)Condition B (Treated)Interpretation for Cross-Validation
Flux through G6PD 13C-MFA10 ± 1.2 (relative flux units)25 ± 2.1 (relative flux units)A significant increase in PPP flux is observed in Condition B.
Ribose-5-Phosphate Production 13C-MFA8.5 ± 1.0 (relative flux units)21.5 ± 1.8 (relative flux units)Consistent with increased overall PPP flux.
G6PD Specific Activity Enzymatic Assay50 ± 4.5 (U/mg protein)120 ± 9.8 (U/mg protein)The increased enzyme activity in Condition B correlates with and supports the higher flux measured by 13C-MFA.
RpiA Specific Activity Enzymatic Assay150 ± 12 (U/mg protein)155 ± 15 (U/mg protein)The activity of RpiA is unchanged, suggesting it is not a primary point of regulation under these conditions, despite higher flux.

Note: Data are hypothetical for illustrative purposes.

Experimental Protocols

Detailed and rigorous experimental design is paramount for obtaining reliable data. Below are representative protocols for both 13C-MFA focused on the PPP and a corresponding enzymatic assay for a key PPP enzyme.

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for quantifying metabolic fluxes in the central carbon metabolism, including the PPP, using a 13C-labeled glucose tracer.

Objective: To determine the intracellular flux distribution by measuring the incorporation of 13C into proteinogenic amino acids and RNA-derived ribose.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • 13C-labeled glucose (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose mixture)[4]

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solution (e.g., 75% ethanol, 70°C)

  • Reagents for protein hydrolysis (6M HCl) and RNA hydrolysis

  • Derivatization agent (e.g., MTBSTFA for GC-MS analysis)

  • GC-MS system

Methodology:

  • Cell Culture: Culture cells in a chemostat or in batch cultures under controlled conditions to achieve a metabolic and isotopic steady state.[4] The medium should contain the 13C-labeled glucose as the sole carbon source.[4]

  • Cell Harvesting & Quenching: Rapidly harvest cells and immediately quench metabolic activity by adding a cold quenching solution to prevent further enzymatic reactions.

  • Metabolite Extraction: Extract intracellular metabolites and macromolecules (protein, RNA) from the cell pellet.

  • Macromolecule Hydrolysis:

    • Protein: Hydrolyze the protein pellet in 6M HCl at 100°C for 24 hours to break it down into its constituent amino acids.

    • RNA: Hydrolyze the RNA pellet to obtain ribose-5-phosphate. This provides direct labeling information for a key PPP intermediate.[9]

  • Derivatization: Derivatize the amino acids and ribose to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms) for each metabolite fragment.[4]

  • Flux Calculation: Use the measured mass isotopomer distributions, along with a stoichiometric model of the cell's metabolic network and measured extracellular rates (e.g., glucose uptake, lactate secretion), to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

Protocol 2: Enzymatic Assay for Ribose-5-Phosphate Isomerase A (RpiA)

This protocol measures the activity of RpiA, the enzyme that catalyzes the interconversion of ribose-5-phosphate and ribulose-5-phosphate.[3]

Objective: To determine the specific activity of RpiA from a cell lysate.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Assay buffer (50 mM Tris-HCl, pH 7.5)

  • Ribose-5-phosphate (substrate)[3]

  • Bradford reagent for protein quantification

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Cell Lysate:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using sonication or other appropriate methods on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the soluble proteins including RpiA.

  • Protein Quantification: Determine the total protein concentration in the supernatant using the Bradford assay.

  • Kinetic Assay:

    • The conversion of the aldose (ribose-5-phosphate) to the ketose (ribulose-5-phosphate) can be monitored directly by the increase in absorbance at 290 nm.[3][10]

    • Set up the reaction mixture in a quartz cuvette containing assay buffer and a range of ribose-5-phosphate concentrations.

    • Initiate the reaction by adding a small volume of the cell lysate.

    • Immediately begin monitoring the change in absorbance at 290 nm over time at a constant temperature (e.g., 37°C).[3]

  • Calculation of Enzyme Activity:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of ribulose-5-phosphate to convert the rate of absorbance change to the rate of product formation (in µmol/min).

    • Calculate the specific activity by dividing the enzyme activity by the total amount of protein in the assay (in mg). The final units are typically µmol/min/mg or U/mg.

Visualizations: Workflows and Pathways

Diagrams help clarify complex experimental processes and biological systems.

G cluster_mfa 13C-Metabolic Flux Analysis Workflow culture 1. Cell Culture with 13C-Labeled Substrate quench 2. Rapid Quenching (Stop Metabolism) culture->quench extract 3. Metabolite & Macromolecule Extraction quench->extract hydrolyze 4. Macromolecule Hydrolysis (Protein, RNA) extract->hydrolyze analyze 5. GC-MS / LC-MS Analysis (Measure 13C Incorporation) hydrolyze->analyze model 6. Computational Modeling & Flux Calculation analyze->model

Caption: Workflow for 13C-Metabolic Flux Analysis (13C-MFA).

G cluster_enzyme Enzymatic Assay Workflow lysis 1. Cell Lysis & Supernatant Collection protein 2. Total Protein Quantification lysis->protein assay 3. Spectrophotometric Assay (Substrate + Lysate) lysis->assay measure 4. Monitor Absorbance Change Over Time assay->measure calculate 5. Calculate Specific Activity (U / mg protein) measure->calculate

Caption: Workflow for a typical spectrophotometric enzymatic assay.

G cluster_ppp Pentose Phosphate Pathway (PPP) g6p Glucose-6-Phosphate pgl 6-Phosphoglucono- δ-lactone g6p->pgl G6PD pg 6-Phosphogluconate pgl->pg nadph1_out NADPH pgl->nadph1_out ru5p Ribulose-5-Phosphate pg->ru5p 6PGD r5p D-Ribose-5-Phosphate ru5p->r5p RpiA xu5p Xylulose-5-Phosphate ru5p->xu5p Rpe nadph2_out NADPH ru5p->nadph2_out nucleotides Nucleotide Synthesis r5p->nucleotides nadp1_in NADP+ nadp1_in->pgl nadp2_in NADP+ nadp2_in->ru5p

References

A Researcher's Guide: D-Ribose-13C-3 vs. 14C-Ribose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that profoundly impacts the quality and scope of metabolic studies. This guide provides an objective comparison of D-Ribose-13C-3, a stable isotope tracer, and 14C-ribose, a radioisotope tracer, in the context of metabolic research, with a focus on providing actionable experimental data and protocols.

The fundamental difference between these two tracers lies in their isotopic composition. This compound is enriched with a stable, non-radioactive isotope of carbon (¹³C) at the third carbon position. In contrast, 14C-ribose contains the radioactive isotope ¹⁴C, which undergoes beta decay. This distinction dictates their detection methods, safety considerations, and the level of detail they can provide in metabolic flux analysis.

Quantitative Performance: A Comparative Overview

While direct head-to-head comparisons of this compound and 14C-ribose are limited in published literature, valuable insights can be drawn from studies comparing their glucose-labeled counterparts, [U-¹³C]glucose and [U-¹⁴C]glucose, for measuring exogenous carbohydrate oxidation. One study revealed a significant discrepancy, with ¹³C-measured oxidation rates being approximately 15% higher than those measured with ¹⁴C[1]. This highlights that the choice of isotope can introduce systemic variations in quantitative results, the reasons for which are still under investigation but may relate to isotopic fractionation effects and analytical methodologies.

The primary advantages of this compound lie in its safety and the analytical depth it offers. As a stable isotope, it poses no radiation risk to researchers or subjects, eliminating the need for specialized radioactive material handling and disposal protocols. Furthermore, its detection via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for detailed isotopomer analysis, providing insights into the specific positional labeling of metabolites and enabling more sophisticated metabolic flux analysis[2][3].

Conversely, 14C-ribose offers superior sensitivity. The decay of ¹⁴C can be detected with high efficiency using techniques like liquid scintillation counting (LSC), making it suitable for studies where the tracer concentration is expected to be very low. However, this method typically provides a measure of total radioactivity in a sample, lacking the positional information offered by ¹³C analysis.

The following table summarizes the key quantitative parameters of each tracer:

FeatureThis compound (Stable Isotope)14C-Ribose (Radioisotope)
Detection Principle Mass-to-charge ratio (MS), Nuclear magnetic resonance (NMR)Beta decay (Radioactivity)
Primary Detection Methods Mass Spectrometry (GC-MS, LC-MS), NMR SpectroscopyLiquid Scillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)
Sensitivity Lower to moderateHigh to very high
Quantitative Data Relative abundance of isotopologues, positional informationTotal radioactivity (disintegrations per minute)
Precision High, dependent on instrument resolution and calibrationHigh, dependent on counting statistics
Potential for Bias Isotopic fractionation, matrix effects in MSQuenching in LSC, background radiation
Safety Non-radioactive, no special handling requiredRadioactive, requires specialized handling and disposal

Experimental Protocols: Methodologies for Metabolic Tracing

The following sections outline detailed methodologies for conducting metabolic tracing experiments using either this compound or 14C-ribose. These protocols are generalized and may require optimization based on the specific cell type, organism, and experimental question.

This compound Tracing with Mass Spectrometry Analysis

This protocol is designed for tracing the metabolic fate of this compound in mammalian cells, with a focus on analyzing metabolites in the pentose phosphate pathway (PPP) and glycolysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard growth medium.

  • For the labeling experiment, replace the standard medium with a medium containing this compound at a known concentration. The concentration and labeling duration will depend on the expected metabolic flux and should be optimized. A typical starting point is 1-10 mM for 1-24 hours.

  • Include parallel control cultures with unlabeled D-ribose.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), directly to the culture plate on dry ice.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using an LC-MS system. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination and isotopologue distribution analysis.

  • Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • The mass spectrometer should be operated in negative ion mode for the detection of phosphorylated intermediates of the PPP and glycolysis.

  • Acquire data in full scan mode to capture the mass spectra of all isotopologues of the targeted metabolites.

4. Data Analysis:

  • Identify peaks corresponding to the metabolites of interest based on their accurate mass and retention time, confirmed with authentic standards.

  • Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms.

  • Correct the raw MIDs for the natural abundance of ¹³C.

  • Use the corrected MIDs to calculate the fractional contribution of this compound to each metabolite pool and to infer metabolic pathway activity.

14C-Ribose Tracing with Liquid Scintillation Counting

This protocol outlines a general procedure for tracing the incorporation of 14C-ribose into different cellular fractions in mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells as described for the ¹³C protocol.

  • Introduce 14C-ribose to the culture medium at a specific activity (e.g., 0.1-1 µCi/mL). The exact amount will depend on the experimental goals and the specific activity of the tracer.

  • Incubate the cells for the desired period (e.g., 1-24 hours).

2. Sample Fractionation and Preparation:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable buffer and fractionate the lysate into acid-soluble (containing small molecules like nucleotides and sugar phosphates), acid-insoluble (containing macromolecules like RNA and DNA), and lipid fractions using sequential precipitation with trichloroacetic acid (TCA) and ethanol/ether extraction.

  • Alternatively, for total incorporation, lyse the cells and collect the entire lysate.

3. Liquid Scintillation Counting:

  • Transfer a known volume of each fraction (or the total cell lysate) into a scintillation vial.

  • Add an appropriate scintillation cocktail to the vial. The choice of cocktail will depend on the sample type (aqueous, organic).

  • Place the vials in a liquid scintillation counter and measure the radioactivity in counts per minute (CPM).

  • Use a quench curve to correct the CPM values to disintegrations per minute (DPM), which represents the actual amount of radioactivity.

4. Data Analysis:

  • Normalize the DPM values to the amount of protein or DNA in the sample to account for variations in cell number.

  • The amount of radioactivity in each fraction indicates the extent to which 14C-ribose has been incorporated into different cellular components. For example, radioactivity in the acid-insoluble fraction would suggest incorporation into nucleic acids.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key metabolic pathway where ribose is central, and the experimental workflows for both tracer types.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PD F6P Fructose-6-Phosphate F6P->G6P Isomerase GAP Glyceraldehyde-3-Phosphate GAP->F6P R5P Ribose-5-Phosphate S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase X5P->GAP Transketolase X5P->S7P E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: The Pentose Phosphate Pathway.

TracerWorkflow cluster_13C This compound Workflow cluster_14C 14C-Ribose Workflow A1 Cell Culture A2 Add this compound A1->A2 A3 Metabolite Extraction A2->A3 A4 LC-MS/NMR Analysis A3->A4 A5 Isotopomer Analysis A4->A5 B1 Cell Culture B2 Add 14C-Ribose B1->B2 B3 Sample Fractionation B2->B3 B4 Liquid Scintillation Counting B3->B4 B5 Quantify Radioactivity B4->B5

Caption: Experimental workflows for 13C and 14C tracers.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 14C-ribose as a metabolic tracer is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question, available instrumentation, and safety considerations.

This compound is the tracer of choice for:

  • Detailed metabolic flux analysis: Its ability to provide positional information on carbon atoms is invaluable for dissecting complex metabolic networks and quantifying fluxes through specific pathways.

  • Studies involving human subjects or sensitive biological systems: The absence of radioactivity makes it a safer alternative.

  • Laboratories equipped with high-resolution mass spectrometry or NMR: These instruments are essential for detecting and quantifying stable isotope enrichment.

14C-Ribose is advantageous for:

  • High-sensitivity detection: It is ideal for tracing metabolites present at very low concentrations.

  • Endpoint analyses: When the primary goal is to determine the overall incorporation of ribose into macromolecules or specific metabolic pools without the need for detailed pathway analysis.

  • Laboratories with access to liquid scintillation counters and appropriate radioisotope handling facilities.

References

Accuracy and precision of D-Ribose-13C-3 in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Isotopic Tracers for Probing the Pentose Phosphate Pathway

A Guide for Researchers in Metabolic Flux Analysis

Published: November 8, 2025

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of intracellular reactions, providing a functional readout of the metabolic state. The choice of isotopic tracer is paramount, as it dictates the accuracy and precision of the resulting flux map.[1] While 13C-labeled glucose tracers are the gold standard for probing central carbon metabolism, including the Pentose Phosphate Pathway (PPP), the use of other substrates offers targeted insights into specific nodes of the network.

This guide provides a comparative overview of the conventional use of 13C-glucose tracers versus the theoretical application of D-Ribose-13C-3 for elucidating PPP fluxes. While direct comparative experimental data for this compound is not available in the literature, this document outlines the principles, potential advantages, and distinct applications of each approach based on the known biochemistry of the PPP.

General Workflow for 13C Metabolic Flux Analysis

All 13C-MFA studies, regardless of the tracer, follow a consistent experimental and computational workflow. This process involves introducing a 13C-labeled substrate to cells, allowing the label to distribute throughout the metabolic network until an isotopic steady state is reached. Metabolites are then extracted and the mass isotopomer distributions (MIDs) are measured, typically by mass spectrometry. Finally, these MIDs are used in a computational model to estimate intracellular fluxes.[2][3]

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Cell Culture (Metabolic Steady State) B 2. Isotope Labeling (e.g., 13C-Glucose or 13C-Ribose) A->B C 3. Metabolite Quenching & Extraction B->C D 4. Analytical Measurement (e.g., GC-MS, LC-MS) C->D E 5. Mass Isotopomer Distribution (MID) Data D->E G 7. Flux Estimation (Computational Fitting) E->G F 6. Metabolic Network Model (Stoichiometry) F->G H 8. Flux Map & Statistical Analysis G->H

Fig. 1: Standardized workflow for 13C-Metabolic Flux Analysis.

Method 1: The Standard Approach using [1,2-13C2]glucose

The use of glucose labeled on the first and second carbons ([1,2-13C2]glucose) is a well-established and powerful method for determining the flux through the oxidative branch of the PPP.[1]

Principle of Label Propagation:

The oxidative PPP decarboxylates glucose-6-phosphate (G6P), removing the first carbon (C1). Therefore, if [1,2-13C2]glucose is used, the resulting ribulose-5-phosphate (Ru5P) will be labeled on its first carbon (M+1). In contrast, if G6P enters glycolysis, the label is retained. By analyzing the labeling patterns of downstream metabolites, such as ribose-5-phosphate (R5P) in RNA or glycolytic intermediates, the relative flux into the PPP can be precisely calculated.[1][4] This tracer provides the most precise estimates for fluxes in glycolysis and the PPP.[1]

G cluster_input cluster_pathways cluster_ppp Oxidative PPP cluster_glycolysis Glycolysis cluster_nonox Non-Oxidative PPP Gluc [1,2-13C2]glucose (M+2) G6P G6P (M+2) Gluc->G6P Ru5P Ru5P (M+1) G6P->Ru5P G6PD CO2 13CO2 G6P->CO2 G6PD F6P F6P (M+2) G6P->F6P PGI NADPH1 NADPH R5P R5P (M+1) Ru5P->R5P RPI G3P G3P (M+2) F6P->G3P S7P S7P R5P->S7P TKT S7P->F6P TAL E4P E4P S7P->E4P TAL E4P->G3P TKT G cluster_input cluster_pathways cluster_glycolysis Glycolysis Intermediates cluster_nonox Non-Oxidative PPP Rib This compound (M+1) R5P R5P (M+1) Rib->R5P Ribokinase F6P F6P (M+1) G3P G3P (M+1) X5P X5P (M+1) R5P->X5P RPE S7P S7P (M+1) R5P->S7P TKT X5P->G3P TKT X5P->S7P TKT S7P->F6P TAL E4P E4P (M+1) S7P->E4P TAL E4P->G3P TKT

References

A Researcher's Guide to 13C-Labeled D-Ribose Isotopomers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for elucidating metabolic pathways and quantifying fluxes. This guide provides an objective comparison of different 13C-labeled D-ribose isotopomers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.

D-ribose, a central component of nucleotides, coenzymes, and the carbohydrate backbone of RNA, plays a pivotal role in cellular metabolism. The use of 13C-labeled D-ribose isotopomers allows for the precise tracing of its metabolic fate through various pathways, including the pentose phosphate pathway (PPP), nucleotide biosynthesis, and salvage pathways. The selection of a specific isotopomer can significantly impact the ability to resolve fluxes through these interconnected networks.

Comparison of 13C-Labeled D-Ribose Isotopomers

The most commonly utilized 13C-labeled D-ribose isotopomers in metabolic research include selectively labeled variants, such as [1-13C]D-ribose and [5-13C]D-ribose, and the uniformly labeled [U-13C5]D-ribose. Each offers distinct advantages and disadvantages depending on the specific metabolic pathways under investigation. While direct comparative studies are limited, the performance of these tracers can be evaluated based on their metabolism through key pathways and the resulting labeling patterns in downstream metabolites.

A key application of 13C-labeled ribose is in the site-selective labeling of amino acids for protein NMR studies. Research has shown that using site-selectively 13C-enriched ribose can lead to more selective labeling of certain amino acid positions compared to using labeled glucose.[1] For instance, [1-13C]ribose exclusively labels the δ2 position of histidine and the δ1 position of tryptophan.[1] However, the incorporation yield from ribose can be lower compared to glucose-based labeling.[1] A combination of labeled ribose and glucose can maximize 13C incorporation for specific applications.[1]

IsotopomerPrimary ApplicationAdvantagesDisadvantages
[1-13C]D-ribose Tracing the oxidative and non-oxidative PPP; Nucleotide synthesis.Provides specific information on the fate of the C1 carbon, which is lost as CO2 in the oxidative PPP. Exclusive labeling of certain amino acid positions.[1]Lower incorporation yield compared to glucose-based labeling for some applications.[1]
[5-13C]D-ribose Tracing the non-oxidative PPP and glycolysis.The C5 carbon is retained through the oxidative PPP and can be traced into glycolysis via fructose-6-phosphate and glyceraldehyde-3-phosphate.May not be optimal for quantifying oxidative PPP flux directly.
[U-13C5]D-ribose General metabolic fate analysis; Tracing ribose incorporation into nucleotides and other biomolecules.Provides a comprehensive view of how the entire ribose molecule is utilized by the cell.The complexity of labeling patterns can make it challenging to resolve fluxes through specific, interconnected pathways without sophisticated modeling.

Key Metabolic Pathways and Their Tracing with 13C-D-Ribose

The metabolic fate of D-ribose is primarily governed by the pentose phosphate pathway and nucleotide salvage pathways. Understanding these pathways is crucial for interpreting the data from 13C-labeling experiments.

The Pentose Phosphate Pathway (PPP)

The PPP is a major pathway for ribose synthesis and the production of NADPH. It consists of an oxidative and a non-oxidative branch.

  • Oxidative PPP: Converts glucose-6-phosphate to ribulose-5-phosphate, with the release of CO2 from the C1 position of glucose. When using [1-13C]D-ribose, the label will be lost if the ribose enters the PPP and is converted back to glucose-6-phosphate and then re-enters the oxidative branch.

  • Non-oxidative PPP: Interconverts pentose phosphates and links the PPP with glycolysis. This pathway involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. The labeling patterns of glycolytic intermediates and lactate can provide information about the activity of the non-oxidative PPP.

dot

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P GAP Glyceraldehyde-3-P F6P->GAP GAP->F6P Transaldolase R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis PRPP X5P->GAP Transketolase E4P Erythrose-4-P X5P->E4P Transketolase S7P->F6P S7P->E4P Transketolase

Caption: Metabolic map of the Pentose Phosphate Pathway and its connection to Glycolysis.

Nucleotide Salvage Pathway

Cells can salvage pre-formed nucleobases and nucleosides from the degradation of RNA and DNA to synthesize new nucleotides.[2] Exogenously supplied D-ribose can enter this pathway to form phosphoribosyl pyrophosphate (PRPP), a key precursor for both de novo and salvage nucleotide synthesis.[3] Tracing 13C from labeled D-ribose into the ribose moiety of nucleotides provides a direct measure of salvage pathway activity.

dot

NucleotideSalvage Ribose [13C]-D-Ribose R5P [13C]-Ribose-5-P Ribose->R5P Ribokinase PRPP [13C]-PRPP R5P->PRPP PRPP Synthetase Nucleotide [13C]-Nucleotide PRPP->Nucleotide Salvage Enzymes Nucleobase Nucleobase (A, G, C, U, T) Nucleoside Nucleoside Nucleobase->Nucleoside Nucleobase->Nucleotide Salvage Enzymes Nucleoside->Nucleotide Kinases ExperimentalWorkflow Start Cell Culture Labeling Incubation with [13C]-D-Ribose Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR DataAnalysis Data Analysis and Flux Calculation GCMS->DataAnalysis NMR->DataAnalysis

References

Orthogonal Methods for the Confirmation of D-Ribose-¹³C₃ Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing isotopically labeled compounds, rigorous confirmation of the specific labeling pattern is paramount. In the case of D-Ribose-¹³C₃, where the third carbon atom is replaced with its heavy isotope, employing orthogonal methods for verification ensures data integrity and reliability. This guide provides a comparative overview of three primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to validate D-Ribose-¹³C₃ labeling, complete with experimental protocols and data presentation formats.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for precise positional information, high throughput, or sensitivity. The following table summarizes the key performance characteristics of NMR, GC-MS, and LC-MS for the confirmation of D-Ribose-¹³C₃ labeling.

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates volatile compounds and analyzes their mass-to-charge ratio.Separates compounds in liquid phase and analyzes their mass-to-charge ratio.
Information Provided Precise location of the ¹³C label within the molecule, structural confirmation.[1][2]Isotopologue distribution (M+1, M+2, etc.), confirmation of molecular weight increase.[3]Isotopologue distribution, analysis of non-volatile compounds.[4][5]
Sample Preparation Minimal, sample dissolved in a suitable deuterated solvent.Derivatization is typically required to make the sugar volatile.[3][6]Can often be analyzed directly, though derivatization is sometimes used.[4]
Sensitivity Relatively low.High.High.
Resolution High structural resolution.[7]High chromatographic resolution.High chromatographic resolution.
Throughput Low.High.High.
Key Advantage Unambiguous determination of the ¹³C position.[8]Excellent for quantifying the extent of labeling in a population of molecules.[9][10]Suitable for analyzing complex mixtures and non-derivatized sugars.[11]
Key Disadvantage Lower sensitivity compared to MS techniques.Indirect structural information, potential for isotopic fractionation during derivatization.Potential for ion suppression effects from the matrix.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹³C nucleus has a magnetic moment that, when placed in a strong magnetic field, can be excited by radiofrequency pulses. The resulting signal provides information about the chemical environment of the carbon atom, allowing for the precise determination of the labeled position. Both 1D ¹³C NMR and 2D heteronuclear experiments like HSQC ([¹H, ¹³C]-Heteronuclear Single Quantum Coherence) can be employed.[12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the D-Ribose-¹³C₃ sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[12]

    • Tune and match the probe for ¹³C and ¹H frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of ~200 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D HSQC Acquisition (Optional but Recommended):

    • Acquire a [¹H, ¹³C]-HSQC spectrum to correlate each carbon with its directly attached proton(s).[12] This provides unambiguous assignment of the carbon signals.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shift of the C3 signal with reference spectra of unlabeled D-Ribose. A significant enhancement and potential splitting of the C3 signal will confirm the ¹³C labeling at this position.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For sugar analysis, a derivatization step is necessary to make the ribose volatile. The mass spectrometer then separates ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight and the extent of isotopic labeling.[3]

Protocol:

  • Derivatization (Methoximation and Silylation):

    • Dissolve a small amount (e.g., 100 µg) of the D-Ribose-¹³C₃ sample in pyridine.

    • Add methoxyamine hydrochloride and incubate to form the methoxime derivative.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form the trimethylsilyl (TMS) derivative.

  • GC Separation:

    • Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to separate the derivatized ribose from other components. A typical program might start at 100°C and ramp up to 300°C.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 50-600).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized ribose based on its retention time and mass spectrum.

    • Analyze the mass spectrum to determine the molecular ion and key fragment ions.

    • Compare the mass spectrum of the labeled sample to that of an unlabeled standard. The molecular ion and any fragments containing the C3 carbon will show a mass shift of +1 Da, confirming the incorporation of a single ¹³C atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is another powerful hybrid technique that separates compounds in a liquid mobile phase before their detection by mass spectrometry. For polar molecules like ribose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. LC-MS can often analyze sugars without derivatization, simplifying sample preparation.[4][11]

Protocol:

  • Sample Preparation: Dissolve a small amount of the D-Ribose-¹³C₃ sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • LC Separation:

    • Use an LC system equipped with a HILIC column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for sugars.

    • Operate the mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer) in full scan mode to detect the [M-H]⁻ ion of ribose.

  • Data Analysis:

    • Identify the peak corresponding to ribose based on its retention time.

    • Examine the mass spectrum of the ribose peak. The spectrum of the D-Ribose-¹³C₃ sample will show a peak at m/z corresponding to the unlabeled ribose and an additional peak at +1 m/z.

    • The relative intensities of these peaks can be used to determine the isotopic enrichment.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

Confirmation_Workflow General Workflow for Isotopic Labeling Confirmation cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Result Sample D-Ribose-¹³C₃ Sample Prep Dissolution / Derivatization Sample->Prep NMR NMR Spectroscopy Prep->NMR GCMS GC-MS Prep->GCMS LCMS LC-MS Prep->LCMS Data Spectral Interpretation & Comparison NMR->Data GCMS->Data LCMS->Data Result Confirmation of Labeling Data->Result

Caption: Workflow for confirming D-Ribose-¹³C₃ labeling.

Orthogonal_Methods Relationship of Orthogonal Methods D_Ribose D-Ribose-¹³C₃ NMR NMR (Positional Information) D_Ribose->NMR GC Gas Chromatography D_Ribose->GC LC Liquid Chromatography D_Ribose->LC MS Mass Spectrometry (Isotopologue Distribution) GC->MS LC->MS

Caption: Logical relationship between the orthogonal analytical methods.

Metabolic_Pathway Incorporation of ¹³C Label into ATP Ribose D-Ribose-¹³C₃ R5P Ribose-5-Phosphate-¹³C₃ Ribose->R5P Ribokinase PRPP PRPP-¹³C₃ R5P->PRPP PRPP Synthetase ATP ATP (¹³C-labeled ribose moiety) PRPP->ATP Adenine Adenine Adenine->ATP

Caption: Simplified pathway showing the incorporation of the ¹³C label.

References

A Guide to Inter-Laboratory Comparison of D-Ribose-13C-3 Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing experimental results from studies utilizing D-Ribose-13C-3, a stable isotope-labeled sugar essential for tracing the metabolic fate of ribose in various biological systems. Ensuring the reproducibility and comparability of data across different laboratories is paramount for advancing our understanding of cellular metabolism and for the development of novel therapeutics. This document outlines key performance indicators for comparison, standardized experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Key Performance Indicators for Inter-Laboratory Comparison

Quantitative data from different laboratories should be summarized to identify potential discrepancies and ensure data integrity. The following table outlines critical parameters for comparing the analytical performance of methods used to measure 13C enrichment from this compound tracers. The values presented are hypothetical and serve as a template for what should be reported in an actual inter-laboratory comparison.

Performance Metric Laboratory A Laboratory B Laboratory C Acceptance Criteria
Instrumentation GC-MSLC-IRMSLC-MS/MSInstrument-dependent
Calibration Standard Brand XBrand YBrand XConsistent standard preferred
Repeatability (RSDr %) 0.4%0.3%0.5%< 1.0%
Reproducibility (RSDR %) 1.2%1.0%1.5%< 2.0%
Limit of Detection (LOD) 1 ng/mL0.8 ng/mL1.5 ng/mLApplication-dependent
Limit of Quantification (LOQ) 5 ng/mL4 ng/mL7.5 ng/mLApplication-dependent

Data in this table is for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are generalized protocols for key experiments involving this compound.

1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells (e.g., human cancer cell line HCT116) in standard growth medium and allow them to adhere and reach a desired confluency (typically 60-70%).

  • Isotope-Labeling Medium: Prepare a custom medium containing this compound at a known concentration. All other components of the medium should be at standard concentrations.

  • Labeling: Aspirate the standard growth medium and replace it with the isotope-labeling medium. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose. This period can range from a few hours to several days depending on the metabolic pathway being investigated.[1]

  • Metabolite Extraction: After incubation, rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold saline solution. Extract metabolites using a cold solvent mixture, such as 80% methanol.

2. Sample Analysis by Mass Spectrometry

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and derivatize if necessary for the chosen analytical method (e.g., for GC-MS analysis).

  • Instrumentation: Analyze the samples using an appropriate mass spectrometer, such as an Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). IRMS is often used for high-precision isotope ratio measurements.[2]

  • Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopologue distribution (MID) of the metabolites of interest. The MID reveals the number of 13C atoms incorporated into each metabolite.[1]

  • Data Analysis: Calculate the fractional 13C enrichment for each metabolite by correcting for the natural abundance of 13C. This data can then be used for metabolic flux analysis.

Visualizing Workflows and Pathways

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a this compound tracing experiment, from the introduction of the labeled substrate to the final data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Cell Culture with This compound B Metabolite Extraction A->B Incubation C Mass Spectrometry (e.g., LC-MS) B->C Sample Injection D Data Acquisition (Mass Isotopologue Distribution) C->D E Metabolic Flux Analysis D->E F Pathway Mapping E->F PentosePhosphatePathway Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD SixPG 6-Phosphoglucono- δ-lactone G6PD->SixPG PGLS PGLS SixPG->PGLS SixPG_Acid SixPG_Acid PGLS->SixPG_Acid Acid 6-Phosphogluconate PGD 6PGD Ru5P Ribulose-5-Phosphate PGD->Ru5P RPE RPE Ru5P->RPE RPI RPI Ru5P->RPI Xyl5P Xylulose-5-Phosphate RPE->Xyl5P Glycolysis Glycolysis Intermediates Xyl5P->Glycolysis Ribose5P D-Ribose-5-Phosphate RPI->Ribose5P Ribose5P->Glycolysis SixPG_Acid->PGD

References

Statistical analysis for comparing metabolic fluxes from different tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate metabolic shifts within biological systems is paramount. Metabolic Flux Analysis (MFA) using isotopic tracers stands as a cornerstone technique for quantifying the rates of metabolic reactions. The choice of tracer is a critical experimental design parameter that profoundly influences the accuracy and precision of the resulting flux measurements. This guide provides an objective comparison of metabolic fluxes derived from different tracers, supported by experimental data and detailed methodologies, to aid in the design and interpretation of robust MFA studies.

Data Presentation: Comparing Tracer Performance

The selection of an isotopic tracer has a significant impact on the precision of flux estimations for different metabolic pathways. The following table summarizes the performance of various commonly used tracers in resolving fluxes in central carbon metabolism, based on computational and experimental evaluations.

TracerTarget Pathway(s)AdvantagesDisadvantagesKey Findings
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for glycolytic and PPP fluxes.[1][2]Less informative for the TCA cycle compared to other tracers.Often considered the optimal single tracer for overall network analysis in central carbon metabolism.[1][2]
[U-¹³C₆]glucose TCA Cycle, AnaplerosisEffectively labels TCA cycle intermediates.Less precise for glycolysis and PPP compared to specifically labeled glucose tracers.Useful when the primary focus is on oxidative metabolism.
[2-¹³C]glucose & [3-¹³C]glucose Glycolysis, PPPOutperform the more commonly used [1-¹³C]glucose for these pathways.[1]Similar to other glucose tracers, less optimal for deep TCA cycle analysis alone.Demonstrates that the position of the label is critical for resolving specific fluxes.
[U-¹³C₅]glutamine TCA CyclePreferred isotopic tracer for the analysis of the TCA cycle.[1][2]Offers minimal information for glycolysis and the PPP.[1]Particularly useful in cancer cell metabolism where glutaminolysis is a key pathway.
[¹³C₅, ¹⁵N₂]glutamine TCA Cycle, Nitrogen MetabolismAllows for simultaneous tracing of both carbon and nitrogen atoms.[3]Complexity of analysis increases with multiple isotopes.Enables the study of pathways involving both carbon and nitrogen, such as nucleotide synthesis.
²H-labeled tracers (e.g., ²H₂O) Various pathwaysCan provide complementary information to ¹³C tracers, particularly for pathways involving redox reactions.The analysis can be more complex due to potential hydrogen exchange reactions.High-resolution mass spectrometry can distinguish between ²H and ¹³C labeling.[4]

Experimental Protocols

A generalized workflow for a ¹³C Metabolic Flux Analysis experiment is outlined below. The specific details, such as tracer choice, labeling duration, and analytical methods, should be optimized based on the biological system and research question.

Key Experiment: Steady-State ¹³C Metabolic Flux Analysis
  • Cell Culture and Tracer Introduction:

    • Culture cells in a defined medium to reach the desired growth phase (typically mid-exponential phase).

    • Replace the medium with an identical medium containing the chosen ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine).

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time is dependent on the cell doubling time and the turnover rates of the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolism by, for example, aspirating the medium and adding a cold solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension to pellet the biomass and collect the supernatant containing the extracted metabolites.

  • Sample Analysis (GC-MS):

    • Dry the metabolite extract, for instance, under a stream of nitrogen.

    • Derivatize the metabolites to make them volatile for Gas Chromatography (GC) analysis.

    • Analyze the derivatized sample using GC-Mass Spectrometry (MS) to determine the mass isotopomer distributions (MIDs) of key metabolites, such as protein-bound amino acids.

  • Flux Estimation and Statistical Analysis:

    • Utilize MFA software (e.g., METRAN, INCA, FiatFlux) to estimate the intracellular metabolic fluxes.[5][6]

    • The software typically uses an iterative process to find the set of fluxes that best reproduces the experimentally measured MIDs.

    • Perform statistical analysis, such as calculating confidence intervals for the estimated fluxes, to assess the precision of the results.

Mandatory Visualization

Signaling Pathways and Workflows

metabolic_flux_analysis_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase A Cell Culture B Isotopic Tracer Labeling A->B C Metabolite Extraction B->C D GC-MS/LC-MS Analysis C->D E Mass Isotopomer Distribution Data D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Statistical Analysis & Confidence Intervals G->H I Biological Interpretation H->I central_carbon_metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PPP->F6P PPP->Glycolysis Ribose5P Ribose-5-P PPP->Ribose5P TCA TCA Cycle Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG

References

Safety Operating Guide

Navigating the Disposal of D-Ribose-13C-3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of D-Ribose-13C-3, a non-hazardous, isotopically labeled sugar.

I. Understanding the Compound: Safety and Classification

D-Ribose, in its natural and isotopically labeled forms like this compound, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Safety Data Sheets (SDS) for D-Ribose indicate that it is not considered a hazardous waste. The presence of the stable carbon-13 isotope does not alter the chemical properties of the molecule in a way that would render it hazardous.

However, it is crucial to handle all laboratory chemicals with care. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed.

II. Quantitative Data Summary

While specific quantitative data for this compound disposal is not applicable as it is non-hazardous, the following table summarizes key safety and physical property information derived from D-Ribose safety data sheets.

PropertyValueSource
GHS Classification Not classified as hazardous[1]
Hazard Pictograms None required
Signal Word None required
Hazard Statements None required
Personal Protective Equipment Gloves, Protective goggles, Protective clothing[1]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations.[1] The following protocol provides a general guideline for its proper disposal.

Step 1: Waste Characterization

  • Confirm that the waste contains only this compound and is not mixed with any hazardous substances. If the this compound is in a solution, the solvent must be characterized to determine the appropriate disposal route.

Step 2: Containerization

  • Place the solid this compound waste in a clearly labeled, sealed container.

  • The label should include the full chemical name: "this compound".

  • For solutions, use a compatible, leak-proof container, and label it with the chemical name and the solvent used.

Step 3: Segregation

  • Segregate the this compound waste from hazardous waste streams. It should be treated as non-hazardous chemical waste. Do not mix it with other waste.

Step 4: Consultation and Disposal

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.

  • Depending on institutional and local regulations, options for disposal may include:

    • Disposal through a licensed professional waste disposal service.[1]

    • Collection by the institution's EHS for consolidation and disposal.

Important Considerations:

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with an appropriate solvent, and the rinsate collected for proper disposal. Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste.

  • Spills: In the event of a spill, sweep up the solid material and place it in a suitable container for disposal.[2] Avoid generating dust. Ensure the area is then cleaned thoroughly.

IV. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_procedure Non-Hazardous Disposal Procedure start This compound Waste Generated characterize Is the waste mixed with hazardous substances? start->characterize non_hazardous Treat as Non-Hazardous Chemical Waste characterize->non_hazardous No hazardous Follow Hazardous Waste Disposal Protocol characterize->hazardous Yes containerize Containerize and Label non_hazardous->containerize segregate Segregate from Hazardous Waste containerize->segregate consult Consult Institutional EHS segregate->consult dispose Dispose via Licensed Contractor or EHS consult->dispose

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.